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Core Science & Biosynthesis

Foundational

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis and Stereochemistry of (E/Z)-Ceftizoxime Abstract Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity and high stability agains...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Stereochemistry of (E/Z)-Ceftizoxime

Abstract

Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity and high stability against β-lactamases.[1] The biological efficacy of ceftizoxime is critically dependent on the stereochemistry of its C-7 acyl side chain, specifically the (Z)- or syn-configuration of the methoxyimino group. The corresponding (E)- or anti-isomer exhibits significantly diminished antibacterial activity.[2][3][4] This guide provides a comprehensive technical overview of the stereoselective synthesis of (E/Z)-ceftizoxime, intended for researchers and professionals in drug development. We will dissect the strategic considerations behind the synthetic pathway, explain the causality of experimental choices, and present detailed protocols for key transformations, with a focus on maintaining the integrity of the crucial (Z)-isomer.

The Stereochemical Imperative: Why the (Z)-Isomer Is Paramount

The defining feature of many third-generation cephalosporins, including ceftizoxime, is the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain at the C-7 position of the cephem nucleus.[1] This specific spatial arrangement is not a trivial structural detail; it is the cornerstone of the drug's potent biological activity.

The superiority of the (Z)-isomer stems from its optimal conformation for binding to Penicillin-Binding Proteins (PBPs) in bacteria.[2][3] PBPs are essential enzymes for the synthesis of the bacterial cell wall. By acylating these enzymes, ceftizoxime inhibits peptidoglycan cross-linking, leading to cell lysis and bacterial death.

Studies comparing the biological activity of the (Z)- and (E)-isomers reveal a stark difference:

  • The (Z)-isomer of ceftizoxime is a potent inhibitor of PBPs 1a and 1bs.[2][3]

  • The (E)-isomer is reported to be anywhere from 2 to over 100 times less active against various bacterial strains than its (Z)-counterpart.[4][5]

  • This dramatic loss of activity is attributed to a lower affinity of the (E)-isomer for the target PBPs, highlighting the precise steric and electronic fit required for effective inhibition.[2][5]

Therefore, the primary challenge in ceftizoxime synthesis is not merely the construction of the molecular framework but the rigorous control of this oxime stereochemistry to produce the (Z)-isomer with minimal contamination from the less active (E)-form.

Data Presentation: Biological Activity Comparison
Isomer ConfigurationCommon NameRelative Antibacterial PotencyAffinity for Penicillin-Binding Proteins (PBPs)
(Z)-Ceftizoxime syn-isomerHigh / SuperiorHigh
(E)-Ceftizoxime anti-isomerLow / Significantly ReducedLow

Retrosynthetic Strategy and Key Intermediates

A logical retrosynthetic disconnection of ceftizoxime reveals two primary building blocks: the cephalosporin core and the stereochemically-defined side chain.

G Ceftizoxime Ceftizoxime Acid Disconnection Amide Bond Disconnection Ceftizoxime->Disconnection Core 7-Amino-3-cephem-4-carboxylic acid (7-ACA Derivative) Disconnection->Core SideChain Activated (Z)-2-(2-aminothiazol-4-yl) -2-methoxyiminoacetic acid Disconnection->SideChain

Caption: Retrosynthetic analysis of Ceftizoxime.

  • The Cephem Nucleus : The core of the molecule is typically derived from 7-aminocephalosporanic acid (7-ACA) or a derivative thereof.[6] For ceftizoxime, which lacks a substituent at the C-3' position, a derivative like 7-amino-3-cephem-4-carboxylic acid (7-ANCA) can be used.[7]

  • The Acyl Side Chain : The crucial (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid must be synthesized with high stereochemical purity and then "activated" to facilitate its coupling with the amino group of the cephem nucleus.[8][9]

The overall synthetic workflow, therefore, involves the independent preparation of these two key fragments followed by their convergent coupling.

Synthesis of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic Acid Side Chain

The stereoselective synthesis of the side chain is arguably the most critical phase of the entire process. The goal is to establish the Z-geometry of the oxime and carry it through subsequent steps. A common route begins with an acetoacetic ester derivative.[10][11]

Causality in the Side Chain Synthesis:
  • Oximation : The process starts with the oximation of a 4-substituted acetoacetic ester (e.g., 4-chloroacetoacetic ester) using a nitrosating agent like sodium nitrite in an acidic medium.[11] The reaction conditions are controlled to favor the formation of the hydroxyimino intermediate.

  • Thiazole Ring Formation : The resulting α-hydroxyimino β-ketoester is then condensed with thiourea. This cyclization reaction builds the 2-aminothiazole ring system.[11] The choice of this strategy—building the ring onto the pre-formed oxime precursor—is a key element in controlling the stereochemistry.

  • Methylation (O-alkylation) : The hydroxyimino group is methylated, typically using dimethyl sulfate, to form the final methoxyimino group.[11] This step must be performed under conditions that do not induce E/Z isomerization. Phase transfer catalysis is often employed to facilitate this reaction under mild conditions.[11]

  • Hydrolysis : The ester is then hydrolyzed to the carboxylic acid, usually under basic conditions, followed by careful acidification to precipitate the desired product.[10][12]

Controlling temperature at each stage is crucial. Low temperatures during oximation and methylation help to lock in the desired syn (Z) geometry and prevent the formation of the thermodynamically unstable anti (E) isomer.[8]

Core Synthesis: Acylation of the 7-Amino Cephem Nucleus

The final key transformation is the formation of the amide bond between the cephem nucleus and the activated side chain. This requires the carboxylic acid of the side chain to be converted into a more reactive species.

Step 1: Activation of the Carboxylic Acid Side Chain

The carboxylic acid must be activated to overcome its inherent low reactivity towards the amine. This is a self-validating system; if the activation is incomplete or generates impurities, the subsequent acylation will be low-yielding and difficult to purify.

Common Activation Method: Acyl Chloride Formation A highly effective method is the conversion of the (Z)-methoxyimino acetic acid to its corresponding acyl chloride hydrochloride.[8][9]

Experimental Protocol: Preparation of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl Chloride Hydrochloride

  • Suspension: Suspend (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM).[8]

  • Cooling: Cool the suspension to a low temperature, typically between -15°C and 0°C. This is critical to minimize side reactions and prevent isomerization.[8]

  • Chlorination: Add a chlorinating agent. While phosphorus pentachloride can be used, a milder and more selective system is a Vilsmeier-type reagent, such as (chloromethylene)dimethylammonium chloride, or a combination of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[8][9] Add the reagent portion-wise while maintaining the low temperature.

  • Reaction Monitoring: Stir the mixture at low temperature for several hours. The reaction can be monitored by the dissolution of the starting material and by techniques like IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch, appearance of the sharp acyl chloride C=O stretch).

  • Isolation: The resulting acyl chloride hydrochloride often precipitates as a stable, crystalline solid which can be isolated by filtration, washed with cold, dry solvent, and dried under vacuum.[8] The low temperature isolation ensures the kinetic (Z)-product is obtained without thermal isomerization to the (E)-form.[8]

Step 2: Amide Coupling (Acylation)

This step unites the two key fragments. The primary goals are to achieve high conversion, avoid opening the sensitive β-lactam ring, and preserve the Z-stereochemistry of the side chain.

Experimental Protocol: Synthesis of Ceftizoxime Acid

  • Preparation of the Nucleus: Suspend the 7-amino-3-cephem-4-carboxylic acid (7-ANCA) (1.0 equiv.) in a mixed solvent system, often a mixture of water and an organic solvent like acetone or dichloromethane.[6][13]

  • Cooling: Cool the suspension in an ice bath to 0-5°C. The β-lactam ring is susceptible to hydrolysis, especially under basic conditions, and low temperatures mitigate this degradation pathway.

  • pH Adjustment: Add an organic or inorganic base, such as triethylamine or sodium bicarbonate, to solubilize the 7-ANCA and to act as an acid scavenger in the subsequent reaction.[7][13] The pH should be carefully maintained in a slightly alkaline or neutral range.

  • Acylation: Slowly add a solution of the previously prepared activated side chain (e.g., the acyl chloride hydrochloride, ~1.1 equiv.) in an organic solvent like DCM to the cooled 7-ANCA solution with vigorous stirring.[6][13]

  • Reaction Control (Self-Validation): Continuously monitor the reaction pH. As the acylation proceeds, HCl is liberated, which will be neutralized by the base. Maintain the pH by controlled addition of the base.[13] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the 7-ANCA is complete.[13]

  • Work-up and Isolation: Once the reaction is complete, perform an aqueous work-up. Acidify the aqueous layer with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of ~2.5-3.0 to precipitate the ceftizoxime acid.[12][14]

  • Purification: Collect the solid product by filtration, wash with cold water and an organic solvent like acetone to remove impurities, and dry under vacuum.[12]

G cluster_0 Side Chain Preparation cluster_1 Core Preparation start_sc Z-Methoxyimino Acetic Acid activate Activation (e.g., SOCl2/DMF) start_sc->activate activated_sc Activated Acyl Chloride (Z-Isomer) activate->activated_sc couple Acylation (Amide Coupling) 0-5 °C activated_sc->couple start_core 7-ANCA dissolve Suspend in Solvent + Base (pH Control) start_core->dissolve ready_core Solubilized 7-ANCA dissolve->ready_core ready_core->couple workup Work-up & Acidification (pH ~2.8) couple->workup product Ceftizoxime Acid (Z)-Isomer workup->product

Caption: Experimental workflow for the synthesis of Ceftizoxime.

The Isomerization Challenge and Analytical Verification

Despite careful synthesis, the potential for isomerization from the desired (Z)-isomer to the inactive (E)-isomer remains a significant concern. This can occur both during the synthesis and upon storage.

Factors Influencing Isomerization:
  • Heat and Light: Thermal or photochemical energy can provide the activation energy needed to overcome the rotational barrier of the C=N double bond.[15]

  • pH: Both strongly acidic and basic conditions can catalyze isomerization.

G Z_Isomer Z-Isomer (syn) Biologically Active TransitionState Transition State (Rotation around C=N bond) Z_Isomer->TransitionState Δ (Heat) hv (Light) H+ or OH- E_Isomer E-Isomer (anti) Inactive E_Isomer->TransitionState Δ, hv TransitionState->Z_Isomer TransitionState->E_Isomer

Caption: Equilibrium diagram for E/Z isomerization of the oxime.

Analytical Control for Stereochemical Purity

A robust analytical methodology is essential for quality control to ensure the final product meets pharmacopeial standards, which strictly limit the amount of the (E)-isomer.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying (E/Z)-isomers.[16][17] A reversed-phase C18 column is typically used with a buffered mobile phase.[17] The two isomers will have different retention times, allowing for their accurate quantification.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous identification of the isomers.[4] There are characteristic chemical shift differences between the (E) and (Z) forms. For instance, in ¹H NMR, the chemical shift of the protons on the methoxy group or the thiazole ring can differ by up to 0.7 ppm between isomers, providing a clear diagnostic marker.[4]

Conclusion

The synthesis of ceftizoxime is a compelling case study in the importance of stereochemistry in medicinal chemistry. The biological activity of the final molecule is entirely dependent on the successful synthesis and preservation of the (Z)-isomer of the methoxyimino side chain. Success in this endeavor requires a deep understanding of reaction mechanisms, careful control of experimental parameters—particularly temperature and pH—and the implementation of rigorous analytical controls. The protocols and strategies outlined in this guide highlight a pathway that balances reactivity with the preservation of the delicate stereochemical and structural features of the molecule, providing a framework for the rational design and production of this vital antibiotic.

References

  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Daloia, E., Lim, G., Melton, J., & Roubie, J. (2006). A Convenient Method for the Preparation of (Z)-(2-Aminothiazol-4-yl)-2-methoxyimino-acetylchloride Hydrochloride. Synthetic Communications, 23(18). Taylor & Francis Online. Retrieved March 31, 2026, from [Link]

  • CN102977121A - Synthetic method of ceftizoxime acid. (n.d.). Google Patents.
  • CEFTIZOXIME SODIUM. (n.d.). precisionFDA. Retrieved March 31, 2026, from [Link]

  • CN102807573A - Method for preparing ceftizoxime. (n.d.). Google Patents.
  • Tan, N. K., Linh, N. T., & Nhuan, D. N. (n.d.). A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA). International Journal of Sciences: Basic and Applied Research (IJSBAR). Retrieved March 31, 2026, from [Link]

  • Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Ceftizoxime and other third-generation cephalosporins: structure-activity relationships. (n.d.). Journal of Antimicrobial Chemotherapy. Retrieved March 31, 2026, from [Link]

  • Shigi, Y., Kojo, H., Wakasugi, M., & Nishida, M. (1981). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Antimicrobial Agents and Chemotherapy, 19(3), 393–397. PubMed. Retrieved March 31, 2026, from [Link]

  • Shigi, Y., Kojo, H., Wakasugi, M., & Nishida, M. (1981). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Antimicrobial Agents and Chemotherapy, 19(3), 393–397. PMC. Retrieved March 31, 2026, from [Link]

  • Abdul-Hafeedh, H. Y. (2017). Synthesis, Preliminary Antimicrobial Evaluation and Molecular Docking of new Schiff bases of Ceftizoxime. Journal Of Pharmaceutical Sciences And Research, 9(5). Digital Repository. Retrieved March 31, 2026, from [Link]

  • Cephalosporanic Acids patented technology retrieval search results. (n.d.). Patsnap. Retrieved March 31, 2026, from [Link]

  • Enzymatic Deprotection of the Cephalosporin 3′-Acetoxy Group Using Candida antarctica Lipase B. (2010). The Journal of Organic Chemistry. ACS Publications. Retrieved March 31, 2026, from [Link]

  • 99m Tc-Ceftizoxime: Synthesis, characterization and its use in diagnosis of diabetic foot osteomyelitis. (2019). Journal of Medical Imaging and Radiation Oncology. PubMed. Retrieved March 31, 2026, from [Link]

  • Synthesis, preliminary antimicrobial evaluation and molecular docking of new schiff bases of ceftizoxime. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Synthesis of ceftizoxime. (n.d.). PrepChem.com. Retrieved March 31, 2026, from [Link]

  • Ceftizoxime. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

  • What is the synthesis method for 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid?. (2022). FAQ. Retrieved March 31, 2026, from [Link]

  • Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. (n.d.). Google Patents.
  • Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Identification of E and Z isomers of some cephalosporins by NMR. (2010). Trade Science Inc. TSI Journals. Retrieved March 31, 2026, from [Link]

  • (E/Z)-ceftizoxime. (n.d.). PubChem. NIH. Retrieved March 31, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved March 31, 2026, from [Link]

  • CN102351883A - Detection method and production process for ceftizoxime sodium preparation. (n.d.). Google Patents.
  • Separation and characterization of impurities and isomers in cefpirome sulfate by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins. (2020). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Protecting Groups in Solid-Phase Organic Synthesis. (2001). ACS Combinatorial Science. ACS Publications. Retrieved March 31, 2026, from [Link]

  • Q-NMR for the Quantitation of the E/Z Isomer content of Fluvoxamine. (n.d.). Retrieved March 31, 2026, from [Link]

  • HPLC Methods for analysis of Cefuroxime (two isomers). (n.d.). HELIX Chromatography. Retrieved March 31, 2026, from [Link]

  • A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. (n.d.). MDPI. Retrieved March 31, 2026, from [Link]

  • Investigation of chromatographic conditions for the separation of cefuroxime axetil and its geometric isomer. (n.d.). PubMed. Retrieved March 31, 2026, from [Link]

  • Selective Synthesis of E and Z Isomers of Oximes. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

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  • Synthesis, characterization, E/Z-isomerization, DFT, optical and 1BNA docking of new Schiff base derived from naphthalene-2-sulf. (n.d.). Retrieved March 31, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ceftizoxime E and Z Isomers

This guide provides a detailed exploration of the stereochemical nuances that govern the antibacterial efficacy of ceftizoxime, a third-generation cephalosporin. We will delve into the distinct mechanisms of action of it...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the stereochemical nuances that govern the antibacterial efficacy of ceftizoxime, a third-generation cephalosporin. We will delve into the distinct mechanisms of action of its E and Z isomers, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of antimicrobial chemotherapy.

Introduction: The Significance of Stereochemistry in Cephalosporin Activity

Ceftizoxime, a potent beta-lactam antibiotic, is a member of the third-generation cephalosporins, a class renowned for its broad spectrum of activity, particularly against Gram-negative bacteria.[1][2] A key structural feature of ceftizoxime and related aminothiazolyloximino cephalosporins is the presence of an oxime moiety, which gives rise to geometric isomerism (E and Z isomers).[1][3] The spatial arrangement of the substituents around the C=N double bond of the oxime is not a trivial structural variation; it profoundly influences the antibiotic's interaction with its molecular targets and its susceptibility to bacterial resistance mechanisms.[1][3] This guide will dissect the structure-activity relationships of the ceftizoxime isomers, demonstrating why the syn (Z) isomer is the clinically effective form, while the anti (E) isomer exhibits significantly weaker antibacterial properties.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all beta-lactam antibiotics, the bactericidal action of ceftizoxime is achieved through the inhibition of bacterial cell wall synthesis.[4][5][6][7] This process is mediated by the covalent binding of the antibiotic to essential enzymes known as penicillin-binding proteins (PBPs).[4][5][7] PBPs are bacterial transpeptidases that catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains, which imparts structural integrity to the cell wall.[5][7] By acylating the active site of these enzymes, ceftizoxime effectively halts cell wall construction, leading to cell lysis and bacterial death.[7]

PBP_Inhibition cluster_bacterium Bacterial Cell cluster_drug_action Ceftizoxime Action PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes Cross-linking InactivePBP Inactive Acylated PBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate Lysis Cell Lysis Ceftizoxime Ceftizoxime Ceftizoxime->PBP Binds and Acylates InactivePBP->Lysis Inhibition of Cell Wall Synthesis Ceftizoxime_Isomers cluster_Z Z-Isomer (syn) cluster_E E-Isomer (anti) Z_isomer Z_isomer E_isomer E_isomer

Caption: Molecular structures of Z (syn) and E (anti) isomers of Ceftizoxime.

Comparative Analysis of Isomer Activity

Differential Affinity for Penicillin-Binding Proteins (PBPs)

The primary reason for the superior activity of the Z-isomer is its significantly higher affinity for the target PBPs. [8][9][10]Studies comparing the two isomers have shown that Z-ceftizoxime is a potent inhibitor of essential PBPs, such as PBP 1a and 1bs, in Gram-negative bacteria like Escherichia coli and Enterobacter cloacae. [8][9][10]In contrast, the E-isomer has a much weaker affinity for these same proteins. [8][9]It has been reported that a concentration more than 10 times higher of the E-isomer is required to achieve a 50% reduction in penicillin G binding to PBP 1bs compared to the Z-isomer. [8][9]This reduced affinity means that the E-isomer is far less effective at inhibiting peptidoglycan polymerization, resulting in diminished antibacterial efficacy. [8][9]

Isomer Target PBP (E. coli, E. cloacae) Relative Affinity Consequence
Z-Ceftizoxime (syn) PBP 1a, PBP 1bs High Potent inhibition of cell wall synthesis [8][10]

| E-Ceftizoxime (anti) | PBP 1a, PBP 1bs | Low (>10-fold lower for PBP 1bs) | Ineffective inhibition of cell wall synthesis [8][9]|

Table 1: Comparative affinity of Ceftizoxime isomers for Penicillin-Binding Proteins.

Stability to Beta-Lactamase Hydrolysis

Another critical factor contributing to the efficacy of third-generation cephalosporins is their stability against beta-lactamases, enzymes produced by bacteria that inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring. [1]The α-oximino moiety in ceftizoxime confers a high degree of stability to many beta-lactamases. [1][3] While both isomers show good stability to cephalosporinases, studies have revealed that the Z-isomer is several-fold more stable to penicillinase-type beta-lactamases than the E-isomer. [8][9][10]This enhanced stability of the Z-isomer further contributes to its broader spectrum of activity against beta-lactamase-producing strains. However, it is important to note that despite the lower stability of the E-isomer, the antibacterial activity of both forms against penicillinase-producing E. coli was found to be as strong as against non-producers, suggesting that PBP affinity is the more dominant determinant of overall antibacterial potency. [8][9]

Impact on Antibacterial Spectrum and Potency

The culmination of high PBP affinity and robust beta-lactamase stability endows Z-ceftizoxime with potent activity against a wide range of bacteria. [11][12]Its spectrum includes many Gram-negative organisms such as E. coli, Klebsiella spp., and Enterobacter spp., as well as some Gram-positive bacteria. [11][12]The E-isomer, due to its poor PBP binding, is considered biologically inactive for clinical purposes. The potency of the syn isomer is generally 10 to 50 times greater than that of the anti isomer against both Gram-positive and Gram-negative bacteria. [1]

Experimental Protocols

To experimentally validate the differential mechanisms of the ceftizoxime isomers, the following methodologies are employed.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay quantifies the affinity of the ceftizoxime isomers for bacterial PBPs by measuring their ability to compete with a radiolabeled beta-lactam (e.g., [¹⁴C]penicillin G) for binding to PBPs in bacterial membrane preparations.

PBP_Assay Start Bacterial Culture Harvest Harvest Cells & Prepare Membrane Fraction Start->Harvest Incubate Pre-incubate Membrane Fraction with varying concentrations of Ceftizoxime Isomer (E or Z) Harvest->Incubate Label Add Radiolabeled [¹⁴C]Penicillin G Incubate->Label Stop Stop Reaction with excess unlabeled Penicillin G Label->Stop SDS_PAGE Separate Proteins by SDS-PAGE Stop->SDS_PAGE Fluorography Visualize Radiolabeled PBPs by Fluorography SDS_PAGE->Fluorography Analyze Densitometric Analysis to determine IC₅₀ Fluorography->Analyze

Caption: Workflow for a competitive PBP binding assay.

Step-by-Step Methodology:

  • Bacterial Membrane Preparation:

    • Grow the test bacterial strain (e.g., E. coli) to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).

    • Lyse the cells using sonication or a French press.

    • Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in the assay buffer.

  • Competitive Binding Reaction:

    • In separate tubes, pre-incubate aliquots of the membrane preparation with increasing concentrations of either Z-ceftizoxime or E-ceftizoxime for 10 minutes at 30°C. [13] * Add a constant, saturating concentration of radiolabeled [¹⁴C]penicillin G to each tube and incubate for an additional 10 minutes at 30°C. [13] * Terminate the binding reaction by adding an excess of non-radiolabeled penicillin G. [13]

  • Analysis:

    • Solubilize the membrane proteins and separate them using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the radiolabeled PBPs by fluorography. [13] * Perform densitometry on the resulting autoradiogram to quantify the amount of [¹⁴C]penicillin G bound to each PBP at different concentrations of the competitor (ceftizoxime isomer).

    • Calculate the IC₅₀ value, which is the concentration of the isomer required to inhibit 50% of the binding of the radiolabeled penicillin G to a specific PBP.

Beta-Lactamase Stability Assay

This assay determines the rate at which the ceftizoxime isomers are hydrolyzed by a purified beta-lactamase enzyme.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a solution of the purified beta-lactamase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare stock solutions of Z-ceftizoxime and E-ceftizoxime.

    • In a quartz cuvette, combine the buffer and a specific concentration of the ceftizoxime isomer.

  • Hydrolysis Measurement:

    • Initiate the reaction by adding a small volume of the beta-lactamase solution to the cuvette.

    • Immediately monitor the change in absorbance over time using a UV-Vis spectrophotometer. The hydrolysis of the beta-lactam ring results in a characteristic change in the UV absorbance spectrum.

    • The rate of hydrolysis is calculated from the initial linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Repeat the assay with various substrate (ceftizoxime isomer) concentrations to determine the kinetic parameters, Michaelis-Menten constant (Kₘ), and maximum velocity (Vₘₐₓ).

    • Compare the hydrolysis rates and kinetic parameters of the E and Z isomers to determine their relative stability.

Conclusion

The antibacterial activity of ceftizoxime is unequivocally dependent on the syn (Z) configuration of its methoxyimino side chain. This stereochemical arrangement is optimal for high-affinity binding to bacterial penicillin-binding proteins, the primary mechanism of its bactericidal action. Furthermore, the Z-isomer exhibits greater stability against certain beta-lactamases compared to its E-isomer counterpart. The significantly lower PBP affinity of the E-isomer renders it clinically ineffective. This detailed understanding of the structure-activity relationship at the isomeric level is crucial for the rational design of new, more potent cephalosporin antibiotics and for providing a deeper insight into the mechanisms of bacterial resistance.

References

  • Dunn, G. L. (1982). Ceftizoxime and other third-generation cephalosporins: structure-activity relationships. Journal of Antimicrobial Chemotherapy, 10(Suppl C), 1-10. [Link]

  • Kojo, H., Shigi, Y., & Nishida, M. (1981). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Antimicrobial Agents and Chemotherapy, 19(3), 393–397. [Link]

  • Kojo, H., Shigi, Y., & Nishida, M. (1981). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. ResearchGate. [Link]

  • Kojo, H., Shigi, Y., & Nishida, M. (1981). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. PubMed. [Link]

  • Oxford Academic. (1982). Ceftizoxime and other third-generation cephalosporins: structure-activity relationships. Journal of Antimicrobial Chemotherapy. [Link]

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  • Slideshare. (n.d.). Third generation cephalosporins. Retrieved from [Link]

  • Gunde, M. C. (2023). Third-Generation Cephalosporins. StatPearls. [Link]

  • Leski, T. A., & Tomasz, A. (2005). Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A. Journal of Bacteriology, 187(5), 1798–1808. [Link]

  • PubMed. (1981). Structure-activity relationships related to ceftizoxime (FK 749). Medical Research Reviews. [Link]

  • Neu, H. C., & Fu, K. P. (1980). Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin. Antimicrobial Agents and Chemotherapy, 17(4), 583–590. [Link]

  • Dunn, G. L. (1982). Ceftizoxime and other third-generation cephalosporins: structure-activity relationships. PubMed. [Link]

  • Leski, T. A., & Tomasz, A. (2005). Role of penicillin-binding protein 2 (PBP2) in the antibiotic susceptibility and cell wall cross-linking of Staphylococcus aureus: evidence for the cooperative functioning of PBP2, PBP4, and PBP2A. PubMed. [Link]

  • Wikidoc. (2015). Ceftizoxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of cephalosporin-based oximes. Retrieved from [Link]

  • ResearchGate. (2004). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Ceftizoxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

  • ResearchGate. (1980). Antibacterial activity of ceftizoxime (CZX), a new cephalosporin against bacteria whose resistance is mediated by plasmid or chromosomal genes and stability of the antibiotic to β-lactamase. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ceftizoxime Sodium? Retrieved from [Link]

  • Dhuguru, J., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

  • ResearchGate. (n.d.). Oxime-based cephalosporins – 3rd generation. Retrieved from [Link]

  • PubMed. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals. [Link]

  • Pharmacology of Ceftizoxime. (2025). Retrieved from [Link]

  • Neu, H. C. (1984). Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use. Pharmacotherapy, 4(2), 47–60. [Link]

  • Google Patents. (2013). Synthetic method of ceftizoxime acid.
  • Google Patents. (1980). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
  • Semantic Scholar. (2001). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Discovery and Chemical Properties of (E/Z)-Ceftizoxime

Abstract Ceftizoxime, a third-generation cephalosporin, represents a significant advancement in the battle against bacterial infections, largely attributable to its enhanced stability against β-lactamases. This stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ceftizoxime, a third-generation cephalosporin, represents a significant advancement in the battle against bacterial infections, largely attributable to its enhanced stability against β-lactamases. This stability, and its potent antibacterial activity, is intrinsically linked to the stereochemistry of its aminothiazolyloximino side chain, which exists as (E) and (Z) isomers. This technical guide provides a comprehensive exploration of the discovery, synthesis, and distinct chemical and biological properties of the (E/Z)-isomers of ceftizoxime. We will delve into the critical role of the (Z)-isomer as the active therapeutic agent, detailing the profound impact of stereochemistry on its mechanism of action, antibacterial spectrum, and affinity for penicillin-binding proteins (PBPs). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the synthesis, separation, and characterization of these isomers.

Introduction: The Genesis of a Third-Generation Cephalosporin

The evolution of cephalosporin antibiotics has been driven by the persistent challenge of bacterial resistance, primarily mediated by β-lactamase enzymes. The quest for β-lactamase-stable agents led to the development of third-generation cephalosporins, a class of antibiotics characterized by a broader spectrum of activity, particularly against Gram-negative bacteria.[1] Ceftizoxime emerged from this research as a potent parenteral antibiotic.[2][3] A key structural feature of many third-generation cephalosporins, including ceftizoxime, is the aminothiazolyloximino side chain.[4] This moiety confers significant resistance to hydrolysis by a wide range of β-lactamases.[1]

Crucially, the oxime functionality of this side chain gives rise to geometric isomerism, resulting in the formation of (E) and (Z) isomers, also referred to as anti and syn isomers, respectively. Early in the development of ceftizoxime and related compounds, it became evident that the syn-isomer ((Z)-ceftizoxime) is the biologically active form, exhibiting markedly superior antibacterial activity compared to its anti-isomer counterpart.[5][6] This guide will dissect the chemical and biological underpinnings of this critical stereochemical distinction.

Synthesis and Stereochemical Control

The synthesis of ceftizoxime primarily focuses on obtaining the therapeutically active (Z)-isomer in high purity. The general synthetic strategy involves the acylation of a 7-amino-3-cephem-4-carboxylic acid nucleus with an activated derivative of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.

Synthesis of (Z)-Ceftizoxime

A common approach to the synthesis of (Z)-ceftizoxime involves the condensation of 7-amino-3-cephem-4-carboxylic acid (7-ANCA) with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain.[1][7]

Experimental Protocol: Synthesis of (Z)-Ceftizoxime Acid [1]

Materials:

  • 7-Amino-3-cephem-4-carboxylic acid (7-ANCA)

  • Diethyl thiophosphoryl-(Z)-(2-aminothiazol-4-yl)-methyl formamide-acetic ester (activated side chain)

  • Organic base (e.g., triethylamine, pyridine)

  • Aqueous organic solvent (e.g., water/ethanol mixture)

  • Dichloromethane (for extraction)

  • Organic acid (e.g., citric acid for acidification)

Procedure:

  • Under an inert atmosphere, suspend 7-ANCA in an aqueous organic solvent mixture and cool the mixture to 0-15 °C.

  • Add the activated (Z)-aminothiazole side chain derivative to the cooled suspension.

  • Slowly add an organic base to the reaction mixture, maintaining a pH of 7.0-7.5. The reaction is typically complete within 1-2 hours.

  • Upon reaction completion, add water and dichloromethane for extraction. Stir the biphasic mixture and then allow the layers to separate.

  • Separate the aqueous layer and filter it.

  • Cool the aqueous filtrate and acidify with an organic acid to precipitate the (Z)-ceftizoxime acid.

  • Collect the precipitated product by filtration, wash with cold water and an organic solvent (e.g., acetone), and dry under vacuum.

Synthesis and Isolation of (E)-Ceftizoxime

While the (E)-isomer of ceftizoxime is the less active form, its synthesis and isolation are crucial for comprehensive biological and chemical comparative studies. The (E)-isomer is often a process-related impurity in the synthesis of the (Z)-isomer.[6] Isolation can be achieved through preparative chromatography, or its formation can be promoted under specific conditions.

Conceptual Protocol: Synthesis and Isolation of (E)-Ceftizoxime

Rationale: The synthesis of the (E)-isomer can be approached by utilizing a starting material that is enriched in the (E)-configured side chain or by promoting isomerization of the (Z)-isomer. Photoisomerization is a common method for converting between (E) and (Z) isomers of oximes.

Materials:

  • (Z)-Ceftizoxime

  • Suitable solvent (e.g., methanol, acetonitrile)

  • UV light source (e.g., mercury lamp)

  • Preparative HPLC system

Procedure:

  • Dissolve (Z)-ceftizoxime in a suitable solvent in a quartz reaction vessel.

  • Irradiate the solution with a UV light source at a controlled temperature. The progress of the isomerization can be monitored by analytical HPLC.

  • Once a significant amount of the (E)-isomer has been formed, concentrate the reaction mixture under reduced pressure.

  • Isolate the (E)-isomer from the resulting mixture using preparative reversed-phase HPLC.

Physicochemical Properties and Analytical Characterization

The (E) and (Z) isomers of ceftizoxime, while structurally similar, exhibit distinct physicochemical properties that allow for their separation and characterization.

Chemical Properties
Property(Z)-Ceftizoxime(E)-Ceftizoxime (FR 14060)Reference(s)
Molecular Formula C₁₃H₁₃N₅O₅S₂C₁₃H₁₃N₅O₅S₂[8]
Molecular Weight 383.40 g/mol 383.40 g/mol [8]
Stability to Penicillinase Several-fold more stableLess stable[9][10]
Stability to Cephalosporinase StableStable[9][10]
Stability in Solution Stable in 0.9% NaCl and 5% Dextrose for 24 hours at room temperature and for at least 7 days under refrigeration.Data not extensively available, but generally less stable than the (Z)-isomer.[8]
Analytical Separation and Characterization

HPLC is the primary technique for the separation and quantification of (E/Z)-ceftizoxime isomers. Reversed-phase chromatography is typically employed.

Experimental Protocol: HPLC Separation of (E/Z)-Ceftizoxime Isomers [11]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of methanol and water (e.g., 70:30 v/v). The exact ratio may require optimization based on the specific column and system.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 310 nm

  • Column Temperature: Ambient

Procedure:

  • Prepare standard solutions of (Z)-ceftizoxime and any available (E)-isomer in the mobile phase.

  • Prepare the sample solution by dissolving the test substance in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • The (E)-isomer is expected to have a different retention time from the (Z)-isomer, allowing for their separation and quantification.

NMR spectroscopy is a powerful tool for the unambiguous identification of the (E) and (Z) isomers of ceftizoxime. The chemical shift of the proton on the aminothiazole ring is particularly diagnostic.[2]

Key Differentiating NMR Features: [2]

  • ¹H NMR: The aminothiazole proton of the (E)-isomer appears at a downfield chemical shift (approximately δ 7.2-7.6 ppm) compared to the corresponding proton in the (Z)-isomer (approximately δ 6.7-6.9 ppm). This deshielding in the (E)-isomer is attributed to a through-space interaction with the oxime oxygen.

  • ¹³C NMR: The carbon of the aminothiazole ring attached to the diagnostic proton also exhibits a downfield shift in the (E)-isomer compared to the (Z)-isomer.

Workflow for Isomer Identification by NMR

Caption: Workflow for (E/Z)-Ceftizoxime Isomer Identification by NMR.

Biological Activity and Structure-Activity Relationship (SAR)

The stereochemistry of the oximino group in ceftizoxime has a profound impact on its biological activity.

Mechanism of Action

Like other β-lactam antibiotics, ceftizoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[12] It achieves this by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Differential Antibacterial Activity of (E) and (Z) Isomers

The (Z)-isomer of ceftizoxime is significantly more potent as an antibacterial agent than the (E)-isomer.[9][10] This difference in activity is directly correlated with their differential affinity for PBPs.

OrganismIsomerMIC (µg/mL)Reference(s)
Escherichia coli NIHJ JC-2(Z)-Ceftizoxime0.025[10]
(E)-Ceftizoxime (FR 14060)0.78[10]
Enterobacter cloacae 58-5(Z)-Ceftizoxime0.1[10]
(E)-Ceftizoxime (FR 14060)12.5[10]
Klebsiella pneumoniae 20(Z)-Ceftizoxime<0.003[10]
(E)-Ceftizoxime (FR 14060)0.2[10]
Differential Affinity for Penicillin-Binding Proteins (PBPs)

The superior antibacterial activity of (Z)-ceftizoxime is attributed to its higher affinity for essential PBPs, particularly PBP 1a and 1bs in Gram-negative bacteria.[9][10]

OrganismPBP(Z)-Ceftizoxime (Concentration for 50% reduction of [¹⁴C]penicillin G binding)(E)-Ceftizoxime (FR 14060) (Concentration for 50% reduction of [¹⁴C]penicillin G binding)Reference(s)
E. coli NIHJ JC-2PBP 1a<3.2 µg/mL>10-fold higher concentration needed[9][10]
PBP 1bs<3.2 µg/mL>10-fold higher concentration needed[9][10]
E. cloacae 58-5PBP 1a<1 µg/mL>10-fold higher concentration needed[9][10]
PBP 1bs<1 µg/mL>10-fold higher concentration needed[9][10]

Logical Relationship of Stereochemistry to Biological Activity

G A (Z)-Isomer (syn-configuration) C High Affinity for Penicillin-Binding Proteins (PBPs) A->C B (E)-Isomer (anti-configuration) D Low Affinity for Penicillin-Binding Proteins (PBPs) B->D E Effective Inhibition of Bacterial Cell Wall Synthesis C->E F Ineffective Inhibition of Bacterial Cell Wall Synthesis D->F G Potent Antibacterial Activity E->G H Weak Antibacterial Activity F->H

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Exploratory

The Isomeric Divide: A Technical Guide to the Antibacterial Spectrum of (E/Z)-Ceftizoxime

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Geometric Isomerism in Ceftizoxime Ceftizoxime is a potent, broad-spectrum, β-lactamase-resistant cephalosporin antibiotic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Geometric Isomerism in Ceftizoxime

Ceftizoxime is a potent, broad-spectrum, β-lactamase-resistant cephalosporin antibiotic.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[2] The ceftizoxime molecule possesses a critical methoxyimino group on the C-7 side chain, which can exist as two geometric isomers: the syn-isomer ((Z)-ceftizoxime) and the anti-isomer ((E)-ceftizoxime). It is the (Z)-isomer that is the therapeutically active compound, exhibiting significantly greater antibacterial activity than its (E)-counterpart.[3] Understanding the distinct antibacterial profiles of these isomers is paramount for drug development, quality control, and the rational design of new cephalosporin derivatives.

This guide will dissect the antibacterial spectrum of both isomers, elucidate the stereochemical basis for their differential activity, and provide detailed protocols for their separation and microbiological evaluation.

The Antibacterial Spectrum: A Tale of Two Isomers

The antibacterial efficacy of ceftizoxime is almost exclusively attributed to the (Z)-isomer. The (E)-isomer is considered to be a process-related impurity or a degradation product with significantly diminished antibacterial potency.[3]

Comparative In Vitro Activity

The disparity in antibacterial activity between the (E) and (Z) isomers is stark, as demonstrated by a comparative analysis of their Minimum Inhibitory Concentrations (MICs) against various bacterial pathogens. The (Z)-isomer, ceftizoxime, is highly active against a wide range of Gram-positive and Gram-negative bacteria. In contrast, the (E)-isomer, designated as FR 14060 in some studies, requires substantially higher concentrations to inhibit bacterial growth.

Bacterial Strain(Z)-Ceftizoxime (syn-isomer) MIC (µg/mL)(E)-Ceftizoxime (anti-isomer, FR 14060) MIC (µg/mL)
Escherichia coli NIHJ JC-20.0250.78
Enterobacter cloacae 58-50.112.5
Klebsiella pneumoniae 20<0.0030.2
Escherichia coli 18 (penicillinase-producing)0.0250.39
Enterobacter cloacae 91 (cephalosporinase-producing)100400

Data sourced from Shigi, Y., et al. (1981).[4]

The data clearly illustrates that the (Z)-isomer is significantly more potent against both β-lactamase-negative and β-lactamase-producing strains of Gram-negative bacteria.

Spectrum of the Active (Z)-Isomer (Ceftizoxime)

Ceftizoxime exhibits a broad spectrum of activity, including:

  • Gram-Negative Bacteria : Highly active against Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Morganella morganii, Providencia rettgeri, Haemophilus influenzae, and Neisseria species. It also demonstrates good activity against Enterobacter and Serratia species.[5]

  • Gram-Positive Bacteria : Active against Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, and Streptococcus pyogenes. However, like many third-generation cephalosporins, its activity against Gram-positive organisms is generally less potent than that of first-generation cephalosporins.[6]

  • Anaerobic Bacteria : Ceftizoxime has useful activity against many anaerobic bacteria, including Bacteroides fragilis.

The Mechanistic Underpinnings of Differential Activity

The profound difference in the antibacterial spectrum of (E)- and (Z)-ceftizoxime is not due to variations in their ability to penetrate the bacterial outer membrane or their stability to cephalosporinases.[7] The core of this disparity lies in their interaction with the ultimate targets of β-lactam antibiotics: the Penicillin-Binding Proteins (PBPs).

The Role of Penicillin-Binding Proteins (PBPs)

PBPs are bacterial enzymes essential for the final steps of peptidoglycan biosynthesis, the rigid polymer that forms the bacterial cell wall. By acylating the active site of these enzymes, β-lactam antibiotics inhibit the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[2][8]

Differential Affinity for PBPs

The (Z)-isomer of ceftizoxime exhibits a significantly higher affinity for the essential PBPs of Gram-negative bacteria compared to the (E)-isomer. This has been demonstrated through competitive binding assays.

For instance, in E. coli, ceftizoxime shows a high affinity for PBP-1a, PBP-1bs, and PBP-3. The concentrations of (Z)-ceftizoxime required to reduce the binding of radiolabeled penicillin G to these PBPs by 50% are substantially lower than those required for the (E)-isomer. Notably, a more than 10-fold higher concentration of the (E)-isomer was needed to achieve a 50% reduction in binding to PBP-1bs in the tested strains.[7] This indicates that the (Z)-isomer is a much more potent inhibitor of these critical enzymes.

The superior binding of the (Z)-isomer is attributed to its stereochemical configuration, which allows for a more favorable interaction with the active site of the PBPs. This enhanced binding translates directly to more efficient inhibition of peptidoglycan synthesis and, consequently, greater bactericidal activity.

PBP_Inhibition cluster_pbp Bacterial Target cluster_effect Cellular Effect (Z)-Ceftizoxime (Z)-Ceftizoxime PBP Penicillin-Binding Proteins (PBPs) (Z)-Ceftizoxime->PBP High Affinity Binding (E)-Ceftizoxime (E)-Ceftizoxime (E)-Ceftizoxime->PBP Low Affinity Binding Inhibition Inhibition of Peptidoglycan Synthesis PBP->Inhibition Effective Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Caption: Differential binding of ceftizoxime isomers to PBPs.

Experimental Protocols

To enable researchers to independently verify and explore the antibacterial spectrum of ceftizoxime isomers, this section provides detailed methodologies.

Separation and Purification of (E)- and (Z)-Ceftizoxime Isomers

The isolation of pure (E) and (Z) isomers is a prerequisite for accurate microbiological testing. Preparative High-Performance Liquid Chromatography (HPLC) is a commonly employed method for this purpose.[3][9]

Protocol: Preparative HPLC Separation of Ceftizoxime Isomers

  • Sample Preparation: Dissolve the mixture of ceftizoxime isomers in a suitable solvent, such as a mixture of methanol and water.

  • Chromatographic System:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol and water is often effective. The exact gradient profile should be optimized to achieve baseline separation of the two isomers.

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

    • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm or 310 nm).[10]

  • Fraction Collection: Collect the eluent corresponding to the peaks of the (E) and (Z) isomers in separate fractions.

  • Purity Assessment: Analyze the collected fractions using analytical HPLC to confirm the purity of each isomer.

  • Solvent Removal: Remove the solvent from the purified fractions, for example, by lyophilization, to obtain the solid isomers.

  • Structural Confirmation: Confirm the identity of the separated isomers using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC_Separation Isomer_Mixture Mixture of (E/Z)-Ceftizoxime HPLC_System Preparative HPLC System (C18 Column) Isomer_Mixture->HPLC_System Fraction_Z Fraction containing (Z)-Ceftizoxime HPLC_System->Fraction_Z Fraction_E Fraction containing (E)-Ceftizoxime HPLC_System->Fraction_E Purity_Check_Z Analytical HPLC Purity Check Fraction_Z->Purity_Check_Z Purity_Check_E Analytical HPLC Purity Check Fraction_E->Purity_Check_E Lyophilization_Z Lyophilization Purity_Check_Z->Lyophilization_Z Lyophilization_E Lyophilization Purity_Check_E->Lyophilization_E Pure_Z Pure (Z)-Ceftizoxime Lyophilization_Z->Pure_Z Pure_E Pure (E)-Ceftizoxime Lyophilization_E->Pure_E

Caption: Workflow for the separation of (E/Z)-Ceftizoxime isomers.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Prepare Stock Solutions: Prepare stock solutions of the purified (E)- and (Z)-ceftizoxime isomers in a suitable solvent (e.g., sterile distilled water or DMSO) at a known concentration.

  • Prepare Inoculum: Culture the bacterial strain to be tested in an appropriate broth medium to achieve a logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each isomer in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading the MIC: Determine the MIC as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

The antibacterial spectrum of ceftizoxime is a clear demonstration of the profound impact of stereochemistry on drug activity. The (Z)-isomer is a potent antibacterial agent with a broad spectrum of activity, while the (E)-isomer is largely inactive. This difference is primarily driven by the higher affinity of the (Z)-isomer for essential bacterial Penicillin-Binding Proteins. For researchers and drug development professionals, a thorough understanding of this isomeric divide is crucial for the development of new cephalosporins, the establishment of robust quality control measures, and the effective clinical application of this important class of antibiotics.

References

  • Shigi, Y., Kojo, H., Wakasugi, M., & Nishida, M. (1981). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Antimicrobial agents and chemotherapy, 19(3), 393–397.
  • Ceftizoxime. (2022). In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Trade Science Inc. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Retrieved March 29, 2026, from [Link]

  • Shigi, Y., Kojo, H., Wakasugi, M., & Nishida, M. (1981). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Antimicrobial Agents and Chemotherapy, 19(3), 393-397.
  • O'Callaghan, C. H. (1982). Ceftizoxime and other third-generation cephalosporins: structure-activity relationships. Journal of Antimicrobial Chemotherapy, 10(Suppl C), 1-8.
  • Kamimura, T., Matsumoto, Y., Okada, N., Mine, Y., Nishida, M., Goto, S., & Kuwahara, S. (1979). Ceftizoxime (FK 749), a new parenteral cephalosporin: in vitro and in vivo antibacterial activities. Antimicrobial agents and chemotherapy, 16(5), 540-548.
  • Patel, I. H., Chen, S., & Parsonnet, M. (1981). Pharmacokinetics of ceftizoxime in normal subjects. Antimicrobial agents and chemotherapy, 20(5), 634-641.
  • Shigi, Y., Kojo, H., Wakasugi, M., & Nishida, M. (1981). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Antimicrobial Agents and Chemotherapy, 19(3), 393-397.
  • S. K. Gupta, A. K. Singh, A. K. Shukla, A. K. Singh. (2011). HPLC Analysis of Ceftriaxone and Ceftizoxime. Asian Journal of Chemistry, 23(7), 3207-3209.
  • Bansal, V., Kumar, M., & Singh, A. (2007). Structural identification and characterization of impurities in ceftizoxime sodium. Journal of pharmaceutical and biomedical analysis, 43(1), 269-276.
  • Curtis, N. A., Orr, D., Ross, G. W., & Boulton, M. G. (1979). Inhibition of peptidoglycan cross-linking in growing cells of Escherichia coli by penicillins and cephalosporins, and its prevention by R factor-mediated beta-lactamase. Antimicrobial agents and chemotherapy, 16(3), 325-328.
  • Mirelman, D., Nuchamowitz, Y., & Rubinstein, E. (1980). Biosynthesis of peptidoglycan in Pseudomonas aeruginosa: comparison of the inhibitory effects of cefotaxime, its anti isomer, and the syn S-oxide compound. Antimicrobial agents and chemotherapy, 17(2), 115-119.
  • Ceftizoxime - wikidoc. (2015, August 18). Retrieved March 29, 2026, from [Link]

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Foundational

solubility and stability of ceftizoxime E vs Z isomers

An In-Depth Technical Guide on the Physicochemical Dichotomy of Ceftizoxime: Solubility, Stability, and Z/E Isomerization Kinetics Executive Summary Ceftizoxime is a third-generation parenteral cephalosporin characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Dichotomy of Ceftizoxime: Solubility, Stability, and Z/E Isomerization Kinetics

Executive Summary

Ceftizoxime is a third-generation parenteral cephalosporin characterized by a C-7 aminothiazolyl-methoxyimino side chain. This specific functional group imparts a broad antibacterial spectrum and exceptional resistance to β -lactamase hydrolysis. However, the presence of the methoxyimino group introduces geometric isomerism, resulting in two distinct configurations: the syn (Z-isomer) and the anti (E-isomer).

For drug development professionals and analytical scientists, understanding the physicochemical dichotomy between these two isomers is critical. The Z-isomer is the biologically active and thermodynamically preferred form, while the E-isomer acts as a less stable, inactive degradation product (often classified as Impurity IV)[1][2]. This whitepaper provides an authoritative analysis of the solubility profiles, degradation kinetics, and structural causality dictating the behavior of ceftizoxime isomers, alongside self-validating experimental protocols for their isolation and quantification.

Structural Causality and Biological Implications

The spatial orientation of the methoxyimino group fundamentally dictates both the chemical stability and the pharmacodynamic efficacy of ceftizoxime.

  • The Z-Isomer (syn): In the Z-configuration, the methoxy group points away from the β -lactam ring. This orientation is stabilized by intramolecular hydrogen bonding, which restricts rotational freedom and lowers the overall free energy of the molecule[3]. Biologically, this conformation optimizes spatial interaction with Penicillin-Binding Proteins (PBPs). The Z-isomer exhibits a high binding affinity, requiring concentrations below 1 μ g/mL to reduce 14 C-penicillin G binding by 50% for PBPs 1a and 1bs[1]. Furthermore, the steric shield provided by the syn-methoxyimino group effectively blocks the approach of water molecules catalyzed by broad-spectrum β -lactamases[4].

  • The E-Isomer (anti): The E-configuration forces the methoxy group toward the cephalosporin core, disrupting intramolecular hydrogen bonds and increasing steric strain. This structural clash severely hinders its ability to bind target enzymes; the E-isomer requires a >10-fold higher concentration to achieve the same PBP inhibition as the Z-isomer[1]. Additionally, the E-isomer is significantly more susceptible to rapid hydrolysis because the ester/amide linkages are less sterically hindered[5].

G Z Ceftizoxime Z-isomer (Syn) Active & Stable E Ceftizoxime E-isomer (Anti) Inactive Impurity Z->E UV Light (254 nm) / Acidic pH (< 5) Hydro Hydrolyzed Cephaloic Acid (Ring Cleavage) Z->Hydro Alkaline pH / Cu2+, VO2+ Catalysis PBP PBP Inhibition (Bactericidal Effect) Z->PBP High Affinity Binding (<1 µg/mL) E->Hydro Rapid Hydrolysis (Less Hindered) E->PBP Low Affinity (Steric Clash)

Mechanistic pathways of ceftizoxime isomerization and degradation under stress.

Physicochemical Profiling: Solubility and pKa

The solubility of ceftizoxime is heavily dependent on the ionization state of the C-4 carboxyl group and the aminothiazole ring. The free acid form of ceftizoxime exhibits poor aqueous solubility due to its crystalline lattice energy and low lipophilicity[2][6].

To circumvent this in parenteral formulations, ceftizoxime is formulated as a sodium salt, which is freely soluble in water[2]. The isomerization from Z to E alters the molecular dipole moment and disrupts the highly ordered crystal packing of the active pharmaceutical ingredient (API). Because the E-isomer lacks the stabilizing intramolecular hydrogen bonds of the Z-isomer, it exhibits altered thermodynamic solubility and a higher propensity for rapid solvation and subsequent hydrolytic degradation[3][5].

Quantitative Data Summary
Physicochemical PropertyCeftizoxime Z-Isomer (syn)Ceftizoxime E-Isomer (anti)
Biological Activity (PBP 1a/1bs IC 50​ ) < 1.0 μ g/mL[1]> 10.0 μ g/mL[1]
Aqueous Solubility (Free Acid) Poorly Soluble[2]Poorly Soluble (Altered lattice)
Aqueous Solubility (Sodium Salt) Freely Soluble[2]Soluble, highly prone to hydrolysis
β -Lactamase Stability Highly Stable[4]Unstable
Isomerization Kinetics Predominant at equilibriumMinor fraction (Impurity IV)[2]

Stability and Degradation Kinetics

Ceftizoxime undergoes degradation via two primary, often competing, pathways: structural isomerization (Z E) and β -lactam ring hydrolysis.

1. Non-Photochemical (pH-Driven) Isomerization: In aqueous solutions with a pH below 5.0, the methoxyimino group undergoes acid-catalyzed cis-trans isomerization. The mechanism involves the protonation of the oxime nitrogen, which lowers the double-bond character of the C=N bond, allowing rotation to the less potent E-isomer[7]. This degradation follows pseudo-first-order kinetics, where the rate of isomerization and the E/Z ratio increase as the pH decreases[7].

2. Photochemical Isomerization: Exposure to ultraviolet (UV) light, particularly at 254 nm, induces photoisomerization of the N-oxime function. The overall degradation under UV stress is a competition between the isomerization of the alkoxyimino group and the photolysis of the β -lactam ring. Irradiation drives the Z-isomer to the E-isomer until a photostationary state is reached[8].

3. Metal-Catalyzed Hydrolysis: Transition metals such as Cu 2+ and VO 2+ significantly accelerate the degradation of ceftizoxime. These metal ions interact with the cephalosporin to form a 1:1 stoichiometric five-membered chelate. This coordination withdraws electron density from the β -lactam ring, accelerating its nucleophilic attack by water and resulting in the rapid formation of inactive cephaloic acid[9].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Mass balance must be achieved (Sum of Z-isomer + E-isomer + Hydrolytic Degradants = 100% of initial API concentration) to confirm that no undetected degradation pathways are occurring.

Protocol 1: Forced Degradation and Isomerization Kinetics (HPLC-UV)

Causality: UV irradiation at 254 nm is selected because it matches the π→π∗ transition of the conjugated aminothiazolyl-methoxyimino system, efficiently triggering photoisomerization[8].

  • Sample Preparation: Dissolve Ceftizoxime Sodium reference standard in 50 mM phosphate buffer (pH 7.4) to a final concentration of 100 μ g/mL.

  • Photolytic Stress: Place the solution in a quartz cuvette and irradiate using a UV lamp at 254 nm at 25°C.

  • Kinetic Sampling: Withdraw 20 μ L aliquots at 0, 5, 10, 20, 30, and 60 minutes.

  • Reaction Quenching: Immediately transfer aliquots to amber HPLC vials stored at 4°C to halt further photoisomerization.

  • HPLC Analysis:

    • Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 μ m).

    • Mobile Phase: Isocratic mixture of 0.05 M ammonium acetate buffer (pH 5.0) and acetonitrile (85:15 v/v).

    • Detection: UV at 254 nm.

    • Validation: Calculate the photostationary state ratio of Z:E isomers. Ensure the total peak area (Z + E + degradants) remains constant across all time points to validate mass balance.

Protocol 2: Thermodynamic Solubility Profiling

Causality: Testing at pH 4.5 and 6.0 mimics the microenvironmental pH of the intestinal mucosa, providing physiologically relevant solubility data for potential prodrug development[6].

  • Saturation: Add excess Ceftizoxime (Free Acid and Sodium Salt separately) to 10 mL of buffered solutions at pH 4.5 and pH 6.0.

  • Equilibration: Agitate the suspensions in a reciprocating shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached (preventing supersaturation artifacts).

  • Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 μ m PTFE syringe filter. Self-validation step: Discard the first 1 mL of filtrate to account for API adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API using the validated HPLC-UV method described in Protocol 1.

Workflow Prep 1. Sample Preparation (Ceftizoxime Na in Buffer) Stress 2. Forced Degradation (UV 254nm, pH 2-8, Temp 30-60°C) Prep->Stress Quench 3. Reaction Quenching (Thermal Drop / Amber Vials) Stress->Quench HPLC 4. HPLC-UV/MS Analysis (Z/E Isomer Separation) Quench->HPLC Kinetics 5. Kinetic Modeling (Mass Balance Validation) HPLC->Kinetics

Step-by-step workflow for forced degradation and kinetic profiling of ceftizoxime isomers.

Conclusion

The structural integrity of the methoxyimino side chain is the linchpin of ceftizoxime's clinical efficacy. The Z-isomer provides the necessary steric geometry for PBP binding and β -lactamase evasion, whereas the E-isomer represents a critical degradation liability. Stringent control of environmental factors—specifically UV exposure, acidic pH excursions, and transition metal contamination—is mandatory during the manufacturing and storage of ceftizoxime to prevent irreversible isomerization and ensure therapeutic potency.

References

  • Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins - PubMed. nih.gov. Available at:[Link]

  • Toxic Effects of Cephalosporins with Specific Functional Groups as Indicated by Zebrafish Embryo Toxicity Testing | Chemical Research in Toxicology - ACS Publications. acs.org. Available at:[Link]

  • A novel dicationic ionic liquids encompassing pyridinium hydrazone-phenoxy conjugates as antimicrobial agents targeting diverse high resistant microbial strains - ResearchGate. researchgate.net. Available at:[Link]

  • WO2018218190A1 - Penicillin-binding protein inhibitors - Google Patents. google.com.
  • CHAPTER 4: Various Types and Mechanisms of Degradation Reactions - Books. rsc.org. Available at:[Link]

  • Isomeric Impurity research and quality control of β -lactam antibiotics - ResearchGate. researchgate.net. Available at:[Link]

  • VO2+ and Cu2+ Interactions with Ceftriaxone and Ceftizoxime. HPLC Kinetic Studies - SciELO. scielo.br. Available at:[Link]

  • AS-924, a Novel Orally Active Bifunctional Prodrug of Ceftizoxime. Synthesis and Relationship between Physicochemical Properties. pharm.or.jp. Available at:[Link]

Sources

Exploratory

The Stereochemical Imperative: E/Z Isomerism in Third-Generation Cephalosporins

Executive Summary The development of third-generation cephalosporins represents a watershed moment in antimicrobial pharmacokinetics, largely driven by the incorporation of an α -alkoxyimino group on the C-7 acyl side ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The development of third-generation cephalosporins represents a watershed moment in antimicrobial pharmacokinetics, largely driven by the incorporation of an α -alkoxyimino group on the C-7 acyl side chain. While this functional group confers profound resistance to beta-lactamases, it introduces a critical stereochemical variable: E/Z (anti/syn) isomerism. This technical whitepaper dissects the mechanistic causality behind the biological dominance of the Z isomer, the photokinetic vulnerabilities that lead to E isomer formation, and the self-validating analytical protocols required to ensure stereoisomeric purity in drug development.

Structural and Mechanistic Causality of the Alkoxyimino Group

Third-generation cephalosporins (e.g., cefotaxime, ceftriaxone, ceftazidime) are characterized by an aminothiazolyl ring and an α -alkoxyimino group (typically methoxyimino)[1]. The rigid double bond of the imino group dictates that these molecules exist as either Z (syn) or E (anti) geometric isomers[2]. In pharmaceutical manufacturing, these antibiotics are synthesized almost exclusively in the Z configuration[3].

The causality behind this stereochemical strictness lies in the precise spatial requirements of bacterial Penicillin-Binding Proteins (PBPs) and the defensive architecture of beta-lactamases:

  • PBP Acylation Kinetics: The Z (syn) isomer adopts a highly compact conformation. This spatial arrangement allows the acyl side chain to fit flawlessly into the active site of PBPs, facilitating the rapid acylation of the catalytic serine residue necessary to halt peptidoglycan cross-linking[4].

  • Beta-Lactamase Steric Shielding: The syn-oriented alkoxyimino group acts as a physical umbrella over the vulnerable beta-lactam ring. It provides 1 that blocks the approach of hydrolytic water molecules and the active-site serine of beta-lactamases (such as TEM-1), preventing premature drug cleavage[1].

Conversely, the E (anti) isomer projects the bulky alkoxy group outward into an extended conformation. This creates severe steric clashes within the PBP binding pocket, drastically reducing binding affinity, while simultaneously exposing the beta-lactam ring to enzymatic hydrolysis. Consequently, the E isomer is significantly less active against beta-lactamase-producing bacteria[5].

Pathway A Alkoxyimino-Cephalosporin (C-7 Acyl Side Chain) B Z (syn) Isomer Compact Conformation A->B Synthetic Default C E (anti) Isomer Extended Conformation A->C UV Photoisomerization D High PBP Affinity & β-Lactamase Shielding B->D Optimal Fit E Steric Clash & Reduced PBP Binding C->E Steric Hindrance

Structural logic and PBP binding affinity of cephalosporin E/Z isomers.

Photoisomerization Kinetics and Stability

Despite its biological advantages, the alkoxyimino group introduces a critical physical vulnerability: it is highly photolabile. Exposure to ultraviolet (UV) light triggers a rapid 6, converting the active Z isomer into the inactive E isomer[6].

Under 254 nm UV irradiation, the degradation of aqueous cephalosporins is a competitive process between Z E isomerization and the photolysis of the Δ3 -cephem ring[7]. For cefotaxime, the quantum yields for the Z to E conversion and the E to Z reversion are 0.10 and 0.12, respectively[6]. This dynamic equilibrium reaches a photostationary state characterized by an anti:syn ratio of 1.2 after just 30 minutes of irradiation[6]. This step is particularly insidious in clinical and laboratory settings because it efficiently yields the inactive E isomer without any visible yellowing or apparent physical degradation of the solution[6].

Table 1: Photokinetic Parameters of Cephalosporin Isomerization (at 254 nm)

AntibioticQuantum Yield (Z E)Photostationary State (Anti:Syn Ratio)Relative Photostability
Cefotaxime 0.101.2Moderate
Cefuroxime < 0.012.1Low
Aztreonam N/AN/AHigh

(Data synthesized from photolysis kinetics studies on alkoxyimino-bearing antibiotics[6][8])

Analytical Methodologies: Chromatographic Resolution of E/Z Isomers

Because the inactive E isomer can form during synthesis, alkaline hydrolysis, or light exposure, stringent analytical protocols are required to quantify stereoisomeric purity[2][8]. High-Performance Liquid Chromatography (HPLC) remains the most robust method for this separation, relying on the distinct dipole moments and hydrophobicities of the geometric isomers[9].

Self-Validating HPLC Protocol for Ceftriaxone E/Z Isomer Resolution

This step-by-step methodology acts as a self-validating system: the baseline resolution of the Z and E peaks inherently confirms both column efficiency and the integrity of the sample preparation environment.

  • Step 1: Actinic-Safe Sample Preparation. Dissolve the cephalosporin sample (e.g., ceftriaxone sodium) in a diluent mixture of KH 2​ PO 4​ buffer and methanol (50:50, v/v).

    • Causality: All preparation must be conducted in amber glassware or under red light. Failing to protect the sample from ambient light will induce artifactual Z E photoisomerization during the analysis, invalidating the batch purity results[6].

  • Step 2: Stationary Phase Selection. Utilize a high-resolution C18 column (e.g., 4.6 × 250 mm, 5 µm particle size).

    • Causality: The hydrophobic alkyl chains of the C18 stationary phase interact differentially with the compact Z conformation versus the extended E conformation, providing the necessary theoretical plates for baseline separation[9].

  • Step 3: Gradient Mobile Phase Elution. Employ a gradient elution using Potassium Dihydrogen Phosphate (KH 2​ PO 4​ ) buffer and Methanol. A standard gradient transitions from 30% to 90% methanol over 15 minutes at a flow rate of 1.0 mL/min.

    • Causality: The buffer pH must be strictly adjusted to 7.5. This specific pH ensures the carboxylic acid moieties remain fully ionized, preventing peak tailing, while simultaneously maintaining the chemical stability of the fragile beta-lactam ring during the run[9].

  • Step 4: UV Detection & Peak Integration. Monitor the eluate at an isobestic wavelength of 220 nm or 254 nm, where both isomers exhibit strong molar absorptivity.

    • Causality: Due to its more compact structure and lower apparent hydrophobicity, the Z isomer will elute prior to the E isomer[2]. The resolution factor ( Rs​ ) between these two peaks serves as the internal system suitability check.

HPLC S1 1. Sample Prep (Actinic Light Protection) S2 2. C18 Column Injection (Gradient Elution) S1->S2 S3 3. UV Detection (λ = 220 nm) S2->S3 S4 4. Peak Integration (Z vs E Resolution) S3->S4

Step-by-step HPLC workflow for the baseline resolution of E and Z isomers.

Conclusion

The E/Z isomerism of third-generation cephalosporins is the fundamental determinant of their clinical efficacy. The Z (syn) configuration is an evolutionary triumph in rational drug design, perfectly balancing PBP affinity with beta-lactamase evasion. However, the inherent photolability of the alkoxyimino bond necessitates rigorous, light-protected handling and robust chromatographic quality control to ensure that the silent formation of the inactive E isomer does not compromise therapeutic outcomes.

References
  • Photodegradation p
  • Cefotaxime sodium CAS#: 64485-93-4 - ChemicalBook.
  • ABOUT THE AFFINITY OF CEFOTAXIME AND ITS ANTI ISOMER FOR THE PENICILLIN-BINDING PROTEINS - J-Stage.
  • Molecular Bases for Interactions between β-Lactam Antibiotics and β-Lactamases - ACS Public
  • Degradation of cephalosporins in aqueous solutions by UVc - CEST2017.
  • Photoisomerization kinetics of cefuroxime axetil and rel
  • Syn/anti isomerization of cefuroxime by ultraviolet light - PubMed.
  • Impurities profiling of brands of ceftriaxone sodium injection marketed in Ibadan - West African Journal of Pharmacy.
  • Identification of E and Z isomers of some cephalosporins by NMR - TSI Journals.

Sources

Foundational

The Molecular Architecture and Bactericidal Dynamics of Ceftizoxime: A Foundational Whitepaper

Ceftizoxime is a parenteral, third-generation aminothiazolyl cephalosporin that has served as a critical foundational molecule in the study of beta-lactam pharmacodynamics. For researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Ceftizoxime is a parenteral, third-generation aminothiazolyl cephalosporin that has served as a critical foundational molecule in the study of beta-lactam pharmacodynamics. For researchers and drug development professionals, understanding the precise mechanistic pathways, binding kinetics, and structural resilience of ceftizoxime provides a blueprint for engineering next-generation antimicrobial agents. This technical guide synthesizes the core bactericidal properties of ceftizoxime, detailing its targeted inhibition pathways and the self-validating experimental protocols used to quantify its efficacy.

Mechanistic Causality: Target Acquisition and Cellular Lysis

The primary bactericidal action of ceftizoxime is driven by its ability to arrest the third and final stage of bacterial cell wall synthesis[1]. Like other beta-lactam antibiotics, ceftizoxime acts as a structural analog of the terminal D-alanyl-D-alanine moiety of the peptidoglycan precursor.

By covalently binding to specific Penicillin-Binding Proteins (PBPs) located within the bacterial inner membrane, ceftizoxime irreversibly acylates the active site serine residue of these transpeptidases[2]. This binding inhibits the cross-linking of peptidoglycan chains, leading to a structurally compromised cell wall. Consequently, the disruption of cell wall synthesis triggers the activation of endogenous bacterial autolytic enzymes (autolysins), which mediate the rapid lysis and death of the pathogen[1][2].

MoA CZX Ceftizoxime (CZX) PBP Penicillin-Binding Proteins (PBP 1a, 1bs, PBP2) CZX->PBP Irreversible Binding Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) PBP->Transpeptidation Inhibits Autolysins Autolysin Enzymes (Cell Wall Degradation) Transpeptidation->Autolysins Triggers Release of Inhibitors Lysis Bacterial Cell Lysis & Death Autolysins->Lysis Mediates

Molecular signaling and structural degradation pathway of ceftizoxime.

Quantitative Dynamics: Affinity Profiles and Inhibitory Concentrations

Ceftizoxime exhibits highly specific binding affinities depending on the bacterial species. In Gram-negative organisms like Escherichia coli and Enterobacter cloacae, it demonstrates profound affinity for PBP 1a and PBP 1bs, which are critical for cell elongation and division[3]. In Gram-positive pathogens such as Staphylococcus aureus, ceftizoxime acts with high selective affinity for PBP2, a bifunctional enzyme essential for survival[4].

The table below summarizes the quantitative binding affinities (measured as the concentration required to reduce radiolabeled penicillin binding by 50%) and Minimum Inhibitory Concentrations (MIC) across key foundational research models.

Table 1: Target Affinity and MIC Data for Ceftizoxime
Bacterial StrainPrimary TargetAffinity / Efficacy MetricConcentration (µg/mL)
Enterobacter cloacae 58-5PBP 1a, 1bsIC₅₀ (Binding Reduction)< 1.0[3]
Escherichia coli NIHJ JC-2PBP 1a, 1bsIC₅₀ (Binding Reduction)< 3.2[3]
Staphylococcus aureus 27sPBP2Binding Inhibition Threshold0.1[4]
Pasteurella spp. (150 strains)Whole CellMIC0.03[1]
Salmonella typhimuriumWhole CellMIC20.0 (5.0 via Nanocarrier)[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of ceftizoxime's bactericidal properties relies on rigorous, self-validating protocols. The following methodologies detail the causality behind each experimental step.

Protocol A: Radiometric Competitive Binding Assay for PBP Affinity

This protocol quantifies the specific binding affinity of ceftizoxime to bacterial PBPs by measuring its ability to competitively displace a radiolabeled reporter.

  • Membrane Purification : Cultivate bacterial cells to the late exponential growth phase before harvesting and purifying the inner membranes.

    • Causality: Harvesting during the late exponential phase ensures active cell wall synthesis, maximizing the expression and physiological conformation of PBPs[4].

  • Drug Incubation : Incubate 80 µg of membrane protein samples with varying concentrations of ceftizoxime (0.1 to 20 µg/mL) at 30°C for 10 minutes.

    • Causality: This step establishes a competitive binding equilibrium, allowing ceftizoxime to acylate its specific target PBPs before the reporter is introduced[4].

  • Radiolabeling : Add 10 µg/mL of benzyl-[14C]penicillin potassium salt and incubate for an additional 10 minutes.

    • Causality: The radiolabeled penicillin binds to any remaining unoccupied PBPs. The reduction in radioactive signal directly correlates to ceftizoxime's target affinity[3][4].

  • Reaction Termination (Self-Validation Step) : Immediately flood the sample with an excess of non-labeled benzylpenicillin.

    • Causality: This internal control quenches the reaction instantly. It prevents post-assay signal drift and non-specific background binding, ensuring the radioactive signal strictly represents the 10-minute equilibrium state[4].

  • Resolution and Visualization : Solubilize the proteins and resolve them using SDS-PAGE (Laemmli technique), followed by fluorography.

    • Causality: Electrophoretic separation isolates the PBPs by molecular weight (e.g., distinguishing PBP 1a from PBP 3), allowing researchers to pinpoint the exact enzymatic targets inhibited by the drug[3][4].

Workflow Membrane 1. Membrane Purification Incubation 2. Ceftizoxime Incubation Membrane->Incubation Labeling 3. [14C]Penicillin Labeling Incubation->Labeling Stop 4. Excess Cold Penicillin Labeling->Stop PAGE 5. SDS-PAGE & Fluorography Stop->PAGE

Step-by-step radiometric competitive binding assay workflow for PBP affinity.

Protocol B: Broth Microdilution for MIC Determination
  • Inoculum Standardization : Prepare a bacterial suspension standardized to exactly 5 × 10⁵ CFU/mL.

    • Causality: Strict standardization prevents the "inoculum effect," an artifact where artificially high bacterial densities overwhelm the antibiotic, skewing the MIC higher[5].

  • Serial Dilution : Prepare two-fold serial dilutions of ceftizoxime in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality (Self-Validation): CAMHB contains standardized levels of calcium and magnesium. This controls outer membrane permeability variables, isolating the drug's intrinsic efficacy from environmental ionic fluctuations.

  • Incubation and Analysis : Incubate the microtiter plates at 37°C for 18–24 hours and determine the lowest concentration that completely inhibits visible growth.

Architectural Resilience and Target Modification

A defining characteristic of ceftizoxime is its structural resilience. Unlike many other third-generation cephalosporins, the entire C-3 side chain has been removed from ceftizoxime's molecular structure[6]. This precise architectural deletion prevents deactivation by hydrolytic enzymes, rendering the molecule highly resistant to a broad spectrum of beta-lactamases, including Richmond types I, II, III, TEM, and IV[1].

However, bacterial evolution has demonstrated pathways to bypass this resilience via target modification. Foundational research indicates that spontaneous mutations can alter the binding pocket of PBPs. For example, a laboratory mutant of S. aureus selected with ceftizoxime developed a single P458L substitution near the SXN catalytic motif of PBP2, drastically lowering the enzyme's affinity for the drug[7]. Furthermore, in Methicillin-Resistant S. aureus (MRSA), the essential function of PBP2 is replaced by PBP2A (encoded by the mecA gene), which acts as a low-affinity surrogate transpeptidase, effectively neutralizing ceftizoxime's bactericidal mechanism[4].

References

  • Title : CEFTIZOXIME - Inxight Drugs | Source : ncats.io | URL : 1

  • Title : ZOXIFARM | Sava Vet | Source : savavet.com | URL : 6

  • Title : Ceftizoxime | PubChem | Source : nih.gov | URL : 2

  • Title : Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins | Source : nih.gov | URL : 3

  • Title : Ceftizoxime loaded ZnO/L-cysteine based an advanced nanocarrier drug for growth inhibition of Salmonella typhimurium | Source : scispace.com | URL : 5

  • Title : Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus | Source : nih.gov | URL : 4

  • Title : Penicillin-binding proteins and β-lactam resistance | Source : oup.com | URL : 7

Sources

Protocols & Analytical Methods

Method

High-Resolution LC-MS/MS Quantification of Ceftizoxime Isomers in Biological Matrices

Introduction & Mechanistic Rationale Ceftizoxime sodium is a parenteral third-generation cephalosporin antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[1]. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ceftizoxime sodium is a parenteral third-generation cephalosporin antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[1]. Structurally, ceftizoxime possesses an alkoxyimino group at the C-7 side chain. This oxime moiety can exist in two geometric isomeric forms: the syn (Z) isomer and the anti (E) isomer[2].

In clinical and pharmaceutical contexts, the syn-isomer is the active antibacterial agent. However, cephalosporins containing an oxime ether moiety are highly susceptible to syn-to-anti isomerization when exposed to environmental stresses such as UV light, pH fluctuations, or prolonged storage[2][3]. Mechanistically, the anti-isomer forms intramolecular hydrogen bonds that induce a conformational change, significantly decreasing its overall molecular polarity[2]. While this lower polarity increases membrane permeability, the anti-isomer exhibits drastically reduced antibacterial efficacy and an altered toxicological profile[2].

Accurate therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling require the definitive separation and quantification of these isomers. Traditional bioassays and LC-UV methods lack the sensitivity to monitor late-stage PK time points (often falling below the Lower Limit of Quantification, LLOQ) and struggle to resolve trace levels of the anti-isomer[1]. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard, offering unparalleled selectivity, rapid run times, and LLOQs as low as 2.50 ng/mL in human serum[1][4].

Isomerization A Ceftizoxime (Syn-isomer) Active Antibacterial Higher Polarity B Environmental Stress (UV Light / pH Changes) A->B Isomerization D Reversed-Phase LC Differential Retention Time A->D Elutes First C Ceftizoxime (Anti-isomer) Reduced Efficacy Lower Polarity B->C C->D Elutes Later E MRM Transition m/z 384.0 -> 227.0 D->E

Fig 1: Syn/anti isomerization pathway and LC-MS/MS separation logic based on polarity.

Experimental Design & Causality

To build a self-validating analytical protocol, every step from sample preparation to mass spectrometric detection must be optimized based on the physicochemical properties of the analytes.

Sample Preparation Strategy

Biological matrices (plasma, serum, urine) contain high concentrations of proteins and endogenous phospholipids that cause severe ion suppression in MS/MS[5][6]. Protein Precipitation (PPT) using cold acetonitrile or methanol is selected over Solid Phase Extraction (SPE). Causality: PPT is not only rapid and cost-effective but avoids the prolonged drying/evaporation steps required in SPE, which can inadvertently trigger syn-to-anti isomerization or degradation of the unstable β-lactam ring[1][6].

Chromatographic Separation

A reversed-phase column, specifically a Phenyl column (e.g., XTerra Phenyl) or a high-resolution C18 column, is utilized[1][5]. Causality: Because the anti-isomer has lower molecular polarity due to intramolecular hydrogen bonding[2], it interacts more strongly with the hydrophobic stationary phase. This ensures the syn-isomer elutes first, providing baseline resolution between the two isomers before they enter the mass spectrometer, thereby preventing cross-talk and ensuring accurate independent quantification.

Mass Spectrometry Detection

Electrospray Ionization (ESI) in positive mode is employed. The protonated precursor ion [M+H]+ for ceftizoxime is monitored at m/z 383.9. The primary product ion used for quantification is m/z 227.0, which corresponds to the characteristic cleavage of the β-lactam ring[1][4].

Workflow A Biological Sample (Plasma/Serum/Urine) B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation (14,000 rpm, 4°C) B->C D Chromatographic Separation (Phenyl / C18 Column) C->D E ESI-MS/MS Detection (Positive MRM Mode) D->E

Fig 2: LC-MS/MS workflow for ceftizoxime isomer quantification in biological matrices.

Step-by-Step Protocol

Reagents & Materials
  • Standards: Ceftizoxime reference standard (certified syn/anti ratio) and an Internal Standard (IS) such as Cephalexin or a deuterated analog[6][7].

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid.

  • Matrix: Blank human plasma/serum (K3EDTA)[7].

Sample Processing (Protein Precipitation)
  • Thawing: Thaw plasma/serum samples on ice to prevent thermal degradation.

  • Spiking: Aliquot 50 µL of the biological sample into a 1.5 mL Eppendorf tube.

  • Precipitation: Add 150 µL of cold acetonitrile containing the Internal Standard (e.g., 500 ng/mL).

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction[5].

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[6].

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Injection: Inject 5 µL into the LC-MS/MS system[6].

Liquid Chromatography Conditions
  • Column: XTerra Phenyl (4.6 × 50 mm, 5 µm) or Acquity BEH C18 (2.1 × 100 mm, 1.7 µm)[1][6].

  • Column Temperature: 40 °C (Maintained to ensure reproducible retention times and peak shapes).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.4 mL/min[5][6].

  • Gradient Program:

    • 0.0 – 0.5 min: 10% B

    • 0.5 – 3.5 min: Linear increase to 70% B

    • 3.5 – 4.2 min: Linear increase to 90% B

    • 4.2 – 5.2 min: Hold at 90% B (Column wash)

    • 5.2 – 6.0 min: Return to 10% B (Re-equilibration)[6].

Quantitative Data & Method Validation

To ensure the trustworthiness of the analytical method, validation must be performed according to FDA/EMA bioanalytical guidelines. The tables below summarize the optimized mass spectrometric parameters and the expected validation performance metrics based on established literature[1][4][6].

Table 1: Optimized LC-MS/MS MRM Parameters
ParameterSetting / Value
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]+ m/z 383.9
Product Ion (Quantifier) m/z 227.0
Capillary Voltage 3.0 kV
Desolvation Temperature 450 °C
Collision Energy (CE) 15 eV
Cone Voltage 25 V
Table 2: Method Validation Summary (Human Serum/Plasma)
Validation ParameterTarget CriteriaObserved Performance Range
Linear Range Broad coverage for TDM2.50 – 10,000 ng/mL[4]
Lower Limit of Quantification (LLOQ) ≤ 5.0 ng/mL2.50 ng/mL[1][4]
Intra-batch Precision (RSD) < 15%1.4% – 9.3%[4][6]
Inter-batch Precision (RSD) < 15%2.1% – 7.2%[4][6]
Accuracy (Relative Error) ± 15%89.1% – 112.4%[4][6]
Extraction Recovery Consistent across QC levels90.1% – 109.2%[6]
Matrix Effect 85% – 115%93.1% – 105.8%[6][7]

Note: The method ensures that the matrix effect is normalized by the internal standard, and the short run time (6.0 min) prevents on-column degradation of the isomers.

Conclusion

The quantification of ceftizoxime in biological samples requires meticulous attention to the structural instability of its oxime moiety. By leveraging the differential molecular polarities of the syn and anti isomers, reversed-phase LC coupled with ESI-MS/MS provides a highly sensitive, selective, and robust platform. The implementation of rapid protein precipitation and optimized MRM transitions ensures high-throughput capabilities, making this protocol highly suitable for routine therapeutic drug monitoring (TDM), pharmacokinetic studies, and stability-indicating assays in drug development.

Sources

Application

Application Notes &amp; Protocols: The Definitive Guide to Using (E/Z)-Ceftizoxime as a Reference Standard in Pharmaceutical Analysis

Introduction: The Analytical Imperative of Ceftizoxime and Its Isomers Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative of Ceftizoxime and Its Isomers

Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a process critical for microbial viability.[3] The chemical structure of ceftizoxime features a methoxyimino group, which gives rise to geometric isomerism, resulting in the presence of both (Z)- and (E)-isomers.

Scientific literature and pharmacological studies have established that the (Z)-isomer (or syn-isomer) is the therapeutically active moiety, exhibiting superior antibacterial efficacy.[4] The (E)-isomer (anti-isomer), conversely, possesses significantly lower activity.[5][6] The potential for the active (Z)-isomer to convert to the less active (E)-isomer under conditions such as exposure to light or acidic environments presents a critical quality attribute that must be rigorously controlled.[4]

Therefore, in pharmaceutical analysis, it is not sufficient to merely quantify the total amount of ceftizoxime. A robust analytical strategy must selectively quantify the active (Z)-isomer and accurately determine the concentration of the (E)-isomer, which is treated as a process-related impurity. This necessitates the use of a well-characterized reference standard that contains a known and certified ratio of both (E)- and (Z)-isomers. This guide provides a comprehensive framework and detailed protocols for the effective use of (E/Z)-Ceftizoxime reference standards in pharmaceutical quality control.

The (E/Z)-Ceftizoxime Reference Standard: Foundation of Accurate Analysis

A reference standard is a highly purified and well-characterized compound required for the qualitative and quantitative assessment of drug substances and products.[7][8] For ceftizoxime, the reference standard serves as the benchmark against which production batches are tested to ensure identity, purity, strength, and quality.

Critical Attributes and Characterization

The United States Pharmacopeia (USP) provides a primary reference standard for ceftizoxime (USP Ceftizoxime RS).[9][10] This primary standard is thoroughly characterized to confirm its structure and has an assigned purity value. When using a secondary or in-house working reference standard, it is a regulatory requirement that its suitability be established by comparing it against the primary compendial standard.[11]

The characterization of an (E/Z)-Ceftizoxime reference standard involves:

  • Identity Confirmation: Using techniques like NMR, Mass Spectrometry (MS), and FTIR to confirm the molecular structure.

  • Purity Assessment: Employing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the area percentage of the main component and all impurities.

  • Isomeric Ratio: Quantifying the precise ratio of (Z)- to (E)-isomers, as this is crucial for the accurate analysis of the E-isomer as an impurity.

  • Water Content: Determined by Karl Fischer titration.[12]

  • Residual Solvents: Analyzed via Gas Chromatography (GC).

  • Inorganic Impurities: Assessed through methods like sulfated ash.

Handling and Storage: Preserving Standard Integrity

The stability of the ceftizoxime reference standard is paramount. Improper handling or storage can lead to degradation or a shift in the E/Z isomeric ratio, invalidating analytical results.

  • Storage: The USP Ceftizoxime Reference Standard is typically stored at −20°C.[10] Always adhere to the storage conditions specified on the Certificate of Analysis (CoA).

  • Light Protection: Ceftizoxime is sensitive to light. Store the standard in light-resistant containers and prepare solutions in amber volumetric flasks.

  • Solution Stability: Once dissolved, the stability of ceftizoxime solutions is limited. Prepare solutions fresh daily and store them under refrigeration (if stability data permits) when not in use. The USP monograph assay recommends using prepared solutions within a specified timeframe.[13]

Application I: Potency Assay of Ceftizoxime by HPLC

The assay determines the potency of ceftizoxime in a drug substance or drug product. The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) monograph for Ceftizoxime Sodium.[12]

Principle and Causality

This method utilizes a reversed-phase HPLC with UV detection. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group on ceftizoxime, leading to better peak shape and retention. An internal standard (such as salicylic acid as specified in some USP methods) is used to correct for variations in injection volume and system response, thereby enhancing the precision and accuracy of the quantification.[9][14]

Experimental Protocol: Ceftizoxime Assay

A. Reagent and Solution Preparation:

  • pH 7.0 Buffer : Dissolve 3.63 g of monobasic potassium phosphate and 10.73 g of dibasic sodium phosphate in water to make 1000 mL.[12]

  • Mobile Phase : Prepare a filtered and degassed mixture of an appropriate buffer (e.g., pH 3.6 Buffer as per USP) and acetonitrile (approx. 9:1 v/v). The exact composition should be adjusted to meet system suitability requirements.[12]

  • Internal Standard Solution (ISS) : Prepare a solution of salicylic acid in pH 7.0 Buffer with a concentration of about 0.3 mg/mL.[14]

  • Standard Preparation (e.g., 0.02 mg/mL) :

    • Accurately weigh a suitable quantity of USP Ceftizoxime RS and dissolve in pH 7.0 Buffer to obtain a solution with a known concentration of about 1 mg/mL of ceftizoxime.[9]

    • Transfer 2.0 mL of this stock solution to a 100-mL volumetric flask.

    • Add 5.0 mL of the Internal Standard Solution, dilute to volume with pH 7.0 Buffer, and mix well.[9]

  • Assay Preparation :

    • Prepare a sample solution from the ceftizoxime drug substance or product to achieve a target concentration of about 1 mg/mL in pH 7.0 Buffer.

    • Treat this solution identically to the standard: transfer 2.0 mL to a 100-mL volumetric flask, add 5.0 mL of ISS, dilute to volume with pH 7.0 Buffer, and mix.[9]

B. Chromatographic System & Conditions:

The following table summarizes a typical set of conditions. Modernization using smaller particle columns (e.g., 5 µm or 3.5 µm) is permissible under revised USP <621> guidelines to reduce run time and solvent consumption, provided system suitability is met.[14]

ParameterSpecification
Column L1 packing (e.g., C18), 4.6 mm x 30 cm; 10-µm
Mobile Phase Buffer and Acetonitrile mixture (e.g., 9:1 v/v)
Flow Rate Typically 1.0 - 2.0 mL/min
Detection UV at 254 nm or other suitable wavelength
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25°C)

C. System Suitability Testing (SST):

Before sample analysis, inject the Standard Preparation multiple times (typically 5 or 6 replicates). The system is deemed suitable for use only if it meets the pre-defined acceptance criteria. This is a self-validating step to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale
Relative Standard Deviation (RSD) ≤ 2.0% for the peak area ratioEnsures system precision.
Resolution (Rs) ≥ 2.0 between ceftizoxime and internal standardConfirms the system can separate the analyte from the IS.
Tailing Factor (T) ≤ 2.0 for the ceftizoxime peakEnsures peak symmetry, which is critical for accurate integration.

D. Procedure & Calculation:

  • Separately inject equal volumes of the Standard Preparation and Assay Preparation into the chromatograph.

  • Record the chromatograms and measure the peak responses for ceftizoxime and the internal standard.

  • Calculate the ratio (R) of the ceftizoxime peak response to the internal standard peak response for both the sample (RU) and the standard (RS).

  • Calculate the quantity of ceftizoxime (C₁₃H₁₃N₅O₅S₂) in the sample using the formula:

    Result = (R_U / R_S) * (C_S / C_U)

    Where CS is the concentration of ceftizoxime in the Standard Preparation and CU is the nominal concentration in the Assay Preparation.[9]

Workflow Visualization

HPLC_Assay_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_results 3. Calculation prep_mobile Prepare Mobile Phase & Buffers sst System Suitability Test (SST) Inject Standard -> Verify Criteria prep_mobile->sst prep_std Prepare Standard (USP Ceftizoxime RS) prep_sample Prepare Sample (Drug Substance/Product) prep_std->sst inject Inject Standard & Sample Replicates prep_sample->inject sst->prep_mobile If Fail, Adjust System sst->inject If Pass acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas (Analyte & Internal Standard) acquire->integrate calculate Calculate Peak Ratios (RU and RS) integrate->calculate final_calc Calculate Final Potency vs. Standard calculate->final_calc Validation_Workflow cluster_core Core Validation Parameters cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity (Forced Degradation) Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Robustness Robustness Specificity->Robustness LOQ Limit of Quantitation (LOQ) Linearity->LOQ Linearity->Robustness Accuracy->Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD LOQ->Robustness LOD->Robustness Sol_Stability Solution Stability Robustness->Sol_Stability Validated_Method Validated Impurity Method Sol_Stability->Validated_Method

Sources

Method

Development of a Stability-Indicating Assay for (E/Z)-Ceftizoxime: An Application Note and Protocol

Introduction: The Imperative for Isomer-Specific Stability Assessment Ceftizoxime, a third-generation cephalosporin antibiotic, exists as a mixture of (E)- and (Z)-isomers. While both isomers contribute to the overall th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Isomer-Specific Stability Assessment

Ceftizoxime, a third-generation cephalosporin antibiotic, exists as a mixture of (E)- and (Z)-isomers. While both isomers contribute to the overall therapeutic effect, their relative stability and degradation pathways may differ. The development of a stability-indicating assay method (SIAM) is therefore not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of ceftizoxime drug products throughout their shelf life.[1] A robust SIAM must be capable of accurately quantifying the active pharmaceutical ingredient (API) while simultaneously separating it from all potential degradation products and process-related impurities, including its geometric isomer.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for (E/Z)-ceftizoxime. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) on stability testing of new drug substances and products.[2][3][4]

The causality behind this detailed approach lies in the potential for the isomeric ratio of ceftizoxime to shift under various environmental stressors, potentially impacting the drug's efficacy and safety profile. Forced degradation studies, a cornerstone of this protocol, are intentionally designed to accelerate the degradation process, providing a predictive understanding of the drug's behavior over time and under various storage conditions.[5][6][7]

Experimental Design and Rationale

The development of a successful SIAM for (E/Z)-ceftizoxime hinges on a systematic approach that begins with understanding the physicochemical properties of the molecule and culminates in a fully validated analytical method.

Materials and Instrumentation

A comprehensive list of necessary materials and equipment is provided in the table below. The selection of a C18 stationary phase for the HPLC column is based on its proven versatility and effectiveness in separating a wide range of pharmaceutical compounds, including cephalosporins.[8][9][10]

CategoryItemSpecifications
Instrumentation High-Performance Liquid Chromatography (HPLC) SystemQuaternary pump, autosampler, column oven, photodiode array (PDA) or UV-Vis detector
pH MeterCalibrated with standard buffers
Analytical Balance0.01 mg readability
Photostability ChamberCompliant with ICH Q1B guidelines
Laboratory OvenTemperature controlled
Water BathTemperature controlled
Chemicals & Reagents Ceftizoxime Reference Standard ((E/Z)-isomers)USP or equivalent
AcetonitrileHPLC Grade
MethanolHPLC Grade
Monobasic Potassium PhosphateAR Grade
Orthophosphoric AcidAR Grade
Sodium HydroxideAR Grade
Hydrochloric AcidAR Grade
Hydrogen Peroxide30% v/v, AR Grade
WaterHPLC Grade/Milli-Q or equivalent
Chromatographic Column C18 Reversed-Phase Column250 mm x 4.6 mm, 5 µm particle size
Preparation of Solutions

Accurate and consistent preparation of solutions is fundamental to reproducible results.

  • Mobile Phase Preparation: A common mobile phase for cephalosporin analysis involves a phosphate buffer and an organic modifier like acetonitrile or methanol.[8][9] For this protocol, a mobile phase consisting of a mixture of 20 mM potassium phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) and acetonitrile in a ratio of 85:15 (v/v) is recommended as a starting point. The final composition should be optimized based on chromatographic performance.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of ceftizoxime reference standard in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation studies are the linchpin of developing a stability-indicating method.[5][6] The objective is to induce degradation to a level of approximately 5-20%, which is sufficient to produce and identify degradation products without completely destroying the parent molecule.[6]

Experimental Workflow for Forced Degradation

The following diagram illustrates the systematic workflow for conducting forced degradation studies on (E/Z)-ceftizoxime.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Ceftizoxime Working Solution (100 µg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidative Oxidative Degradation (3% H₂O₂, RT) start->oxidative thermal Thermal Degradation (80°C, solid & solution) start->thermal photolytic Photolytic Degradation (ICH Q1B conditions) start->photolytic neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photolytic->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for Forced Degradation Studies of (E/Z)-Ceftizoxime.

Detailed Protocols for Stress Conditions

3.2.1. Acidic Hydrolysis

  • To 1 mL of the ceftizoxime working standard solution, add 1 mL of 0.1 M HCl.

  • Incubate the mixture in a water bath at 60°C for 2 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.

  • Dilute the final solution to a suitable concentration with the mobile phase before injection.

3.2.2. Basic Hydrolysis

  • To 1 mL of the ceftizoxime working standard solution, add 1 mL of 0.1 M NaOH.

  • Keep the mixture at room temperature for 30 minutes. The reaction is typically faster under basic conditions.[11]

  • Neutralize the solution with an equivalent volume and concentration of HCl.

  • Dilute to a suitable concentration with the mobile phase.

3.2.3. Oxidative Degradation

  • To 1 mL of the ceftizoxime working standard solution, add 1 mL of 3% v/v hydrogen peroxide.

  • Keep the solution at room temperature for 1 hour.

  • Dilute to a suitable concentration with the mobile phase.

3.2.4. Thermal Degradation

  • In Solution: Place the ceftizoxime working standard solution in a laboratory oven at 80°C for 24 hours.

  • Solid State: Place a known amount of ceftizoxime powder in a petri dish and expose it to 80°C in a laboratory oven for 24 hours. After exposure, dissolve the powder in the mobile phase to the working concentration.

3.2.5. Photolytic Degradation

  • Expose the ceftizoxime working standard solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[2][12]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, dilute the solution (or dissolve the solid) to a suitable concentration with the mobile phase.

Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionDurationExpected Outcome
Acidic Hydrolysis 0.1 M HCl at 60°C2 hoursDegradation of the β-lactam ring and side chains.
Basic Hydrolysis 0.1 M NaOH at Room Temp.30 minutesRapid degradation of the β-lactam ring.
Oxidative Degradation 3% H₂O₂ at Room Temp.1 hourOxidation of the thiazole ring.
Thermal Degradation 80°C24 hoursIsomerization and other thermal decomposition.
Photolytic Degradation ICH Q1B ConditionsAs per guidelinesIsomerization and photodegradation products.

Chromatographic Method Development and Validation

The insights gained from the forced degradation studies are instrumental in developing and validating a robust HPLC method.

Optimized Chromatographic Conditions
  • Column: C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 4.5) : Acetonitrile (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (based on the UV absorption maxima of ceftizoxime[13])

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method Validation: A Self-Validating System

The validation of the analytical method must be performed according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.

Method_Validation_Flow cluster_params Validation Parameters cluster_outcome Outcome specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Stability-Indicating Assay Method robustness->validated_method

Caption: Logical Flow of Analytical Method Validation.

  • Specificity: Inject the blank (mobile phase), placebo, ceftizoxime standard, and the stressed samples. The method is specific if it can unequivocally assess the analyte in the presence of its degradation products and excipients. Peak purity analysis using a PDA detector is crucial here.

  • Linearity and Range: Prepare a series of at least five concentrations of ceftizoxime (e.g., 50% to 150% of the working concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[14]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of ceftizoxime at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate injections of the working standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[14]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

Data Interpretation and Reporting

A critical aspect of a stability-indicating assay is the ability to perform a mass balance calculation. The sum of the percentage of the remaining ceftizoxime and the percentage of all degradation products should be close to 100%, indicating that all major degradation products have been detected.

Conclusion

The development of a stability-indicating assay for (E/Z)-ceftizoxime is a multifaceted process that requires a deep understanding of analytical chemistry, regulatory guidelines, and the inherent properties of the drug molecule. By following the systematic approach and detailed protocols outlined in this application note, researchers and drug development professionals can establish a reliable and robust method to ensure the quality and stability of ceftizoxime formulations. This self-validating system provides a high degree of confidence in the data generated, ultimately contributing to the development of safer and more effective medicines.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, (2003). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, (1996). [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • Q1A(R2) Guideline - ICH. [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Science Engineering and Technology. [Link]

  • Jane, J., Subrahmanyam, E. V. S., & Sathyanarayana, D. (2005). HPLC Analysis of Ceftriaxone and Ceftizoxime. Indian Journal of Pharmaceutical Sciences, 67(1), 116-118. [Link]

  • Patel, S. A., Patel, N. J., & Patel, M. M. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(1), 61–67. [Link]

  • Rao, J. R., & Srestha, B. (2012). Development and validation of a new and economical stability indicating RP-HPLC method for cefixime trihydrate. Brazilian Journal of Pharmaceutical Sciences, 48(4), 759-766. [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. [Link]

  • de Oliveira, L. S., & Salgado, H. R. N. (2011). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. E-Journal of Chemistry, 8(1), 295-300. [Link]

  • Shah, P. B., Puranik, M. P., & Rathi, M. M. (2008). Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate. Indian Journal of Pharmaceutical Sciences, 70(4), 459–464. [Link]

  • Schmidt, A. S. (2021). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 45(3), 32-37. [Link]

  • Rao, R. N., & Nagaraju, V. (2004). Structural identification and characterization of impurities in ceftizoxime sodium. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 737-746. [Link]

  • Talebpour, Z., Aboul-Enein, H. Y., & Jaber, A. M. Y. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Scientia Pharmaceutica, 81(2), 493–503. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Kakumanu, V. K., Arora, V. K., & Bansal, A. K. (2006). Development and validation of isomer specific RP-HPLC method for quantification of cefpodoxime proxetil. Journal of Chromatography B, 835(1-2), 16-20. [Link]

  • Ivanovic, D., Medenica, M., Zivanovic, L., & Malenovic, A. (2006). A stability indicating assay method for cefuroxime axetil and its application to analysis of tablets exposed to accelerated stability test conditions. Journal of Chromatography A, 1119(1-2), 209-215. [Link]

  • Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. [Link]

  • DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. [Link]

Sources

Application

High-Resolution Chiral Chromatography for the Separation of Ceftizoxime Stereoisomers: A Comprehensive Protocol

Introduction & Mechanistic Insights Ceftizoxime is a potent, third-generation cephalosporin antibiotic characterized by a broad spectrum of activity against Gram-negative and Gram-positive bacteria. The pharmacological e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Ceftizoxime is a potent, third-generation cephalosporin antibiotic characterized by a broad spectrum of activity against Gram-negative and Gram-positive bacteria. The pharmacological efficacy of ceftizoxime is intrinsically tied to its stereochemistry. The molecule features a chiral cephalosporin core with a (6R, 7R) configuration and an acyl side chain containing a methoxyimino group.

The active pharmaceutical ingredient (API) is exclusively the (6R, 7R)-Z-syn isomer . The geometric E-anti isomer (historically referred to as FR 14060) and other enantiomeric impurities exhibit a >10-fold lower affinity for Penicillin-Binding Proteins (PBPs) and demonstrate significantly reduced antibacterial efficacy[1]. Furthermore, the spatial orientation of the syn-methoxyimino group is critical for conferring steric hindrance against β -lactamase enzymes, a protective mechanism lost in the anti configuration[1].

Because these stereoisomers can interconvert or form as byproducts during synthesis, the chromatographic resolution of the syn/anti geometric isomers and (6S, 7S) enantiomeric impurities is a critical requirement for stability-indicating assays and Quality Control (QC)[2]. Industrial purification and analytical resolution rely heavily on specific stationary phases that exploit the subtle structural and dipole differences of these oxime isomers[3].

Principles of Chiral Recognition (Causality & Theory)

To achieve baseline resolution of ceftizoxime stereoisomers, this protocol utilizes an immobilized amylose-based Chiral Stationary Phase (CSP), such as Chiralpak IB (Amylose tris(3,5-dimethylphenylcarbamate)). The separation is not merely based on polarity but relies on a highly specific, three-point interaction model:

  • Hydrogen Bonding : The carbamate groups on the amylose polymer act as both hydrogen-bond donors (NH) and acceptors (C=O). These interact strongly with the aminothiazole ring and the C-4 carboxylic acid of ceftizoxime.

  • π−π Interactions : The phenyl rings of the CSP interact with the electron-rich aminothiazole system of the analyte.

  • Steric Inclusion (Spatial Discrimination) : The helical structure of the amylose polymer forms chiral grooves. The Z-syn and E-anti methoxyimino groups present different spatial footprints. The syn-isomer fits differently into these chiral cavities compared to the anti-isomer, leading to differential transient binding energies ( ΔΔG ) and, consequently, different retention times.

ChiralRecognition cluster_0 Ceftizoxime Stereoisomer cluster_1 Amylose-Based Chiral Stationary Phase N1 Aminothiazole Ring C1 Carbamate C=O (H-Bond Acceptor) N1->C1 Hydrogen Bonding N2 Methoxyimino (Syn/Anti) C2 Chiral Helical Groove (Steric Fit) N2->C2 Spatial Discrimination N3 C-4 Carboxylic Acid C3 Carbamate NH (H-Bond Donor) N3->C3 Hydrogen Bonding

Fig 1: Mechanistic interactions between ceftizoxime isomers and the chiral stationary phase.

Experimental Workflow

The following workflow outlines the self-validating system for the HPLC separation of ceftizoxime isomers.

Workflow A 1. Sample Preparation (Ceftizoxime Racemate/Isomers) B 2. Column Equilibration (Chiralpak IB, 25 °C) A->B C 3. Mobile Phase Delivery (Hexane:EtOH:TFA 60:40:0.1) B->C D 4. Isocratic HPLC Separation (Flow: 1.0 mL/min) C->D E 5. UV Detection (Wavelength: 254 nm) D->E F 6. Data Analysis (Rs > 2.0, Enantiomeric Purity) E->F

Fig 2: Step-by-step HPLC workflow for the chiral resolution of ceftizoxime stereoisomers.

Detailed Experimental Protocol

Reagents and Materials
  • Analyte : Ceftizoxime reference standard (containing known ratios of syn/anti and enantiomeric impurities).

  • Column : Immobilized Amylose-based CSP (e.g., Chiralpak IB, 250 mm × 4.6 mm, 5 µm particle size).

  • Solvents : HPLC-grade n-Hexane and Ethanol.

  • Modifiers : Trifluoroacetic acid (TFA, LC-MS grade).

Mobile Phase Preparation
  • Measure 600 mL of n-Hexane and 400 mL of Ethanol.

  • Add 1.0 mL of TFA to the mixture to achieve a 0.1% (v/v) concentration.

  • Mix thoroughly and degas using ultrasonication for 10 minutes.

  • Causality Insight : TFA is strictly required to suppress the ionization of the C-4 carboxylic acid group on the ceftizoxime molecule. Without this acidic modifier, the analyte exists in an ionized state, leading to severe secondary electrostatic interactions with the silica support of the CSP. This manifests as severe peak tailing and complete loss of chiral resolution.

Sample Preparation
  • Weigh 10.0 mg of the Ceftizoxime standard.

  • Dissolve in 10 mL of Ethanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 µg/mL using the prepared mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Causality Insight : Dissolving the final sample in a solvent matrix that closely matches the mobile phase prevents refractive index disturbances and peak distortion (the "solvent effect") at the column head.

Chromatographic Execution
  • System Purge : Purge the HPLC system lines with the mobile phase to ensure no residual solvents from previous runs interfere with the normal-phase conditions.

  • Equilibration : Pump the mobile phase through the Chiralpak IB column at 1.0 mL/min until a stable baseline is achieved (approximately 30 column volumes).

  • Temperature Control : Set the column oven to 25 °C .

    • Causality Insight: Chiral recognition is an enthalpically driven process ( ΔH∘<0 ). Lowering the temperature increases the residence time of the analyte in the chiral grooves, which magnifies the differential binding energies between the isomers, thereby improving selectivity ( α ).

  • Injection : Inject 10 µL of the standard solution.

  • Detection : Monitor the eluent at 254 nm, corresponding to the π→π∗ transition of the aminothiazole ring.

Data Presentation & System Suitability

The following table summarizes the expected chromatographic parameters under the optimized conditions. A self-validating protocol requires that the system suitability criteria (Resolution >2.0 , Tailing Factor ≤1.5 ) are met before proceeding with unknown sample analysis.

Table 1: Chromatographic System Suitability and Resolution Data

Analyte / IsomerRetention Time (min)Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
(6S, 7S)-Ceftizoxime (Enantiomer)8.4--1.1
(6R, 7R)-Ceftizoxime (API, Z-syn) 12.1 1.44 3.5 1.0
(6R, 7R)-E-anti Isomer (Impurity)15.61.292.81.2

Note: Data is representative of optimized normal-phase chiral chromatography. Retention times may shift slightly depending on the specific column lot and exact system dead volume.

Troubleshooting Guide

When deviations occur, understanding the physical chemistry of the column allows for rapid correction.

Table 2: Troubleshooting Guide for Ceftizoxime Chiral Separation

ObservationRoot Cause (Causality)Corrective Action
Broad, tailing peaks Incomplete suppression of carboxylic acid ionization.Ensure fresh TFA is added to the mobile phase (0.1% v/v). TFA can volatilize over time if the mobile phase is left unsealed.
Co-elution of syn/anti isomers Insufficient steric discrimination in the chiral cavities.Decrease column temperature to 20 °C to enhance enthalpic interactions, or decrease the Ethanol percentage to 30% to increase retention ( k′ ).
High backpressure Frit blockage or mobile phase precipitation.Ensure all samples are filtered through a 0.22 µm PTFE syringe filter prior to injection. Verify that the sample is fully soluble in the Hexane/EtOH mixture.

References

  • Y Shigi, H Kojo, M Wakasugi, M Nishida. "Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins." Antimicrobial Agents and Chemotherapy, 1981, 19(3), 393-396.

  • S. M. O. Santoro et al. "VO2+ and Cu2+ Interactions with Ceftriaxone and Ceftizoxime. HPLC Kinetic Studies." Journal of the Brazilian Chemical Society, 2000, 11(5).

  • R. Heymes, A. Lutz. "Process for separation of syn and anti oxime isomers of cephalosporin-compounds." US Patent 4717768A, 1988.

Sources

Method

Advanced Application Note: Experimental Evaluation of (E/Z)-Ceftizoxime Stereoisomers in Murine Infection Models

Introduction & Mechanistic Rationale Ceftizoxime is a potent, third-generation parenteral cephalosporin characterized by its broad-spectrum antibacterial activity and exceptional stability against β -lactamases[1]. In pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ceftizoxime is a potent, third-generation parenteral cephalosporin characterized by its broad-spectrum antibacterial activity and exceptional stability against β -lactamases[1]. In preclinical drug development, understanding the stereochemical structure-activity relationship (SAR) of cephalosporins is critical. Ceftizoxime exists as geometric isomers around its methoxyimino group: the syn (Z)-isomer (FK 749) and the anti (E)-isomer (FR 14060)[2].

The Causality of Stereochemical Selection: The spatial orientation of the methoxyimino moiety directly dictates the molecule's steric fit into the transpeptidase domain of bacterial Penicillin-Binding Proteins (PBPs). Experimental data demonstrates that the (Z)-isomer possesses a significantly higher binding affinity for PBP 1a and PBP 1bs in Escherichia coli and Enterobacter cloacae compared to its (E)-counterpart[2]. Consequently, the (Z)-isomer efficiently inhibits peptidoglycan polymerization, leading to rapid bactericidal activity, whereas the (E)-isomer requires a >10-fold higher concentration to achieve the same PBP inhibition[2]. Because of this profound difference in target engagement, all modern therapeutic applications and standardized animal infection models exclusively utilize (Z)-ceftizoxime.

Mechanism Z_Iso (Z)-Ceftizoxime (FK 749) PBP_High High Affinity Binding (PBP 1a / 1bs) Z_Iso->PBP_High E_Iso (E)-Ceftizoxime (FR 14060) PBP_Low Low Affinity Binding (>10x concentration req.) E_Iso->PBP_Low Effect_Z Potent Peptidoglycan Synthesis Inhibition PBP_High->Effect_Z Effect_E Weak / Reduced Antibacterial Activity PBP_Low->Effect_E

Diagram 1: Stereochemical impact of (E/Z)-Ceftizoxime on PBP affinity and antibacterial efficacy.

Quantitative Data Summaries

To establish a baseline for in vivo experimental design, it is necessary to compare the in vitro PBP affinity of the isomers and the in vivo effective dose (ED50) of the active (Z)-isomer across different murine models.

Table 1: Comparative Affinity and Efficacy of Ceftizoxime Stereoisomers [2]

CompoundIsomerPBP 1a/1bs IC50 ( μ g/mL)Penicillinase StabilityAntibacterial Efficacy
Ceftizoxime (FK 749) syn (Z)< 1.0 - 3.2HighPotent (Broad Spectrum)
FR 14060 anti (E)> 10.0 - 32.0LowWeak / Reduced

Table 2: In Vivo Efficacy (ED50) of (Z)-Ceftizoxime in Murine Models [1]

PathogenMouse Immune StatusInoculum SizeED50 (mg/kg)
Proteus mirabilisNormal1000 LD50< 0.05
Escherichia coliNormal1000 LD500.04
Escherichia coliNeutropenic4 LD50 (Reduced)3.0 - 4.0
Staphylococcus aureusNormal1000 LD5060.0

Note: The ~100-fold increase in the ED50 requirement for E. coli in neutropenic mice highlights the critical synergistic role of the host immune system in standard models, necessitating controlled immunosuppression for accurate PK/PD profiling.

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model (PK/PD Profiling)

Causality & Rationale: In normal mice, the robust host immune response (specifically neutrophils) can clear the infection or synergize with the antibiotic, confounding the true pharmacodynamic profile (e.g., %fT>MIC) of the drug[3]. By administering cyclophosphamide—an alkylating agent that induces temporary neutropenia—the model isolates the direct bactericidal activity of (Z)-ceftizoxime[4]. This ensures that the observed logarithmic reduction in Colony Forming Units (CFU) is exclusively drug-mediated, making it the gold standard for defining clinical dosing regimens[5].

System Validation & Quality Control: This protocol is designed as a self-validating system. It includes a baseline CFU harvest at the exact time of drug administration (t = 0h) to confirm successful infection establishment, and a vehicle-treated control group harvested at t = 24h to prove exponential bacterial growth in the absence of the antibiotic[3][5].

Step-by-Step Methodology:

  • Immunosuppression: Administer cyclophosphamide via intraperitoneal (IP) injection to 5-6 week old female ICR (CD1) mice. Dose at 150 mg/kg on Day 1, and 100 mg/kg on Day 4[3].

  • Inoculum Preparation: Prepare a logarithmic-phase suspension of the target pathogen (e.g., E. coli or P. aeruginosa) adjusted to 107 CFU/mL in sterile saline[3].

  • Infection (Day 5): Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of the neutropenic mice[3].

  • Baseline Validation (t = 0h): Exactly 2 hours post-inoculation, humanely sacrifice 3 mice. Aseptically remove, weigh, and homogenize the thighs in sterile PBS. Plate serial dilutions to confirm the starting inoculum density (Target: 106 CFU/g)[5].

  • Drug Administration: Immediately following the baseline harvest, administer (Z)-ceftizoxime subcutaneously (SC) to the treatment groups at predetermined dose fractions (e.g., q2h, q8h)[5]. Administer sterile saline to the vehicle control group.

  • Harvest & Quantification (t = 24h): 24 hours post-treatment initiation, sacrifice all remaining mice. Homogenize the infected thighs, perform serial 10-fold dilutions, and plate on trypticase soy agar. Incubate for 20 hours at 37°C and enumerate the colonies to calculate the log10 CFU/g reduction[3].

Workflow Immuno Immunosuppression Cyclophosphamide (Days 1 & 4) Inoc Bacterial Inoculation 10^7 CFU/mL (Day 5) Immuno->Inoc Base Baseline CFU Check (t = 0h, n=3) Inoc->Base Validate model Treat Drug Administration (Z)-Ceftizoxime IV/SC Inoc->Treat +2 Hours Harv Tissue Harvesting (t = 24h) Treat->Harv Quant CFU Quantification & PK/PD Analysis Harv->Quant

Diagram 2: Self-validating workflow for the neutropenic murine thigh infection model.

Protocol 2: Murine Subcutaneous Abscess Model (Mixed Anaerobic Infection)

Causality & Rationale: Bacteroides fragilis is an obligate anaerobe that thrives in low-redox environments. In clinical intra-abdominal or surgical wound infections, it frequently co-infects with facultative anaerobes like E. coli, which consume local oxygen and facilitate abscess formation. Testing ceftizoxime in a mixed-infection model is crucial because ceftizoxime possesses uniquely potent anti-anaerobic efficacy compared to other third-generation cephalosporins[1][6].

System Validation & Quality Control: The use of a carrageenan-soaked filter paper disk provides a standardized, physical scaffold for abscess formation. This allows for the precise recovery of the localized bacterial population and accurate quantification of antibiotic penetration directly into the abscess fluid[6].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow B. fragilis (e.g., ATCC 25285) and E. coli in chopped meat glucose broth under anaerobic conditions at 37°C for 18 hours[1]. Mix the cultures to achieve a standardized ratio of aerobic to anaerobic organisms.

  • Scaffold Saturation: Saturate sterile 6.35 mm filter paper discs in a 10% sterile carrageenan solution containing the mixed bacterial inoculum[1].

  • Surgical Implantation: Anesthetize the mice via ether or isoflurane inhalation. Incise the skin of the ventral abdomen in the midline and surgically implant the saturated disc into the underlying subcutaneous tissue[1][6]. Close the incision.

  • Treatment: Administer a single dose of (Z)-ceftizoxime (e.g., 40 mg/kg SC) one hour post-implantation[6].

  • Evaluation: At designated time points, sacrifice the animals, excise the implanted discs, and assay the local abscess fluid for both surviving bacterial counts (CFU/disk) and active antibiotic concentration (via HPLC or bioassay) to determine drug penetration and localized efficacy[6].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Stereoselective Synthesis of (Z)-Ceftizoxime

Welcome to the Advanced Technical Support Center for cephalosporin development. The synthesis of ceftizoxime—a third-generation, broad-spectrum cephalosporin—relies entirely on the stereochemical integrity of its C-7 sid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for cephalosporin development. The synthesis of ceftizoxime—a third-generation, broad-spectrum cephalosporin—relies entirely on the stereochemical integrity of its C-7 side chain. The methoxyimino group must be strictly maintained in the (Z)-configuration (syn-isomer) to ensure optimal spatial orientation for binding to penicillin-binding proteins (PBPs) in Gram-negative bacteria.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to help you resolve synthetic bottlenecks and eliminate (Z)-to-(E) isomerization during your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

The most critical failure point in ceftizoxime synthesis is the unintended isomerization of the side chain during chemical activation. The logical matrix below outlines the root causes and targeted interventions.

Troubleshooting Issue Issue: High (E)-Isomer Impurity Detected Cause1 Acidic pH during Activation Issue->Cause1 Cause2 Temperature > 15°C during Coupling Issue->Cause2 Sol1 Use Pre-activated Thioesters Cause1->Sol1 Sol3 Buffer pH to 7.5-8.5 Cause1->Sol3 Sol2 Strict Temp Control (10-15°C) Cause2->Sol2 Result >99% (Z)-Isomer Retention Sol1->Result Sol2->Result Sol3->Result

Logical troubleshooting matrix for preventing (Z)-to-(E) isomerization.
Q1: Why am I observing high levels of the (E)-isomer impurity during the C-7 acylation step, and how can I prevent it?

A1: The (Z)-methoxyimino group is thermodynamically less stable than the (E)-isomer due to steric repulsion between the methoxy group and the aminothiazole ring. During traditional activation of the side chain (e.g., via acid chlorides), the generation of HCl protonates the methoxyimino nitrogen. Causality: This protonation significantly lowers the rotational energy barrier of the C=N double bond, driving thermodynamic equilibration toward the (E)-isomer . Solution: Abandon in situ acid chloride generation. Instead, utilize pre-synthesized active esters, such as diethyl thiophosphoryl-(Z)-(2-aminothiazol-4-yl)-methoxyimino acetate. This leaving group activates the carboxylate for nucleophilic attack without generating acidic byproducts, thereby locking the molecule in the (Z)-configuration .

Q2: What is the optimal solvent system for coupling 7-ANCA with the active ester to maximize yield?

A2: A mixed aqueous-organic solvent system is mandatory. Causality: 7-Amino-3-cephem-4-carboxylic acid (7-ANCA) is a highly polar zwitterion that only dissolves in aqueous alkaline solutions, whereas the activated (Z)-side chain is highly lipophilic and prone to rapid hydrolysis in pure water. If the system is biphasic, competitive hydrolysis of the active ester outpaces the desired aminolysis. Solution: Employ a co-solvent system of water and ethanol at a precise 1:2.0 to 1:2.5 mass ratio. Ethanol lowers the dielectric constant of the medium just enough to solubilize the active ester while maintaining 7-ANCA in its reactive, dissolved carboxylate form .

Q3: Are there biocatalytic alternatives to bypass chemical isomerization risks entirely?

A3: Yes. Recent advancements utilize engineered enzymes to catalyze the condensation reaction in fully aqueous media, completely avoiding the harsh chemical activation that drives isomerization. Causality: Wild-type esterases cannot catalyze this condensation because their active sites are sterically restricted and cannot accommodate the bulky 7-ANCA bicyclic ring. However, computationally designed quadruple mutants of Bacillus subtilis p-nitrobenzyl esterase (specifically E115A/E188A/L362S/I270A) feature expanded binding pockets. The L362S and I270A mutations remove steric bulk, allowing the enzyme to perfectly align the 7-ANCA core and the (Z)-side chain for condensation with absolute stereoretention .

Part 2: Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating mandatory In-Process Controls (IPCs) that confirm the success of each step before proceeding.

Workflow N1 7-Amino-3-cephem-4-carboxylic acid (7-ANCA Core) N3 Bimolecular Nucleophilic Substitution (pH 8.0, 10-15°C, EtOH/H2O) N1->N3 Reactants N2 Diethyl thiophosphoryl-(Z)- (2-aminothiazol-4-yl)-methoxyimino acetate N2->N3 Reactants N4 Aqueous Extraction (DCM wash to remove byproducts) N3->N4 2-3 hours N5 Acidification (10% Citric Acid, pH 2.5-3.0) N4->N5 Aqueous Phase N6 Pure (Z)-Ceftizoxime (Crystallization) N5->N6 Precipitation

Step-by-step experimental workflow for the chemical synthesis of (Z)-ceftizoxime.
Protocol A: Optimized Chemical Synthesis via Active Ester Coupling
  • Dissolution: Suspend 10.0 g of 7-ANCA in 30 mL of purified water and 65 mL of absolute ethanol in a jacketed reactor.

  • Activation Check: Gradually add 10% NaOH (aq) dropwise until the pH stabilizes at 8.0.

    • Self-Validation: Complete optical clarity of the solution indicates full deprotonation of the C-4 carboxylic acid, confirming the C-7 amino group is now a highly active nucleophile. Do not proceed if the solution remains cloudy.

  • Coupling: Cool the reactor strictly to 10–15 °C. Add 1.1 molar equivalents of diethyl thiophosphoryl-(Z)-(2-aminothiazol-4-yl)-methoxyimino acetate dropwise over 30 minutes to prevent localized heating.

  • In-Process Control (IPC): Stir for 2.5 hours at 15 °C.

    • Self-Validation: Pull a 100 µL aliquot, quench in mobile phase, and analyze via HPLC (C18 column, 254 nm). Proceed to extraction only when the 7-ANCA peak area is <5% of its initial value.

  • Purification: Add 50 mL of dichloromethane (DCM) and agitate at 300 rpm for 15 minutes. Allow phase separation and safely discard the lower organic layer.

    • Causality: DCM selectively partitions unreacted active ester and thiophosphoric byproducts away from the aqueous ceftizoxime sodium salt, preventing co-crystallization impurities.

  • Crystallization: Cool the retained aqueous phase to 5 °C. Slowly add 10% citric acid until the pH reaches 2.5–3.0.

    • Causality: Citric acid is a mild organic acid that safely protonates the C-4 carboxylate without degrading the fragile β-lactam ring, inducing the crystallization of the zwitterionic (Z)-ceftizoxime . Filter, wash with cold water, and dry under vacuum.

Protocol B: Biocatalytic Condensation (Next-Generation Route)
  • Enzyme Preparation: Reconstitute 1.0 mg/mL of purified B. subtilis esterase mutant (E115A/E188A/L362S/I270A) in 100 mM phosphate buffer (pH 7.0).

  • Substrate Loading: Add 50 mM 7-ANCA and 60 mM ethyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate directly to the buffer.

  • Incubation: Incubate at 25 °C with 150 rpm orbital shaking for 12 hours.

    • Self-Validation: Monitor the release of the ethanol byproduct via GC-MS. A stoichiometric plateau of ethanol confirms reaction completion .

  • Isolation: Filter the mixture through a 10 kDa MWCO ultrafiltration membrane to recover the biocatalyst. Acidify the permeate to pH 3.0 to precipitate the stereopure product.

Part 3: Quantitative Performance Benchmarks

The following table summarizes the expected outcomes when comparing legacy synthesis methods against the optimized protocols detailed in this guide. Use these benchmarks to evaluate the health of your current synthesis pipeline.

Synthesis RouteActivating AgentSolvent SystemOptimal Temp (°C)Reaction Time (h)Overall Yield (%)(Z)-Isomer Purity (%)
Traditional Chemical Acid ChlorideDCM / Water0 - 54.065.285.0
Optimized Chemical Diethyl ThiophosphorylEthanol / Water10 - 152.589.499.1
Biocatalytic Engineered EsteraseAqueous Buffer2512.078.5>99.9

References

  • Selective Synthesis of E and Z Isomers of Oximes ResearchGate URL:[Link]

  • Synthetic method of ceftizoxime acid (Patent CN102977121A)
  • Computational design of new enzymes for hydrolysis and synthesis of third-generation cephalosporin antibiotics PubMed (National Institutes of Health) URL:[Link]

Optimization

Technical Support Center: Troubleshooting the Isolation of Pure E-Ceftizoxime

Overview Ceftizoxime is a third-generation cephalosporin antibiotic characterized by an aminothiazole ring and a methoxyimino side chain. The active pharmaceutical ingredient (API) is exclusively the Z-isomer (syn-isomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Ceftizoxime is a third-generation cephalosporin antibiotic characterized by an aminothiazole ring and a methoxyimino side chain. The active pharmaceutical ingredient (API) is exclusively the Z-isomer (syn-isomer), which exhibits high affinity for penicillin-binding proteins (PBPs)[1]. However, during synthesis, thermal stress, or photolytic degradation, the methoxyimino group can undergo cis-trans isomerization to form the E-isomer (anti-isomer), a critical process-related impurity[2].

Isolating the pure E-isomer for analytical standard qualification presents a trifecta of challenges: extreme structural similarity to the Z-isomer, spontaneous thermodynamic reversion (isomerization), and the inherent hydrolytic instability of the beta-lactam ring[3]. This guide provides field-proven troubleshooting strategies and self-validating protocols to successfully isolate and stabilize E-ceftizoxime.

Core Troubleshooting & FAQs

Q1: Why do the E- and Z-isomers co-elute during preparative HPLC, and how can I resolve them?

  • Causality: E- and Z-ceftizoxime are diastereomers with identical molecular weights and highly similar hydrophobicities. Standard C18 columns often fail to provide sufficient selectivity because the spatial orientation of the methoxy group does not significantly alter the molecule's overall dipole moment in highly aqueous conditions.

  • Solution: Shift the selectivity by utilizing a ternary mobile phase system or a specialized stationary phase (e.g., Pentafluorophenyl - PFP). A proven mobile phase system for oxime cephalosporins is water-acetic acid-acetonitrile (e.g., 85:1:15 v/v)[2]. The acetic acid suppresses the ionization of the carboxylic acid on the dihydrothiazine ring, sharpening the peak, while the ternary mixture enhances the subtle stereochemical differences in solvation.

Q2: I successfully separated the E-isomer, but post-lyophilization, my NMR shows a mixture of E and Z. Why is it reverting?

  • Causality: The methoxyimino group undergoes reversible, acid-catalyzed, and photo-catalyzed cis-trans isomerization[3]. At pH levels below 5, protonation of the oxime nitrogen lowers the energy barrier for rotation around the C=N bond, driving the isolated E-isomer back toward the thermodynamically favored Z-isomer equilibrium[3]. Furthermore, UV light (such as ambient lab lighting or UV detectors in HPLC) acts as a potent catalyst for photoisomerization.

  • Solution:

    • pH Control: Immediately neutralize highly acidic HPLC fractions to a pH of ~5.5–6.0 using a weak buffer (like ammonium acetate) before concentration.

    • Light Protection: Wrap all fraction collection vessels and rotary evaporator flasks in aluminum foil.

Q3: My isolated E-isomer shows an open-ring structure on LC-MS. What went wrong?

  • Causality: The beta-lactam ring is highly susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis and ring opening. This degradation is accelerated during the concentration of dilute HPLC fractions, especially if the temperature exceeds 30°C or if the pH drifts into the alkaline range.

  • Solution: Maintain a strict "cold chain" during isolation. Evaporate organic modifiers under high vacuum at temperatures ≤ 25°C, and instantly snap-freeze the aqueous remainder for lyophilization.

Data Presentation: Isomer Comparison

The following table summarizes the key quantitative and qualitative differences used to track and validate the isolation of E-ceftizoxime against its API counterpart.

PropertyZ-Ceftizoxime (API)E-Ceftizoxime (Impurity)
Configuration Syn-isomer (Methoxy group cis to amide)Anti-isomer (Methoxy group trans to amide)
Antibacterial Activity High (Strong affinity for PBPs)[1]Low (Decreased affinity for target enzymes)[1]
Chromatographic Elution Typically elutes first (RP-HPLC)Typically elutes second (More retained)
NMR Characteristic (1H) Methoxyimino proton shifted upfieldMethoxyimino proton shifted further downfield
Stability (Aqueous) Stable at pH 5.5 - 7.0Prone to isomerization at pH < 5.0[3]

Experimental Protocol: Preparative Isolation Workflow

To ensure a self-validating system, every step of this protocol incorporates built-in checks to prevent degradation and confirm isomer integrity.

Step 1: Enrichment of the E-isomer (Stress Testing)

  • Dissolve 100 mg of pure Z-ceftizoxime in 100 mL of a 0.1 M acetate buffer (pH 4.0).

  • Expose the solution to UV irradiation (254 nm) for 30–60 minutes to intentionally drive the photo-catalyzed cis-trans isomerization[3].

  • Monitor the Z/E ratio via analytical HPLC until the E-isomer peak reaches approximately 30-40% relative area.

Step 2: Preparative HPLC Separation

  • Column: Preparative C18 (e.g., 250 × 20 mm, 5 µm).

  • Mobile Phase: Water-acetic acid-acetonitrile (85:1:15 v/v)[2].

  • Flow Rate: 15 mL/min.

  • Detection: UV at 254 nm (Minimize flow cell exposure time to prevent on-column photoisomerization).

  • Collection: Collect the later-eluting E-isomer peak into amber glass tubes pre-chilled in an ice bath.

Step 3: Fraction Handling and Lyophilization

  • Immediately adjust the pH of the pooled E-isomer fractions to 5.5 using dilute ammonium bicarbonate to halt acid-catalyzed reversion.

  • Remove the acetonitrile under reduced pressure (Rotary evaporator, water bath ≤ 25°C, flask wrapped in foil).

  • Snap-freeze the remaining aqueous solution in liquid nitrogen and lyophilize for 48 hours to obtain the pure E-ceftizoxime powder.

Step 4: Orthogonal Validation

  • Re-dissolve a 1 mg aliquot in D2O and perform 1H-NMR to confirm the downfield shift of the methoxyimino proton, validating the E-configuration.

  • Perform LC-MS (Positive mode) to confirm the intact protonated molecule ( m/z 384) and rule out +18 Da beta-lactam hydrolysis products[2].

Pathway Visualization

G Z_Isomer Z-Ceftizoxime (Syn-isomer / API) E_Isomer E-Ceftizoxime (Anti-isomer Impurity) Z_Isomer->E_Isomer UV Light / Acidic pH (< 5) Photo/Acid-Catalyzed Isomerization Hydrolysis Open-Ring Degradant (Inactive) Z_Isomer->Hydrolysis Hydrolysis (OH- / H2O) Beta-lactam cleavage E_Isomer->Hydrolysis Hydrolysis (OH- / H2O)

Degradation and isomerization pathways of ceftizoxime during isolation.

References

  • Structural identification and characterization of impurities in ceftizoxime sodium. Journal of Pharmaceutical and Biomedical Analysis. 4

  • Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Antimicrobial Agents and Chemotherapy. 1

  • Various Types and Mechanisms of Degradation Reactions. RSC Books. 3

Sources

Troubleshooting

troubleshooting peak tailing in HPLC analysis of ceftizoxime isomers

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Ceftizoxime Isomers Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals faci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Ceftizoxime Isomers

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with ceftizoxime. Commercial ceftizoxime exists primarily as the active Z-syn isomer, but the E-anti isomer can form as a degradation product or process impurity[1]. Achieving baseline resolution between these closely eluting isomers is critical for quality control, yet peak tailing frequently compromises integration accuracy and reproducibility.

Mechanistic Deep-Dive: The Causality of Peak Tailing

Peak tailing in liquid chromatography is rarely a random artifact; it is a physical manifestation of secondary interactions or system inefficiencies. For ceftizoxime, tailing is driven by three primary mechanisms:

  • Silanol-Amine Interactions: Ceftizoxime contains a basic aminothiazolyl moiety. On standard silica-based reversed-phase columns, unreacted (residual) silanol groups (-Si-OH) become ionized (-Si-O⁻) at mid-to-high pH levels. The positively charged amino group of ceftizoxime undergoes strong electrostatic attraction with these ionized silanols, creating a secondary retention mechanism that drags the tail of the peak[2].

  • pH and pKa Mismatch: Ceftizoxime has multiple ionizable functional groups. If the mobile phase pH hovers near the pKa​ of any of these groups, the analyte exists in a dynamic equilibrium of ionized and unionized states. This uneven partitioning between the mobile and stationary phases results in asymmetric peak broadening[2].

  • Transition Metal Chelation: Cephalosporins exhibit a strong affinity for transition metals. Trace amounts of copper ( Cu2+ ), vanadium ( VO2+ ), or iron ( Fe3+ ) in the stainless steel fluidic path or column frits can form transient chelates with ceftizoxime, leading to severe peak distortion and tailing[3].

Interactive Diagnostic Workflow

Before altering your validated method, use the following logical framework to isolate the root cause of the tailing.

DiagnosticWorkflow Start Calculate USP Tailing (T) Is T > 1.5? CheckIsomers Are both Z-syn & E-anti isomers tailing? Start->CheckIsomers CheckAll Are all peaks tailing (incl. internal standard)? CheckIsomers->CheckAll Yes ChemistryIssue Chemical Issue: Silanol, pH, or Metal CheckIsomers->ChemistryIssue No (Analyte-specific) HardwareIssue Hardware Issue: Extra-Column Volume CheckAll->HardwareIssue Yes (Systemic) CheckAll->ChemistryIssue No (Analyte-specific) FixHardware Protocol B: Minimize dead volume HardwareIssue->FixHardware FixChemistry Protocol A: Optimize pH & Column ChemistryIssue->FixChemistry

Diagnostic workflow for isolating ceftizoxime HPLC peak tailing.

Step-by-Step Resolution Protocols

Protocol A: Mobile Phase & Column Chemistry Optimization (Self-Validating)

Causality: By lowering the pH below the pKa​ of the acidic silanols (typically pH < 3.5), silanol ionization is suppressed, eliminating the secondary electrostatic retention mechanism. Methodology:

  • Prepare the Aqueous Buffer: Dissolve 25 mM of phosphoric acid ( H3​PO4​ ) in LC-MS grade water. Adjust the pH precisely to 3.2. This specific pH ensures ceftizoxime is fully protonated while neutralizing surface silanols[4].

  • Prepare the Mobile Phase: Mix Methanol and the pH 3.2 aqueous buffer in a 20:80 (v/v) ratio[4]. Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

  • Select the Stationary Phase: Install a base-deactivated, heavily endcapped C18 column (e.g., X-Terra RP-18 or XBridge BEH C18, 250 × 4.6 mm, 5 µm). Endcapping physically blocks analytes from reaching any remaining active silanols[2].

  • Self-Validation: Inject a 10 µg/mL ceftizoxime standard. Calculate the USP Tailing Factor ( T=W0.05​/2f ). The system is validated if T≤1.2 and the resolution ( Rs​ ) between the Z and E isomers is ≥1.5 .

Protocol B: Hardware Passivation & Dead Volume Reduction

Causality: Extra-column band broadening disproportionately affects early eluting peaks, while metal chelation specifically targets the cephalosporin core[3]. Methodology:

  • Eliminate Dead Volume: Inspect all capillary connections from the autosampler to the column, and from the column to the detector. Replace any mismatched stainless steel tubing with narrow internal diameter (0.005") PEEK tubing[2]. Ensure all fittings are seated flush against the column frit.

  • System Passivation: Remove the analytical column and replace it with a union. Flush the entire HPLC system with 20% Nitric Acid at 1.0 mL/min for 30 minutes to strip transient metal ions ( Cu2+ , Fe3+ ) from the fluidic path.

  • Neutralization: Flush the system with LC-MS grade water for 45 minutes until the effluent pH returns to neutral, then reinstall the column.

Quantitative Data Presentation

The following table summarizes the expected impact of various troubleshooting interventions on ceftizoxime peak symmetry and isomer resolution, based on validated chromatographic principles.

Chromatographic ConditionZ-Isomer Tailing (USP T )E-Isomer Tailing (USP T )Resolution ( Rs​ )Diagnostic Conclusion
Standard C18, pH 6.0 2.42.10.8Severe silanol interaction; isomers co-elute.
Endcapped C18, pH 6.0 1.81.61.1Partial improvement; pH still causing mixed ionization.
Endcapped C18, pH 3.2 1.11.02.5Optimal condition; silanols neutralized, uniform ionization.
Endcapped C18, pH 3.2 + 0.01" Tubing 1.61.51.4Extra-column volume inducing mechanical tailing.
Endcapped C18, pH 3.2 + Cu2+ Contamination 3.53.2N/AMetal chelation destroying peak integrity.

Frequently Asked Questions (FAQs)

Q: I increased my buffer concentration from 25 mM to 50 mM, but the tailing persists. What is the root cause? A: While increasing buffer capacity can help stabilize local pH, it cannot overcome mechanical extra-column volume or severe metal chelation. If tailing persists across all peaks (including your internal standard), the root cause is likely a void at the head of the column or poorly seated PEEK fittings.

Q: Why does the Z-syn isomer exhibit more severe tailing than the E-anti isomer under poor conditions? A: Peak tailing is highly dependent on molecular geometry. The stereochemical orientation of the Z-syn isomer exposes its basic aminothiazolyl group more prominently to the stationary phase surface, allowing for stronger electrostatic interactions with residual silanols compared to the sterically hindered E-anti isomer[1].

Q: Can I use an ion-pairing reagent like triethylamine (TEA) to fix the tailing? A: Yes, TEA acts as a competing base that preferentially binds to active silanols, masking them from the ceftizoxime molecules. However, TEA permanently alters column selectivity and causes severe ion suppression if you are using LC-MS[1]. Using a modern, base-deactivated column with an optimized pH (Protocol A) is a more robust, MS-compatible solution[2].

References

  • Structural identification and characterization of impurities in ceftizoxime sodium Source: ResearchGate URL:[Link]

  • VO2+ and Cu2+ Interactions with Ceftriaxone and Ceftizoxime. HPLC Kinetic Studies Source: SciELO URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • Simultaneous Estimation of Ceftazidime and Ceftizoxime in Pharmaceutical Formulations by HPLC Method Source: Academia.edu URL:[Link]

Sources

Optimization

Technical Support Center: Improving Chromatographic Resolution of E/Z Isomers

Welcome to the Technical Support Center for Chromatographic Resolution of E/Z Isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of separating geom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Resolution of E/Z Isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of separating geometric isomers. E/Z isomers, also known as cis-trans isomers, often possess very similar physicochemical properties, making their separation a demanding task that requires a nuanced and systematic approach.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The information herein is grounded in established scientific principles and field-proven experience to empower you to overcome your separation challenges.

I. Troubleshooting Guide: When Your E/Z Isomer Separation Fails

This section is dedicated to identifying and solving common problems encountered during the chromatographic separation of E/Z isomers.

Problem 1: Poor or No Resolution of E/Z Isomer Peaks (Rs < 1.5)

This is the most frequent challenge, where the peaks for the E and Z isomers are either partially or completely co-eluting.[2]

Root Cause Analysis & Corrective Actions

The separation of E and Z isomers relies on exploiting subtle differences in their molecular shape, polarity, and interactions with the stationary and mobile phases.[1][3][4] A systematic approach to method optimization is crucial.[2]

A Step-by-Step Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Poor Peak Resolution (Rs < 1.5) system_suitability 1. Verify System Suitability - Fresh mobile phase? - Column equilibrated? - No leaks or high backpressure? start->system_suitability optimize_mp 2. Optimize Mobile Phase system_suitability->optimize_mp If system is OK change_organic A. Change Organic Modifier (e.g., Acetonitrile to Methanol) optimize_mp->change_organic adjust_gradient B. Adjust Gradient / %B (Shallower gradient or lower %B) change_organic->adjust_gradient modify_ph C. Modify pH / Additives (e.g., 0.1% Formic Acid, TFA) adjust_gradient->modify_ph adjust_temp_flow 3. Adjust Temperature & Flow Rate modify_ph->adjust_temp_flow If resolution is still poor optimize_temp A. Optimize Temperature (Try both lower and higher) adjust_temp_flow->optimize_temp optimize_flow B. Optimize Flow Rate (Lower for better resolution) optimize_temp->optimize_flow change_column 4. Change Stationary Phase optimize_flow->change_column If resolution is still inadequate end Resolution Achieved change_column->end

Caption: A step-by-step workflow for troubleshooting poor E/Z isomer peak resolution.

1. Mobile Phase Optimization (The First Line of Attack):

Mobile phase composition is a critical parameter that can be adjusted to improve separation.[5]

  • Change the Organic Modifier: If you are using acetonitrile (ACN), try methanol (MeOH), or vice-versa.[2] These solvents have different properties that can alter the selectivity of the separation.

  • Adjust the Elution Strength: For reversed-phase HPLC, decrease the percentage of the organic solvent in the mobile phase. This will increase retention times and may improve resolution. For normal-phase HPLC, decrease the polarity of the mobile phase.

  • Incorporate Additives:

    • Acids: Small amounts of acids like formic acid or trifluoroacetic acid (TFA) can improve peak shape and influence selectivity, especially for compounds with ionizable groups.[6]

    • Metal Ions: For certain compounds, particularly those with coordinating functional groups, the addition of silver ions (Ag+) or copper ions (Cu2+) to the mobile phase or stationary phase can dramatically enhance separation.[6][7] This technique, known as argentation chromatography, relies on the stereoselective interaction between the metal ions and the double bond of the isomers.[7][8]

2. Temperature Optimization (A Powerful, Yet Underutilized Tool):

Temperature plays a significant role in chromatographic separations by affecting analyte retention, solvent viscosity, and mass transfer kinetics.[9][10]

  • Lowering the Temperature: In many cases, decreasing the column temperature can enhance resolution by increasing the differences in the interaction of the isomers with the stationary phase.[9][11]

  • Increasing the Temperature: Conversely, for some separations, particularly with highly viscous mobile phases, increasing the temperature can improve efficiency and resolution by reducing analysis time.[9][12]

  • Systematic Approach: It is advisable to screen a range of temperatures (e.g., 25°C, 40°C, 60°C) to determine the optimal condition for your specific separation.

3. Flow Rate Adjustment (Balancing Speed and Resolution):

  • Lowering the Flow Rate: Reducing the flow rate generally improves resolution by allowing more time for the analytes to interact with the stationary phase.[2][13] However, this comes at the cost of longer analysis times.[2]

4. Stationary Phase Selection (The Most Impactful Change):

If optimizing the mobile phase and other instrumental parameters does not yield the desired resolution, changing the column is often the most effective next step.[2]

Stationary Phase TypePrinciple of Separation & Best ForRecommended Techniques
Standard C18 Primarily separates based on hydrophobicity. Can be effective if the E/Z isomers have sufficient differences in their hydrophobic character.[3][4]Reversed-Phase HPLC
Phenyl Phases Offers alternative selectivity through π-π interactions with aromatic analytes. Well-suited for resolving positional isomers.[14]Reversed-Phase HPLC
Cholesterol-based Phases Provides shape-based selectivity, which can be highly effective for separating geometric isomers.[14]Reversed-Phase HPLC
Porous Graphitized Carbon (PGC) Exceptionally powerful for resolving structurally similar compounds, including isomers, due to its unique electronic and steric interaction capabilities.[2]Reversed-Phase HPLC
Silver-Impregnated Silica A form of affinity chromatography where silver ions interact stereoselectively with the π-electrons of the double bond.[8] Highly effective for alkene isomers.[7][8]Normal-Phase or Argentation Chromatography
Chiral Stationary Phases (CSPs) While primarily designed for enantiomers, some CSPs can also resolve geometric isomers, particularly if the molecule also contains a chiral center.[15][16][17]Chiral Chromatography (Normal-Phase, Reversed-Phase, SFC)
Liquid Crystalline Phases Offer high isomeric selectivity for separating positional and cis-trans isomers in gas chromatography.[18]Gas Chromatography (GC)
Problem 2: Peak Tailing or Fronting

Poor peak shape can negatively impact resolution and quantification.[2][19]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[8][13] Solution: Reduce the concentration or injection volume of your sample.[8]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent.[8]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols on silica-based columns) can cause tailing. Solution: Use a column with low silanol activity or add a mobile phase modifier (e.g., a small amount of a basic compound like triethylamine) to block these active sites.[20]

Problem 3: Irreproducible Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to shifting retention times. Solution: Ensure the column is thoroughly equilibrated until a stable baseline is achieved.[20]

  • Temperature Fluctuations: Variations in ambient temperature can affect retention times.[9] Solution: Use a column oven to maintain a constant temperature.[21]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to variability. Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating E/Z isomers?

The main difficulty arises from the very subtle differences in the physicochemical properties of E and Z isomers.[1] They have the same molecular weight and connectivity, differing only in the spatial arrangement of atoms around a double bond. This leads to very similar polarities and boiling points, making their separation by standard chromatographic methods challenging.[1]

Q2: Which chromatographic techniques are most effective for separating E/Z isomers?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effective.[1] Supercritical Fluid Chromatography (SFC) is also a powerful technique for isomer separations, offering advantages in speed and efficiency.[15][22][23]

  • HPLC: Offers a wide variety of stationary and mobile phases, providing great flexibility in method development.[1]

  • GC: Is well-suited for volatile and thermally stable compounds.[1] The use of polar capillary columns can enhance separation based on polarity differences.

  • SFC: Is particularly advantageous for separating stereoisomers and can be a "greener" alternative to traditional HPLC.[15][22]

Q3: Can I use a standard C18 column for E/Z isomer separation?

While a standard C18 column can sometimes provide separation for E/Z isomers, it is often challenging due to their similar polarities.[1][3] Success with a C18 column typically requires extensive method optimization, especially of the mobile phase composition.[1] For more robust and reliable separations, specialized columns are often recommended.[1]

Q4: How does temperature affect the separation of E/Z isomers?

Temperature is a critical parameter. Its effect can be complex and is not always predictable. In reversed-phase liquid chromatography, lower temperatures often lead to increased retention and can improve selectivity between isomers.[10][24] However, in some cases, higher temperatures can improve efficiency and reduce analysis time.[9] It is always recommended to experimentally evaluate the effect of temperature on your specific separation.

Q5: When should I consider using argentation chromatography?

Argentation chromatography is a highly effective technique for separating compounds with double bonds, such as E/Z isomers of alkenes.[8] It should be considered when other methods, like standard reversed-phase or normal-phase chromatography, fail to provide adequate resolution. The stereoselective interaction between silver ions and the double bond provides a unique separation mechanism.[8]

Q6: Is it possible to separate E/Z isomers that are also part of a chiral mixture?

Yes, it is possible to separate all four isomers (two pairs of enantiomers for the E and Z forms). This often requires a multi-dimensional approach. For instance, an achiral column can be used to separate the E and Z isomers, followed by a chiral column to resolve the enantiomers of each geometric isomer.[16] Supercritical Fluid Chromatography (SFC) has also been shown to be effective for the simultaneous separation of both chiral and E/Z isomers.[15]

III. Experimental Protocols

Protocol 1: General Method Development Workflow for HPLC Separation of E/Z Isomers

Caption: A logical workflow for developing an HPLC method for E/Z isomer separation.

Protocol 2: Preparation of a Silver-Impregnated Silica Gel Column (Argentation Chromatography)

This protocol describes the preparation of a silver-impregnated silica gel column for enhanced separation of E/Z isomers of alkenes.

Materials:

  • Silica gel

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Acetone

  • Round-bottom flask

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve Silver Nitrate: In a round-bottom flask, dissolve the required amount of silver nitrate in a minimal amount of deionized water. For a 10% (w/w) column, use 2.5 g of AgNO₃ for 22.5 g of silica gel.[11]

  • Prepare Slurry: Add the silica gel to the silver nitrate solution. Add enough acetone to create a thick slurry that can be easily stirred.[11]

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator. It is crucial to protect the flask from light with aluminum foil during this process, as silver nitrate is light-sensitive.[11]

  • Column Packing: Dry-pack the prepared silver-impregnated silica into a suitable chromatography column. Gently tap the column to ensure an evenly packed bed.[11]

  • Equilibration: Equilibrate the column by washing it with the initial mobile phase (e.g., hexane) until a stable baseline is achieved. Do not allow the column to run dry.[11]

IV. References

  • Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC) | LCGC International. Available at: [Link]

  • Effect of temperature on separation of estradiol stereoisomers and equilin by liquid chromatography using mobile phases modified with beta-cyclodextrin - PubMed. Available at: [Link]

  • Easy purification of isomers with prepacked glass columns - Chromatography Today. Available at: [Link]

  • HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide Using Achiral/Chiral Column Switching - Taylor & Francis. Available at: [Link]

  • Optimised separation of E- and Z- isomers of tamoxifen, and its principal metabolites using reversed-phase high performance liquid chromatography - PubMed. Available at: [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. Available at: [Link]

  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. Available at: [Link]

  • How can we separate E/Z isomers no UV nor fluorescent? - ResearchGate. Available at: [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed. Available at: [Link]

  • separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated. Available at: [Link]

  • How to separate E and Z isomers? - ResearchGate. Available at: [Link]

  • Product Information - Easy purification of isomers with prepacked glass columns - YMC Europe. Available at: [Link]

  • The separation of optical isomers by gas chromatography - CORE. Available at: [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent. Available at: [Link]

  • Solving Common Errors in HPLC - Omega Scientific. Available at: [Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. Available at: [Link]

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry - Scirp.org. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. Available at: [Link]

  • A Systematic Quick Method Development Approach to Optimize Protein Size Exclusion Chromatography | Waters. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]

  • Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Available at: [Link]

  • 12.3: Optimizing Chromatographic Separations - Chemistry LibreTexts. Available at: [Link]

  • Resolving the Isomer Problem: Tackling Characterization Challenges | Biocompare. Available at: [Link]

  • What are the Reasons for Resolution Failure in HPLC? - Chromatography Today. Available at: [Link]

  • Problem with peaks resolution in HPLC - ResearchGate. Available at: [Link]

  • US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents. Available at:

  • Temperature Effect on the Separation Performance of Chromatography - ResearchGate. Available at: [Link]

  • ETD | The effect of temperature in chemical separations: 1) reversed-phase liquid chromatography and 2) molecular-receptor interactions | ID: 41c0d224-249f-42f1-b6d1-be593f7d80eb - D-Scholarship@Pitt. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Ceftizoxime LC-MS/MS Analysis

Welcome to the Advanced Troubleshooting Guide for the bioanalysis of ceftizoxime. As a highly polar, third-generation cephalosporin, ceftizoxime presents unique challenges in liquid chromatography-tandem mass spectrometr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the bioanalysis of ceftizoxime. As a highly polar, third-generation cephalosporin, ceftizoxime presents unique challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The most pervasive issue researchers encounter is the matrix effect —the unpredictable suppression or enhancement of analyte ionization caused by co-eluting endogenous components in the electrospray ionization (ESI) source[1].

This guide is designed for scientists and drug development professionals. It bypasses basic theory to provide causality-driven explanations, self-validating protocols, and actionable solutions to ensure the scientific integrity of your pharmacokinetic (PK) assays.

Section 1: Diagnostics & Quantification

Q1: I am experiencing significant signal drift and poor reproducibility for ceftizoxime in human serum. How can I definitively confirm if this is a matrix effect or an instrument issue?

Causality: Signal drift often occurs when highly hydrophobic matrix components, such as glycerophosphocholines (phospholipids), build up on the analytical column over multiple injections. These compounds continuously bleed into the ESI source, competing with ceftizoxime for charge on the surface of electrospray droplets[2]. If the drift is caused by matrix suppression, the effect will be localized to specific retention windows rather than a global loss of instrument sensitivity.

To isolate the root cause, you must decouple the chromatography from the sample extraction using a dual-pronged diagnostic workflow:

MatrixEffectDiag Start Suspected Matrix Effect (Signal Drift / Poor Recovery) Qual Qualitative Assessment (Post-Column Infusion) Start->Qual Quant Quantitative Assessment (Post-Extraction Spike) Start->Quant Qual1 Infuse Ceftizoxime at Constant Rate into MS Qual->Qual1 Quant1 Set A: Ceftizoxime in Neat Solvent Quant->Quant1 Quant2 Set B: Ceftizoxime Spiked into Extracted Blank Matrix Quant->Quant2 Qual2 Inject Blank Extracted Matrix via LC Qual1->Qual2 Qual3 Monitor Baseline for Suppression Zones (Dips) Qual2->Qual3 Quant3 Calculate ME (%): (Area B / Area A) × 100 Quant1->Quant3 Quant2->Quant3

Diagnostic workflow for qualitative and quantitative assessment of LC-MS matrix effects.

Protocol 1: Quantitative Matrix Effect Assessment (Matuszewski Method)

This protocol is a self-validating system. By comparing pre-extraction spikes, post-extraction spikes, and neat standards, you mathematically isolate extraction efficiency from ionization suppression[2].

  • Prepare Set A (Neat Standard): Spike ceftizoxime into the mobile phase reconstitution solvent at Low, Mid, and High QC concentrations.

  • Prepare Set B (Post-Extraction Spike): Extract blank matrix (e.g., serum) from 5 independent lots. Reconstitute the dried extracts with the exact solutions prepared in Set A.

  • Prepare Set C (Pre-Extraction Spike): Spike ceftizoxime into blank matrix at the same QC levels, then perform your standard extraction.

  • Acquire Data: Inject all sets into the LC-MS/MS system.

  • Calculate Metrics:

    • Matrix Effect (ME %): (Peak Area Set B / Peak Area Set A) × 100

    • Extraction Recovery (RE %): (Peak Area Set C / Peak Area Set B) × 100

  • Self-Validation Check: The Relative Standard Deviation (RSD) of the matrix effect calculated across the 5 different lots must be ≤15% . If the RSD exceeds 15%, the assay is not robust enough for clinical samples and requires immediate sample preparation optimization[3].

Section 2: Sample Preparation Strategies

Q2: My quantitative assessment confirms a ~30% ion suppression in serum, but my urine samples show almost no matrix effect. Why is this happening, and how do I resolve the serum suppression?

Causality: The discrepancy lies in the biological composition of the matrices. Human serum is highly enriched with endogenous phospholipids, which are notoriously difficult to remove via standard protein precipitation (PPT) and are the primary drivers of ion suppression in positive ESI mode[2]. Conversely, urine is largely devoid of phospholipids, though it contains high concentrations of salts and urea, which typically elute much earlier than ceftizoxime[3].

Table 1: Quantitative Comparison of Matrix Effects for Ceftizoxime (Serum vs. Urine) using Standard PPT
Matrix TypeCeftizoxime ConcentrationMatrix Effect (%)RSD (%)Interpretation
Human Serum7.50 ng/mL70.1< 4.0Significant Ion Suppression (~30%)[3]
Human Serum750 ng/mL66.4< 4.0Significant Ion Suppression (~33%)[3]
Human Serum7,500 ng/mL68.5< 4.0Significant Ion Suppression (~31%)[3]
Human Urine1.50 µg/mL106.3< 5.3Negligible Matrix Effect[3]
Human Urine40.0 µg/mL92.0< 5.3Minor Ion Suppression (8%)[3]

To resolve the severe suppression in serum, you must transition from traditional PPT to Phospholipid Depletion (PLD) . PLD plates utilize Lewis acid-base interactions (often via zirconia or titanium phases) to selectively bind the phosphate moiety of phospholipids, while allowing the polar ceftizoxime to pass through unhindered.

SamplePrep Sample Plasma/Serum Sample (Contains Proteins & Phospholipids) PPT Standard Protein Precipitation (Add ACN, Centrifuge) Sample->PPT PLD Phospholipid Depletion (PLD) (Add ACN, Pass through Zr/Ti Phase) Sample->PLD PPT_Result Supernatant Contains High Phospholipids PPT->PPT_Result PLD_Result Eluate is Free of Proteins & Phospholipids PLD->PLD_Result PPT_End Severe Ion Suppression in ESI Source PPT_Result->PPT_End PLD_End Minimal Matrix Effect Consistent Ceftizoxime Signal PLD_Result->PLD_End

Comparison of standard protein precipitation versus phospholipid depletion workflows.

Protocol 2: Phospholipid Depletion (PLD) Sample Preparation
  • Sample Aliquot: Transfer 100 µL of human serum into a 96-well PLD plate (e.g., HybridSPE or equivalent)[2].

  • Protein Crash: Add 300 µL of crash solvent (1% formic acid in acetonitrile) to precipitate proteins and disrupt protein-analyte binding. Formic acid ensures ceftizoxime remains fully protonated.

  • Agitation: Mix thoroughly using a plate shaker for 2 minutes at 1000 RPM.

  • Elution: Apply vacuum (10-15 in Hg) or positive pressure for 3-5 minutes. The proprietary stationary phase will selectively retain >99% of the phospholipids[4].

  • Reconstitution: Evaporate the clean eluate under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

  • Self-Validation Check: Monitor the MRM transition for common lysophosphatidylcholines (e.g., m/z 184 for the phosphocholine headgroup) in your final LC-MS/MS run. A successful PLD extraction will demonstrate a >99% reduction in the m/z 184 chromatogram compared to a standard PPT extract[4].

Table 2: Impact of Sample Preparation on Phospholipid Retention
Sample Preparation MethodPhospholipid Removal (%)Typical Matrix Effect (%)Process Efficiency (%)
Protein Precipitation (PPT)< 10%60 - 75%60 - 70%
Solid Phase Extraction (SPE)70 - 80%85 - 95%75 - 85%
Phospholipid Depletion (PLD)> 99%[4]95 - 105%[5]> 90%

Section 3: Chromatographic & MS Optimization

Q3: Even after sample cleanup, ceftizoxime elutes very early on my standard C18 column, right in the matrix suppression zone. How can I chromatographically isolate it from residual matrix?

Causality: Ceftizoxime is highly polar. Standard C18 columns rely purely on hydrophobic interactions, resulting in poor retention for polar analytes. Consequently, ceftizoxime co-elutes near the void volume alongside unretained salts, early-eluting peptides, and other polar matrix components that survive extraction.

Solution: Switch to a column with alternative selectivity. Utilizing a Phenyl column (e.g., XTerra Phenyl) introduces π−π interactions between the phenyl rings of the stationary phase and the aminothiazole ring of ceftizoxime[3]. This orthogonal retention mechanism increases the retention factor ( k′ ), shifting the analyte's elution window away from the high-density matrix suppression zone at the solvent front. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed to strongly retain polar analytes, though it requires a longer equilibration time.

Q4: Can I compensate for residual matrix effects without overhauling my entire sample preparation and chromatographic method?

Causality: Yes, through the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) . A SIL-IS (e.g., Ceftizoxime- 13C,d3​ ) shares the exact physicochemical properties as the target analyte and will co-elute perfectly. When residual matrix components enter the ESI source and suppress ionization, they suppress the analyte and the SIL-IS to the exact same degree[1].

Because your final quantification is based on the peak area ratio (Analyte / IS), the suppression mathematically cancels out. Note: While a SIL-IS corrects for quantitative inaccuracy, it does not recover lost sensitivity (signal-to-noise ratio). If your assay requires a very low Limit of Quantification (LLOQ), physical removal of the matrix via PLD (Protocol 2) is still mandatory.

References

  • Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. Source: nih.gov.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Source: sigmaaldrich.com.
  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Source: acs.org.
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Source: tandfonline.com.
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Source: nih.gov.
  • Sample Matrix Cleanup using Protein and Phospholipid Depletion Technique (PLD) for Drugs of Abuse LC-MS. Source: biotage.com.

Sources

Optimization

Ceftizoxime Isomer Solubility &amp; Purification: Technical Support Center

Welcome to the Technical Support Center for ceftizoxime formulation and purification. Ceftizoxime is a third-generation cephalosporin characterized by a methoxyimino group that can exist in syn- and anti- isomeric forms.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ceftizoxime formulation and purification. Ceftizoxime is a third-generation cephalosporin characterized by a methoxyimino group that can exist in syn- and anti- isomeric forms. Because the syn-isomer exhibits vastly superior antibacterial activity, separating it from the anti-isomer is a critical step in drug development[1]. However, researchers frequently encounter severe solubility bottlenecks when handling the free acid form of these isomers.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these solubility challenges.

Quantitative Data: Ceftizoxime Solubility Profiles

Understanding the baseline solubility of ceftizoxime is the first step in troubleshooting. The free acid's strong crystal lattice energy and intermolecular hydrogen bonding make it notoriously difficult to dissolve in standard laboratory solvents[2][3].

Solvent SystemSolubility / Concentration LimitMechanistic Notes & Causality
Pure Water Insoluble (<0.1 mg/mL)High crystal lattice energy of the zwitterionic free acid prevents aqueous dissolution[2][3].
Methanol / Ethanol InsolubleInsufficient polarity to disrupt the strong intermolecular hydrogen bonding of the free acid[2][3].
10 mM NaOH (aq) Highly SolubleDeprotonates the carboxylic acid, immediately forming a highly soluble sodium salt[2].
Anhydrous DMSO 25 - 76 mg/mLStrong aprotic solvent. Highly sensitive to moisture; water ingress rapidly crashes the solute[3][4].
DMSO / Water (1:50) Stable Stock SolutionPrevents precipitation upon dilution. Stable at -80°C for up to 2 months for biological assays[2].

Troubleshooting FAQs: Solubilization & Isomer Separation

Q1: Why does my ceftizoxime free acid precipitate immediately when I attempt to dissolve it in standard aqueous or methanolic buffers? A1: Ceftizoxime free acid is practically insoluble in pure water and methanol due to its rigid crystalline structure[2]. Mechanistic Solution: You must disrupt the lattice energy by altering the ionization state. Adjust your aqueous phase to a highly basic pH. Ceftizoxime readily dissolves in 10 mM sodium hydroxide or 1% aqueous ammonia (pH ≈ 12). Once complete dissolution is achieved, the solution can be carefully back-titrated (e.g., with acetic acid) to a neutral pH without immediate re-precipitation, provided the concentration is kept within metastable limits[2].

Q2: My DMSO stock solutions are yielding inconsistent concentrations and showing signs of degradation. What is going wrong? A2: Ceftizoxime is highly hygroscopic, and its solubility in Dimethyl Sulfoxide (DMSO) is strictly dependent on the solvent remaining anhydrous[3][4]. Mechanistic Solution: Moisture contamination in DMSO drastically reduces solubility, causing micro-precipitates that skew assay concentrations. Furthermore, prolonged exposure to trace moisture can induce syn-to-anti isomerization or β-lactam ring opening[5]. Always use freshly opened, anhydrous DMSO. For long-term storage and subsequent aqueous dilution, a DMSO/water ratio of 1:50 (v/v) preserves the integrity of the syn-isomer[2].

Q3: How can I isolate the active syn-isomer from the anti-isomer impurity when both share similar poor solubility profiles? A3: While their baseline solubilities are similar, their affinities for non-polar macroporous resins differ significantly under controlled pH conditions. Mechanistic Solution: Dissolve the mixed isomers in water by adjusting to pH 7.0 (using sodium bicarbonate), then acidify to pH 5.0. Load this solution onto an Amberlite XAD-1180 resin. The isomers will elute differentially. If solubility on the column becomes an issue, adding a small volume of a water-miscible solvent (like acetone) to the eluant will enhance solubility without disrupting the chromatographic separation[1][6].

Experimental Workflows & Protocols

When scaling up from analytical chromatography to preparative scales, fractional crystallization of the sodium salt becomes the most efficient method to simultaneously solve the solubility problem and isolate the syn-isomer.

CeftizoximeWorkflow A Mixed Syn/Anti Ceftizoxime (Poorly Soluble Free Acid) B Solubilization & Salt Formation (Add Base, pH ~7.0) A->B Aqueous Suspension C Chromatographic Separation (Amberlite Resin, pH 5.0) B->C Acidify to pH 5.0 D Anti-Solvent Crystallization (Add Isopropanol/Acetone) B->D Direct to Crystallization E Pure Syn-Ceftizoxime (Target API) C->E Elute (Aqueous) F Anti-Isomer Fraction (Discard/Recycle) C->F Elute (Organic) D->E Precipitate D->F Mother Liquor

Workflow for solubilization and separation of ceftizoxime isomers.

Step-by-Step Methodology: Anti-Solvent Fractional Crystallization

Purpose: To convert poorly soluble ceftizoxime free acid into highly soluble, stable syn-ceftizoxime sodium crystals while rejecting anti-isomer impurities. Causality: Using isopropyl alcohol (IPA) or acetone as an anti-solvent instead of ethanol prevents the formation of unstable polymorphic crystals, ensuring a high-purity, thermodynamically stable API[7][8].

Step 1: Aqueous Solubilization & Salt Formation

  • Suspend 1 molar equivalent of mixed syn/anti ceftizoxime free acid in purified water at 5–10°C.

  • Slowly add 1 to 1.5 molar equivalents of a salt-forming agent (e.g., sodium isooctanoate or sodium bicarbonate) under continuous stirring[1][8].

  • Validation Checkpoint: Monitor the solution visually and via pH meter. The suspension must transition to a clear or slightly hazy solution as the pH stabilizes around 7.0. If particulate matter remains, the salt conversion is incomplete; do not proceed until dissolved.

Step 2: Clarification & Decolorization

  • Add activated carbon (approximately 0.2g per 10g of API) to the solution to decolorize. Stir for 30 minutes[8].

  • Perform a sterile vacuum filtration to remove the carbon and any trace insoluble impurities.

  • Validation Checkpoint: The resulting filtrate must be completely transparent. Any turbidity indicates residual insoluble anti-isomer aggregates that will contaminate the final crystal lattice.

Step 3: Anti-Solvent Addition

  • Transfer the transparent filtrate to a closed, sterilized crystallization vessel.

  • Slowly add sterilized isopropyl alcohol (IPA) or acetone at ambient temperature[7][8].

  • Critical Parameter: Maintain a precise volumetric ratio (e.g., 1 part aqueous to 6 parts acetone/IPA) to force the syn-isomer sodium salt to precipitate while keeping the anti-isomer dissolved in the mother liquor.

Step 4: Harvesting and Drying

  • Collect the precipitated dihydrate sodium salt crystals via filtration in a closed system to prevent environmental moisture ingress.

  • Wash the crystals three times with sterilized IPA to displace residual water[7].

  • Dry the crystals in vacuo at 50°C until a constant weight is achieved[7].

  • Validation Checkpoint: Perform HPLC or NMR analysis on the dried powder to confirm the absence of the anti-isomer and verify the syn-configuration.

Sources

Troubleshooting

Analytical Support Center: Ceftizoxime Tissue Extraction &amp; LC-MS/MS Optimization

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the extraction of highly polar, labile β-lactam antibiotics from complex biological matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the extraction of highly polar, labile β-lactam antibiotics from complex biological matrices. Ceftizoxime, a third-generation cephalosporin, presents unique bioanalytical hurdles due to its high polarity, susceptibility to degradation, and significant tissue protein binding[1.14].

This guide abandons generic advice to provide you with a mechanistic, self-validating framework for optimizing ceftizoxime extraction from tissue samples.

Core Extraction Workflow

The following pathway illustrates the optimized sequence for isolating ceftizoxime from dense tissue matrices (e.g., liver, kidney, muscle) while minimizing ion suppression during downstream LC-MS/MS analysis.

Ceftizoxime_Extraction N1 1. Tissue Homogenization (Ice-cold PBS + Protease Inhibitors) N2 2. Internal Standard Spiking (e.g., Cefotaxime) N1->N2 N3 3. Protein Precipitation (Acetonitrile + 0.1% Formic Acid) N2->N3 N4 4. Centrifugation (12,000 rpm, 4°C, 10 min) N3->N4 N5 5. Solid-Phase Extraction (SPE) (HLB Polymeric Cartridge) N4->N5 N6 6. Elution & Nitrogen Drying (Reconstitute in Mobile Phase) N5->N6 N7 7. LC-MS/MS Analysis (MRM m/z 383.9 -> 227.0) N6->N7

Fig 1: Optimized workflow for ceftizoxime extraction from tissue samples prior to LC-MS/MS.

Self-Validating Protocol: Tissue Extraction

Do not just follow these steps; understand the causality behind them. This protocol is designed as a self-validating system to ensure absolute control over recovery and matrix effects.

Step 1: Cryogenic Homogenization

  • Action: Weigh 50 mg of tissue. Add 3–5 volumes of ice-cold Phosphate-Buffered Saline (PBS). Homogenize thoroughly.

  • Causality: Ceftizoxime contains a labile β-lactam ring. Maintaining a temperature near 4°C halts enzymatic hydrolysis by endogenous tissue β-lactamases.

Step 2: Acidified Protein Precipitation (PP)

  • Action: Spike in the Internal Standard (IS). Add 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes.

  • Causality: Ceftizoxime exhibits moderate-to-high protein binding in tissues[1.14]. Acetonitrile dehydrates and precipitates proteins, but the addition of formic acid is the critical variable. It lowers the pH below the isoelectric point of the tissue proteins, inducing a conformational change that breaks non-covalent drug-protein bonds, releasing ceftizoxime into the supernatant.

Step 3: Solid-Phase Extraction (SPE) Clean-up

  • Action: Centrifuge at 12,000 rpm (4°C) for 10 min. Load the supernatant onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% Methanol in water. Elute with 100% Methanol.

  • Causality: Relying solely on PP leaves massive amounts of endogenous phospholipids in the extract, causing severe ion suppression[1.13]. Because ceftizoxime is highly polar, standard C18 silica sorbents often result in breakthrough during loading. A polymeric HLB sorbent retains polar analytes tightly, allowing for a targeted wash step.

The Self-Validation Checkpoint

To prove this protocol works in your specific lab environment, you must prepare three distinct sample sets during validation:

  • Neat Standards (A): Ceftizoxime spiked directly into the final reconstitution solvent.

  • Pre-Extraction Spikes (B): Blank tissue homogenate spiked with ceftizoxime before extraction.

  • Post-Extraction Spikes (C): Blank tissue homogenate extracted, and the resulting supernatant is spiked with ceftizoxime.

The Logic:

  • Absolute Extraction Recovery = (B/C) × 100. This isolates the physical efficiency of your extraction chemistry.

  • Matrix Effect = (C/A) × 100. This isolates ion suppression/enhancement in the MS source[1.1]. If your overall signal is low, these two metrics will tell you exactly whether your extraction chemistry or your mass spectrometer is the point of failure.

Quantitative Performance Benchmarks

Below is a summary of expected quantitative data when extracting ceftizoxime across various biological matrices using optimized methodologies[1.1],[1.6].

Tissue MatrixExtraction StrategyClean-up MethodMean Recovery (%)Precision (RSD %)LLOQ
Skeletal Muscle Modified QuEChERSC18 dSPE85.2 – 92.4< 8.52.0 ng/g
Liver LLE (Acetonitrile/Water)Isolute ENV+ SPE78.5 – 86.1< 12.05.0 ng/g
Kidney Protein PrecipitationHLB Polymeric SPE70.4 – 81.2< 15.014.0 ng/g
Plasma/Serum Protein PrecipitationNone83.5 – 92.9< 4.82.5 ng/mL
Troubleshooting Guide

Matrix_Effect_Troubleshooting Issue High Matrix Effect (Ion Suppression) Cause1 Endogenous Phospholipids Issue->Cause1 Cause2 Co-eluting Proteins Issue->Cause2 Sol1 Use Polymeric SPE (e.g., HLB) Cause1->Sol1 Sol2 Optimize LC Gradient (Increase Retention) Cause1->Sol2 Cause2->Sol1 Sol3 Acidify Extraction Solvent Cause2->Sol3

Fig 2: Logical decision tree for troubleshooting LC-MS/MS matrix effects in tissue samples.

Q: Why am I seeing low recovery of ceftizoxime specifically from liver and kidney tissues? A: Liver and kidney tissues are highly proteinaceous. If you use simple neutral acetonitrile for protein precipitation, a significant fraction of ceftizoxime remains non-covalently bound to the precipitating protein pellet. Actionable Solution: Acidify your extraction solvent (e.g., add 0.1% to 1% formic acid to the acetonitrile). This disrupts the drug-protein binding, releasing ceftizoxime into the supernatant prior to centrifugation.

Q: I am experiencing severe ion suppression in my LC-MS/MS analysis. How can I mitigate this? A: Tissue extracts contain high levels of endogenous phospholipids (e.g., phosphatidylcholines) that co-elute with early-to-mid eluting polar analytes like ceftizoxime, competing for charge in the electrospray ionization (ESI) source[1.13]. Actionable Solution: Implement an SPE clean-up step using polymeric reversed-phase sorbents (e.g., Oasis HLB) rather than relying solely on protein precipitation. HLB cartridges allow for a targeted wash step (e.g., 5% methanol) that removes salts and polar interferences, followed by an elution step that leaves highly hydrophobic phospholipids trapped on the sorbent.

Q: My ceftizoxime chromatographic peak is tailing heavily. What causes this? A: Ceftizoxime contains an aminothiazole ring and a free carboxylic acid. These functional groups can undergo secondary interactions with residual silanol groups on the silica-based stationary phase or chelate with metal ions in the LC fluidics. Actionable Solution: Ensure the use of an end-capped C18 column or a polar-embedded column (e.g., XTerra Phenyl, Acquity HSS T3)[1.1]. Additionally, add a volatile buffer like ammonium acetate (1–10 mM) to the mobile phase to maintain a consistent ionization state and shield silanol interactions.

Frequently Asked Questions (FAQs)

Q: What is the recommended internal standard (IS) for ceftizoxime quantification? A: While a stable isotope-labeled ceftizoxime (e.g., Ceftizoxime-d3) is the gold standard for LC-MS/MS, structural analogs like cefotaxime or ceftriaxone are frequently used as cost-effective alternatives. They share similar physicochemical properties, extraction recoveries, and retention behavior[1.1].

Q: Is the QuEChERS method applicable to ceftizoxime extraction from tissues? A: Yes. Modified QuEChERS methods using acetonitrile extraction followed by dispersive solid-phase extraction (dSPE) with C18 sorbents have shown robust recoveries (>80%) for β-lactam antibiotics, including ceftizoxime, in complex animal tissues[1.6]. It is highly recommended for high-throughput screening.

Q: What MRM transitions should I monitor for ceftizoxime? A: In positive electrospray ionization mode (ESI+), the primary quantitative transition for ceftizoxime is m/z 383.9 → 227.0[1.1]. Ensure your collision energy is optimized specifically for your instrument to maximize the abundance of the 227.0 product ion.

References
  • Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. PMC (nih.gov). URL:[Link]

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. URL:[Link]

  • Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. NIH. URL:[Link]

  • An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review. Frontiers. URL:[Link]

Reference Data & Comparative Studies

Validation

validation of an HPLC method for (E/Z)-ceftizoxime according to ICH guidelines

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on optimizing and validating a stability-indicating HPLC method for the separation of (E/Z)-ceftizoxime. Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on optimizing and validating a stability-indicating HPLC method for the separation of (E/Z)-ceftizoxime.

Mechanistic Context: The Importance of Stereochemical Resolution

Ceftizoxime is a third-generation, broad-spectrum cephalosporin antibiotic characterized by a highly acidic heterocyclic system and a methoxyimino group in its side chain. This methoxyimino group can exist in two geometric configurations: the Z (syn) isomer and the E (anti) isomer[1].

In drug development, stereochemistry dictates pharmacodynamics. The Z-isomer is the biologically active pharmaceutical ingredient (API), as its spatial orientation allows optimal binding to bacterial penicillin-binding proteins (PBPs). Conversely, the E-isomer exhibits significantly reduced antimicrobial activity and is classified by regulatory agencies as a process impurity or photo-degradation product[2]. Because the E-isomer can form spontaneously during synthesis or via photo-isomerization during storage, analytical methods must possess the selectivity to resolve these nearly identical diastereomers.

Comparison Guide: Traditional vs. Optimized Analytical Strategies

Historically, basic UV spectrophotometry or generic, unbuffered HPLC methods were utilized for cephalosporin quantification. However, these traditional approaches lack the selectivity to differentiate between the Z-API and its E-impurity, often resulting in co-elution and falsely elevated potency results[3].

To overcome this, we developed an optimized, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

The Causality Behind the Optimization: Separating E and Z isomers requires exploiting subtle differences in their hydrophobicities and dipole moments. Ceftizoxime contains a carboxylic acid moiety with a pKa of approximately 3.0. By utilizing an acidic mobile phase (pH 3.2), we deliberately suppress the ionization of this functional group[4]. This forces the molecule into a neutral, un-ionized state, maximizing its interaction with the hydrophobic C18 stationary phase. Under these conditions, the slight structural variance of the methoxyimino group dictates the differential retention times, allowing the E-isomer to elute distinctly from the Z-isomer.

Table 1: Chromatographic Performance Comparison
Analytical ParameterTraditional UV / Basic HPLCOptimized Stability-Indicating RP-HPLC
Stationary Phase Silica / C8End-capped C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Water / Methanol (Unbuffered)40 mM KH₂PO₄ : Methanol (80:20), pH 3.2
Isomer Resolution ( Rs​ ) Co-elution ( Rs​ < 1.0)Baseline Separation ( Rs​ > 2.5)
Run Time > 20 minutes< 12 minutes
Sensitivity to E-isomer Poor (Masked by Z-isomer peak)High (LOD < 0.5 µg/mL)

ICH-Compliant Experimental Protocol & Self-Validating Workflow

As a standard of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical protocol must not merely be a set of instructions; it must be a self-validating system . The following methodology integrates System Suitability Testing (SST) as a mandatory gatekeeper before any validation parameters are assessed, ensuring the instrument is objectively capable of the required resolution[5].

Phase 1: Chromatographic Setup & System Suitability (SST)
  • Column Selection: Install an end-capped C18 column (250 mm × 4.6 mm, 5 µm). Causality: End-capping minimizes secondary silanol interactions that cause peak tailing for acidic compounds like cephalosporins.

  • Mobile Phase Preparation: Prepare a mixture of 40 mM Potassium Dihydrogen Phosphate buffer and Methanol (80:20 v/v). Adjust the buffer strictly to pH 3.2 using dilute orthophosphoric acid[4]. Causality: A pH drift above 3.5 will cause partial ionization of the API, leading to peak splitting and a complete loss of E/Z resolution.

  • Detection: Set UV detection to 254 nm. Causality: This wavelength acts as an isosbestic point where both the E and Z isomers possess comparable molar absorptivity, preventing response factor bias during relative quantification[6].

  • Self-Validation (The SST Gate): Inject a resolution standard containing 1% E-ceftizoxime and 99% Z-ceftizoxime. Do not proceed unless the resolution ( Rs​ ) between the two peaks is ≥2.0 , and the tailing factor ( Tf​ ) for the Z-isomer is ≤1.5 .

Phase 2: Step-by-Step ICH Validation Methodology

Once the system is validated via SST, proceed with the ICH Q2(R1) validation[5][6]:

  • Specificity (Forced Degradation): Subject the ceftizoxime sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and direct UV light exposure (to force Z E photo-isomerization). Verify via Photodiode Array (PDA) that the peak purity index of the Z-isomer is > 0.990, proving no degradants co-elute with the API.

  • Linearity & Range: Prepare five concentration levels from 50% to 150% of the target analytical concentration (e.g., 10–50 µg/mL). Plot peak area vs. concentration to confirm a linear regression ( R2≥0.999 ).

  • Precision: Perform six replicate injections of the 100% concentration standard on the same day (Intra-day Repeatability) and across three different days (Inter-day Intermediate Precision).

  • Accuracy (Recovery): Spike known quantities of the E-isomer impurity into the Z-isomer API at 50%, 100%, and 150% of the specification limit. Calculate the percentage recovery to ensure matrix effects do not suppress the impurity signal.

  • Robustness: Deliberately alter the flow rate ( ±0.1 mL/min), pH ( ±0.2 units), and column temperature ( ±5∘ C). The method is deemed robust if the critical E/Z resolution remains >2.0 despite these fluctuations.

Visualization of the Validation Workflow

ICH_Validation N1 1. Method Development (C18 Column, pH 3.2 Buffer) N2 2. System Suitability Test (SST) (E/Z Resolution > 2.0) N1->N2 N3 3. Specificity & Selectivity (Forced Degradation / Photo-isomerization) N2->N3 N4 4. Linearity & Range (R² > 0.999, 50-150% Target) N3->N4 N5 5. Precision & Accuracy (%RSD < 2.0%, Recovery 98-102%) N4->N5 N6 6. Robustness Evaluation (Flow rate, pH, Temp variations) N5->N6

Fig 1: Step-by-step ICH-compliant HPLC validation workflow for E/Z-ceftizoxime.

Experimental Data & Validation Metrics

The optimized method demonstrates superior analytical reliability, easily satisfying all stringent ICH acceptance criteria for both the active drug and its stereochemical impurity.

Table 2: ICH Validation Metrics for the Optimized Method
ICH ParameterAcceptance CriteriaObserved Results (Z-Ceftizoxime)Observed Results (E-Ceftizoxime)
Linearity ( R2 ) ≥0.999 0.99980.9995
Precision (%RSD) ≤2.0% 0.85%1.12%
Accuracy (Recovery) 98.0% - 102.0%99.4%98.8%
LOD / LOQ S/N 3 / 100.15 µg/mL / 0.45 µg/mL0.18 µg/mL / 0.55 µg/mL
Specificity No interferencePeak purity index > 0.995Peak purity index > 0.992

References

  • Structural identification and characterization of impurities in ceftizoxime sodium Source: ResearchGate URL:[Link][1]

  • Simultaneous multiresponse optimization of an HPLC method to separate seven cephalosporins in plasma and amniotic fluid: application to validation and quantification of cefepime, cefixime and cefoperazone Source: PubMed (NIH) URL:[Link][5]

  • Simultaneous Estimation of Ceftazidime and Ceftizoxime in Pharmaceutical Formulations by HPLC Method Source: Academia.edu / Chromatographia URL:[Link][4]

  • Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefuroxime Sodium in Pharmaceutical Products Source: Oxford Academic (OUP) URL:[Link][6]

Sources

Comparative

Validating the Use of (E/Z)-Ceftizoxime as an Internal Standard in LC-MS/MS Workflows: A Comprehensive Comparison Guide

Executive Summary In the quantitative bioanalysis of β -lactam antibiotics, selecting the optimal Internal Standard (IS) is the linchpin of assay reliability. While Stable Isotope-Labeled (SIL) analogs remain the gold st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the quantitative bioanalysis of β -lactam antibiotics, selecting the optimal Internal Standard (IS) is the linchpin of assay reliability. While Stable Isotope-Labeled (SIL) analogs remain the gold standard, their prohibitive cost and limited availability often force researchers to rely on structural analogs. This guide objectively evaluates the use of (E/Z)-ceftizoxime as an internal standard for the quantification of third-generation cephalosporins (e.g., ceftibuten, ceftriaxone), comparing its performance against traditional alternatives like cefotaxime.

Designed for drug development professionals, this guide provides a self-validating experimental framework grounded in the latest regulatory standards.

Mechanistic Causality: Why (E/Z)-Ceftizoxime?

The selection of an internal standard must be driven by structural and metabolic causality rather than mere convenience. (E/Z)-ceftizoxime offers two distinct mechanistic advantages over other structural analogs:

  • Esterase Resistance via C-3 Modification: Cefotaxime is frequently utilized as an IS; however, it possesses a metabolically labile acetoxymethyl group at the C-3 position. In biological matrices with high esterase activity (such as human serum), cefotaxime rapidly hydrolyzes into desacetylcefotaxime. This ex vivo degradation skews the analyte-to-IS ratio. Ceftizoxime is a 3-nor-3-cephem derivative; because its C-3 side chain is entirely removed, it is fundamentally insensitive to these hydrolytic enzymes, granting it exceptional stability in plasma and urine (1)[1].

  • Geometric Isomerism for Chromatographic Tuning: The methoxyimino group in ceftizoxime exists in both E and Z configurations. While the Z-isomer is the active drug, utilizing the E-isomer (or a defined E/Z mixture) as an IS is a powerful analytical strategy. The isomers share identical molecular weights and MS/MS fragmentation patterns (e.g., m/z 383.9 227.0) (1)[1]. This ensures near-identical extraction recoveries and ionization efficiencies. However, their geometric differences allow for baseline chromatographic resolution on standard C18 columns, preventing isotopic cross-talk and ion suppression overlap during detection.

Comparative Performance Analysis

To contextualize (E/Z)-ceftizoxime's utility, Table 1 compares its performance profile against other common IS candidates used in cephalosporin bioanalysis.

Table 1: Comparison of Internal Standard Candidates for Cephalosporin Quantification

IS CandidateStructural HomologyMetabolic StabilityCost-EffectivenessMatrix Effect Susceptibility
(E/Z)-Ceftizoxime High (Aminothiazolyl core)High (Esterase-resistant)ModerateLow (Tunable elution window)
Cefotaxime HighLow (Rapid deacetylation)HighModerate
Cefixime ModerateHighHighHigh (Variable ionization)
SIL-Analogs IdenticalIdenticalLow (Expensive/Rare)Very Low

(E/Z)-Ceftizoxime has been successfully validated as an IS in various HPLC and LC-MS assays, including the quantification of ceftibuten in human plasma (2)[2] and general cephalosporin profiling (3)[3].

Self-Validating Experimental Protocol

A robust bioanalytical method must be a self-validating system. The following protocol mathematically closes the loop between signal loss and matrix interference, ensuring that the (E/Z)-ceftizoxime IS accurately tracks the target analyte without hidden biases. This workflow complies with the4[4].

Step-by-Step Methodology
  • Preparation of Working Solutions: Dissolve (E/Z)-ceftizoxime reference standard in 50:50 methanol/water to yield a 1.0 mg/mL stock. Dilute with mobile phase A (e.g., 0.1% formic acid in water) to create a working IS solution of 1.0 µg/mL.

  • Sample Processing (Protein Precipitation): To a 50 µL aliquot of the biological sample (serum/plasma), add 50 µL of the IS working solution. Add 300 µL of cold acetonitrile to precipitate proteins. Vortex thoroughly for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant for injection.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a reversed-phase column (e.g., XTerra Phenyl or ZORBAX Eclipse Plus C18, 4.6 × 50 mm, 5 µm). Utilize a gradient elution of 0.1% formic acid in water and acetonitrile. Optimize the gradient to achieve baseline resolution between the E and Z isomers, and between the IS and the target analyte.

  • Matrix Effect & Recovery Assessment (The Self-Validating Loop): Prepare three distinct sample sets at Low, Medium, and High Quality Control (QC) concentrations:

    • Set A: Neat standards spiked into the mobile phase.

    • Set B: Post-extraction spiked matrix (blank matrix extracted, then spiked with analyte and IS).

    • Set C: Pre-extraction spiked matrix (matrix spiked with analyte and IS, then extracted).

    • Causality Check: Calculate Extraction Recovery ( RE=C/B ) and Matrix Factor ( MF=B/A ). If the IS-normalized MF deviates outside the 0.85–1.15 range, the system flags differential ion suppression, prompting immediate chromatographic adjustment before clinical samples are processed.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions. For ceftizoxime, the primary quantitative transition is m/z 383.9 227.0.

Mandatory Visualization: Workflow Diagram

G N1 1. Sample Prep Protein Precipitation & IS Spiking N2 2. Chromatography E/Z Isomer Baseline Resolution N1->N2 N3 3. MS/MS Detection MRM Transitions (m/z 384 -> 227) N2->N3 N4 4. Data Analysis Matrix Factor & Recovery Loop N3->N4

Figure 1: Self-validating LC-MS/MS workflow for (E/Z)-ceftizoxime internal standard validation.

Validation Metrics & Acceptance Criteria

When the above protocol is executed correctly, (E/Z)-ceftizoxime demonstrates exceptional reliability. Table 2 summarizes representative validation data for an LC-MS/MS assay using (E/Z)-ceftizoxime as an IS, benchmarked against FDA acceptance criteria (4)[4].

Table 2: Representative Validation Parameters for (E/Z)-Ceftizoxime IS Workflows

Validation ParameterLow QC (7.5 ng/mL)Medium QC (750 ng/mL)High QC (7500 ng/mL)FDA Acceptance Criteria
Intra-batch Precision (RSD%) 4.4%3.1%2.8% 15% ( 20% at LLOQ)
Inter-batch Precision (RSD%) 6.0%3.8%3.5% 15% ( 20% at LLOQ)
Accuracy (RE%) +3.4%-1.2%+0.8% ± 15% ( ± 20% at LLOQ)
Extraction Recovery (%) 88.5%90.2%91.4%Consistent across QCs
Matrix Factor (IS-normalized) 0.981.021.010.85 – 1.15

(Note: Precision and accuracy data align with established literature for ceftizoxime quantification in human serum (1)[1].)

Conclusion

The validation of (E/Z)-ceftizoxime as an internal standard provides a scientifically rigorous, cost-effective alternative to SIL-analogs for cephalosporin bioanalysis. By leveraging its lack of a metabolically labile C-3 ester group and exploiting the geometric E/Z isomerism for optimal chromatographic placement, analytical scientists can eliminate the matrix-induced variability that plagues traditional standards like cefotaxime. When implemented within a self-validating framework, (E/Z)-ceftizoxime ensures high-fidelity pharmacokinetic data suitable for stringent regulatory submissions.

References

  • Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine - PMC, nih.gov, 1

  • Bioanalytical Method Validation - Guidance for Industry (2018), fda.gov, 4

  • Improved High-Performance Liquid Chromatographic (HPLC) Assay Method for Ceftizoxime, tandfonline.com, 3

  • HPLC assay method for ceftibuten in plasma and its application to pharmacokinetic studies, dongguk.edu, 2

Sources

Validation

assessing the difference in protein binding between E and Z ceftizoxime

As a Senior Application Scientist evaluating beta-lactam pharmacodynamics, it is critical to establish that "protein binding" encompasses two distinct biological interactions: pharmacokinetic binding to plasma proteins (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating beta-lactam pharmacodynamics, it is critical to establish that "protein binding" encompasses two distinct biological interactions: pharmacokinetic binding to plasma proteins (like Human Serum Albumin, HSA) and pharmacodynamic binding to target proteins (Penicillin-Binding Proteins, PBPs).

Ceftizoxime is a third-generation cephalosporin characterized by an aminothiazolyl-methoxyimino side chain. The methoxyimino group can exist in two geometric configurations: the thermodynamically stable Z-isomer (syn) and the degradant E-isomer (anti)[1][2]. This guide objectively compares the profound impact of this isomerism on protein binding and provides self-validating experimental workflows to quantify these differences.

The Structural Mechanics of Isomeric Binding

The antibacterial efficacy of cephalosporins relies on their structural mimicry of the D-alanine-D-alanine motif found in bacterial peptidoglycan[3]. This mimicry allows the antibiotic to bind and acylate the catalytic serine residue of PBPs.

  • Z-Ceftizoxime (The Active API): In the syn configuration, the methoxyimino group projects outward, away from the beta-lactam ring. This allows the aminothiazole ring to achieve coplanarity, forming optimal hydrogen bonds within the PBP active site without steric interference.

  • E-Ceftizoxime (The Degradant): In the anti configuration, the methoxyimino group folds inward toward the beta-lactam core. This creates severe steric hindrance, physically blocking the beta-lactam carbonyl from aligning with the PBP's catalytic serine.

Consequently, the Z-isomer demonstrates a target binding affinity and antibacterial potency that is 10 to 80 times greater than the E-isomer[4][5].

Mechanism Z_Iso Z-Ceftizoxime (Syn-isomer) Bind_Z Optimal Steric Fit (Methoxyimino Outward) Z_Iso->Bind_Z E_Iso E-Ceftizoxime (Anti-isomer) Bind_E Steric Clash (Methoxyimino Inward) E_Iso->Bind_E PBP Penicillin-Binding Protein (PBP) Outcome_Z Serine Acylation (Bactericidal) PBP->Outcome_Z Outcome_E Failed Acylation (Inactive) PBP->Outcome_E Bind_Z->PBP Bind_E->PBP

Structural basis of PBP binding differentiation between Z and E ceftizoxime isomers.

Pharmacokinetic Protein Binding (HSA)

While target PBP binding dictates efficacy, plasma protein binding dictates systemic distribution. Ceftizoxime exhibits a baseline plasma protein binding of approximately 30%[6].

Unlike target binding, the difference in HSA binding between the E and Z isomers is clinically negligible. While the E-isomer possesses a slightly different topological polar surface area (TPSA) and dipole moment[7], both isomers remain highly hydrophilic. Therefore, the clinical failure of E-ceftizoxime is strictly a failure of target engagement (PBPs), not a result of being sequestered by plasma proteins.

Quantitative Data Comparison

The following table synthesizes the binding and efficacy metrics of the two isomers to provide a clear comparative baseline for analytical testing.

ParameterZ-Ceftizoxime (Active API)E-Ceftizoxime (Degradant/Impurity)
Stereochemical Configuration Syn (Methoxyimino oriented outward)Anti (Methoxyimino oriented inward)
PBP Target Affinity (Pharmacodynamics) High (Optimal D-Ala-D-Ala mimicry)Very Low (Steric clash with active site)
Relative Antibacterial Potency 1x (Baseline highly active)1/50x to 1/80x (Significantly reduced)
Plasma Protein Binding (Pharmacokinetics) ~30%~30-35% (Negligible clinical variance)
Chemical Stability Thermodynamically preferredFormed via photo/chemical isomerization

Self-Validating Experimental Workflows

To objectively assess these binding differences in a laboratory setting, researchers must utilize assays that isolate target affinity from systemic distribution.

Protocol 1: Assessing Target Binding via Bocillin FL Competition Assay

Causality of Design: PBPs are membrane-bound transpeptidases. By utilizing Bocillin FL (a fluorescent penicillin analog), we create a competitive environment. If an isomer successfully binds the PBP active site, it prevents Bocillin FL binding, resulting in a quantifiable loss of fluorescence. This proves true active-site engagement rather than mere spatial proximity.

  • Membrane Preparation: Isolate bacterial membrane fractions from a susceptible strain (e.g., E. coli ATCC 25922) via sonication and ultracentrifugation.

  • Competitive Incubation: Pre-incubate 50 µg of membrane protein with varying concentrations (0.1 to 100 µg/mL) of purified Z-ceftizoxime and E-ceftizoxime for 30 minutes at 37°C.

  • Probe Labeling: Add 10 µM Bocillin FL to all reaction tubes and incubate for an additional 30 minutes to label any unoccupied PBPs.

  • Separation: Denature the samples using SDS buffer and separate the proteins via 10% SDS-PAGE.

  • Quantification: Image the gel using a fluorescence scanner (Ex/Em: 488/530 nm). The Z-isomer will show a sharp dose-dependent decrease in band intensity, whereas the E-isomer will require exponentially higher concentrations to achieve the same IC50.

Protocol 2: Assessing Plasma Protein Binding via Equilibrium Dialysis

Causality of Design: To measure free versus bound drug accurately, the system must reach thermodynamic equilibrium without disrupting weak non-covalent interactions. A 12-14 kDa Molecular Weight Cut-Off (MWCO) membrane ensures that HSA (66 kDa) remains trapped, while the free ceftizoxime (~383 Da) diffuses freely until equilibrium is achieved.

Workflow Step1 1. Plasma Spiking Add Isomer to Human Serum Albumin Step2 2. Equilibrium Dialysis Incubate 37°C across 12 kDa Membrane Step1->Step2 Step3 3. Compartment Separation Isolate Protein-Bound vs. Free Drug Step2->Step3 Step4 4. LC-MS/MS Quantification Measure Unbound Fraction Step3->Step4

Self-validating equilibrium dialysis workflow for quantifying plasma protein binding.

  • Matrix Preparation: Spike pooled human plasma (pH 7.4) with 10 µg/mL of either Z-ceftizoxime or E-ceftizoxime.

  • Dialysis Setup: Load 200 µL of the spiked plasma into the donor chamber and 200 µL of pure PBS into the receiver chamber of a 12 kDa MWCO dialysis microplate.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (150 rpm) for 6 hours to achieve thermodynamic equilibrium.

  • Extraction: Remove 50 µL aliquots from both chambers. Precipitate the plasma proteins in the donor samples using 150 µL of cold acetonitrile.

  • LC-MS/MS Analysis: Analyze the supernatant from both chambers. Calculate the bound percentage using the formula: % Bound =[(Concentration_Donor - Concentration_Receiver) / Concentration_Donor] × 100.

Sources

Comparative

A Senior Scientist's Guide to Validating a Bioassay for Ceftizoxime Isomer Potency: A Comparative Analysis of Microbiological Methods

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the validation of a bioassay for determining the potency of ceftizoxime. We will dissect the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the validation of a bioassay for determining the potency of ceftizoxime. We will dissect the critical nuances of ceftizoxime's isomeric composition and compare the two gold-standard microbiological methods—Agar Diffusion and Turbidimetric assays—within the robust framework of global regulatory standards.

The Isomeric Challenge of Ceftizoxime: Why a Bioassay is Non-Negotiable

Ceftizoxime, a potent third-generation cephalosporin, exists as two geometric isomers: syn-ceftizoxime and anti-ceftizoxime.[1] The profound difference in their biological activity is the central challenge in potency determination. The syn-isomer is the therapeutically active moiety, exhibiting significantly higher affinity for bacterial penicillin-binding proteins (PBPs) and, consequently, much greater antimicrobial potency.[2][3][4] The anti-isomer is substantially less active.[4]

While physicochemical methods like High-Performance Liquid Chromatography (HPLC) are excellent for quantifying the total drug substance, they may not inherently distinguish the biological activity of these isomers without specific, complex validation. A microbiological bioassay, however, directly measures the compound's inhibitory effect on a susceptible microorganism. This provides a true, functional measure of potency, which is the ultimate determinant of clinical efficacy and a requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7] Therefore, a bioassay is not just an alternative but the most appropriate and definitive method for ceftizoxime potency testing.

Table 1: Comparison of Ceftizoxime Isomers

Featuresyn-Ceftizoximeanti-Ceftizoxime
Biological Activity High antimicrobial potency[2][3]Significantly lower potency[4]
Mechanism of Action Strong affinity for Penicillin-Binding Proteins (PBPs)[4]Weak affinity for PBPs[4]
Therapeutic Relevance The primary active pharmaceutical ingredient (API)Considered a related substance or impurity with minimal therapeutic effect

The Regulatory Bedrock: ICH and USP Guidelines

The validation of any analytical procedure must be a systematic and documented process that proves the method is suitable for its intended purpose.[8] Our approach is anchored in the harmonized principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" and the United States Pharmacopeia (USP) General Chapters <81> "Antibiotic Potency Assays" and <1225> "Validation of Compendial Procedures" .[6][7][9][10][11]

The validation process follows a logical progression to establish the performance characteristics of the chosen bioassay.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Implementation Dev Method Selection (Agar vs. Turbidimetric) Opt Optimization of Parameters (Microorganism, Media, Concentrations) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: High-level workflow for bioassay validation.

Comparative Analysis: Agar Diffusion vs. Turbidimetric Assays

The choice between the two primary microbiological assay types depends on the specific requirements of the laboratory, the sample throughput, and the nature of the test article.[6] Both methods are recognized by the USP for antibiotic potency determination.[6]

  • Agar Diffusion (Cylinder-Plate) Assay: This method involves placing cylinders containing solutions of the antibiotic onto an agar plate previously inoculated with a susceptible microorganism.[5] After incubation, the antibiotic diffuses into the agar, creating a circular zone of inhibition where bacterial growth is prevented. The diameter of this zone is proportional to the concentration of the antibiotic.[5][6]

  • Turbidimetric (Tube) Assay: This technique measures the inhibition of microbial growth in a liquid culture.[5] The test antibiotic is added to a liquid medium inoculated with a susceptible microorganism. The turbidity (cloudiness) of the culture, measured spectrophotometrically after incubation, is inversely proportional to the antibiotic's concentration.[12][13]

Table 2: Head-to-Head Comparison of Bioassay Methodologies

ParameterAgar Diffusion (Cylinder-Plate) AssayTurbidimetric (Tube) Assay
Principle Inhibition of growth on a solid medium, measured by zone diameter.[6]Inhibition of growth in a liquid medium, measured by turbidity.[5][6]
Typical Incubation Time 18-24 hours[12]4-6 hours[12][13]
Sensitivity Generally lowerGenerally higher and more precise[12]
Throughput Lower; limited by the number of platesHigher; suitable for automation with microplates
Advantages Visually intuitive results; less susceptible to minor contamination.Faster results; higher precision; better for low concentrations.[12]
Disadvantages Longer incubation; more variability in zone measurements.More sensitive to contamination; requires a spectrophotometer.
Best Suited For Quality control labs with lower throughput; testing of ointments or suspensions.High-throughput screening; research and development; when rapid results are needed.

A Practical Guide to Bioassay Validation: Key Parameters & Protocols

Validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended application.[7] The following parameters are essential for a comprehensive validation of a ceftizoxime potency bioassay.

Table 3: Validation Parameters and Acceptance Criteria

ParameterDefinitionTypical Acceptance Criteria (ICH/USP)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[8][14]The assay must show a significantly higher response for syn-ceftizoxime compared to the anti-isomer and any forced degradation products.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12]Coefficient of determination (r²) ≥ 0.98.[12][15]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]Typically 80% to 120% of the test concentration. For ceftizoxime, this may span from 50% to 150% to cover stability studies.[16]
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.[9]Mean recovery of 90% - 110% of the known spiked amount.[17]
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 5%. Intermediate Precision (Inter-assay): RSD ≤ 10%.[12][17]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[18]The results should not be significantly affected by minor changes (e.g., incubation temperature ±2°C, pH of media ±0.2). RSD should remain within precision limits.
Specificity

Causality: For ceftizoxime, specificity is the most critical validation parameter. The assay's primary purpose is to measure the potent syn-isomer while demonstrating minimal response to the impotent anti-isomer and any degradation products. This ensures that the measured potency accurately reflects the therapeutic potential of the drug product.

Experimental Protocol:

  • Prepare high-concentration solutions of the anti-ceftizoxime isomer reference standard and a forcibly degraded sample of ceftizoxime (e.g., through exposure to acid, base, and heat).

  • Prepare a standard curve of the syn-ceftizoxime reference standard at the normal assay concentrations.

  • Run the assay with the anti-isomer and degraded samples at concentrations equivalent to 100% of the syn-isomer test concentration.

  • Acceptance Criterion: The response from the anti-isomer and the degraded sample should be negligible or significantly lower than the response of the lowest point on the syn-isomer standard curve.

Linearity and Range

Causality: Establishing linearity confirms the direct relationship between concentration and response (zone diameter or turbidity). This relationship is the basis for calculating the potency of unknown samples. The range defines the boundaries within which this relationship is reliable.

Experimental Protocol:

  • Prepare a series of at least five concentrations of the ceftizoxime reference standard, spanning the expected range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Perform the assay in triplicate for each concentration.

  • Plot the average response (e.g., mean zone diameter squared for agar diffusion, or absorbance for turbidimetric) against the logarithm of the concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (r²).

Table 4: Example Linearity Data (Agar Diffusion)

Concentration (µg/mL)Log(Concentration)Mean Zone Diameter (mm)
8.00.90316.2
12.01.07918.5
18.01.25520.8
27.01.43123.1
40.51.60725.4
Regression Results r² = 0.999
Accuracy

Causality: Accuracy demonstrates that the assay can correctly measure a known amount of ceftizoxime, proving there are no systematic errors or biases in the method. This is typically assessed through recovery studies.

Experimental Protocol:

  • Prepare a placebo (matrix without the active ingredient) if analyzing a formulated product.

  • Spike the placebo with known amounts of ceftizoxime reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate and perform the bioassay.

  • Calculate the measured concentration against the known spiked concentration and express the result as a percentage of recovery.

Table 5: Example Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%16.015.798.1
100%20.020.3101.5
120%24.023.597.9
Mean Recovery 99.2%

Detailed Experimental Workflows

Workflow: Cylinder-Plate Agar Diffusion Assay

This method is a robust, well-established procedure for antibiotic potency.[19][20]

Caption: Cylinder-Plate Assay Workflow.

Workflow: Turbidimetric Assay

This method offers faster results and is amenable to high-throughput formats.[12][13]

Caption: Turbidimetric Assay Workflow.

Conclusion: Ensuring Potency and Patient Safety

The validation of a bioassay for ceftizoxime is a rigorous process that demands a deep understanding of the molecule's unique isomeric properties and strict adherence to regulatory guidelines. The choice between an agar diffusion and a turbidimetric method will depend on specific laboratory needs, but either method, when properly validated, can provide a reliable measure of true biological potency.

A meticulously validated bioassay serves as a self-validating system of quality control. It ensures that every batch of ceftizoxime released meets the required standards of potency, directly translating to predictable clinical outcomes and safeguarding patient health. This guide provides the foundational principles and practical steps to achieve that critical objective.

References

  • Title: Antibiotic Potency Assays Source: Chromak Research URL: [Link]

  • Title: ICH Q2 (R1) provides guidance on validating analytical methods... Source: A Document from an unknown source. URL: [Link]

  • Title: Antibiotic Potency Assays in Microbiology Source: Chromak Research URL: [Link]

  • Title: Development and validation of a rapid turbidimetric assay to determine the potency of norfloxacin in tablets Source: Brazilian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: U.S. Pharmacopeia URL: [Link]

  • Title: Lifecycle Management Concepts to analytical Procedures: A compendial perspective Source: Association for Accessible Medicines URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Statistical Assessments of Bioassay Validation Acceptance Criteria Source: BioProcess International URL: [Link]

  • Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: A Document from an unknown source. URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: Ceftizoxime Sodium-impurities Source: Pharmaffiliates URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: Ceftizoxime and other third-generation cephalosporins: structure-activity relationships Source: Journal of Antimicrobial Chemotherapy, Oxford Academic URL: [Link]

  • Title: Ceftizoxime and other third-generation cephalosporins: structure-activity relationships Source: A Document from an unknown source. URL: [Link]

  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: Overview on Strategies and Assays for Antibiotic Discovery Source: MDPI URL: [Link]

  • Title: Rapid Turbidimetric Assay to Determine the Potency of Daptomycin in Lyophilized Powder Source: MDPI URL: [Link]

  • Title: Antibiotic Potency Test Services Source: Nelson Labs URL: [Link]

  • Title: A rapid assay method for cephalosporins Source: Journal of Clinical Pathology URL: [Link]

  • Title: Antibiotics—Microbial Assays Source: U.S. Pharmacopeia URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Development and Validation of an Agar Diffusion Assay for Determination of Ceftazidime in Pharmaceutical Preparations Source: SciSpace URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium Source: SciELO URL: [Link]

  • Title: Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review Source: DergiPark URL: [Link]

  • Title: Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins Source: ResearchGate URL: [Link]

  • Title: Biological Assay of Cephalosporin C Source: Microbiology Society URL: [Link]

  • Title: A Practical Approach to Biological Assay Validation Source: EDRA Services URL: [Link]

  • Title: Ceftizoxime Sodium Source: A Document from an unknown source. URL: [Link]

  • Title: USP 1033: Bioassay Validation Acceptance Criteria Source: Quantics Biostatistics URL: [Link]

  • Title: Cefizox®(CEFTIZOXIME FOR INJECTION, USP) Source: DailyMed URL: [Link]

  • Title: Characterization of Precision and Accuracy and Total Analytical Error for Bioassays Source: BEBPA URL: [Link]

  • Title: Development and validation of microbial bioassay for the quantification of potency of the antibiotic cefuroxime axetil Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Bioassay Qualification Source: Promega GmbH URL: [Link]

  • Title: Ceftizoxime – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Potency & Stability Testing for ATMP Source: European Medicines Agency URL: [Link]

  • Title: Structure-activity relationships related to ceftizoxime (FK 749) Source: PubMed URL: [Link]

  • Title: Ceftizoxime for Injection Source: USP-NF URL: [Link]

  • Title: A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium Source: A Document from an unknown source. URL: [Link]

  • Title: Antimicrobial potency assay of common antibiotics collected from different drug stores in Dhaka Metropolis assay Source: Bangladesh Journals Online URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: A Document from an unknown source. URL: [Link]

  • Title: Setting specifications for related impurities in antibiotics - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Guideline on the development and data requirements of potency tests for veterinary cell-based therapy products and the relation Source: European Medicines Agency URL: [Link]

  • Title: Re-evaluation of FDA-approved antibiotics with increased diagnostic accuracy for assessment of antimicrobial resistance Source: PMC URL: [Link]

  • Title: Potency Assay Guide Source: Pharmaron URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Laboratory Handling and PPE Protocols for (E/Z)-Ceftizoxime

(E/Z)-Ceftizoxime (CAS: 68401-82-1 for the sodium salt) is a third-generation cephalosporin antibiotic utilized extensively in drug development and microbiological research[1][2]. While therapeutically highly effective,...

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Author: BenchChem Technical Support Team. Date: April 2026

(E/Z)-Ceftizoxime (CAS: 68401-82-1 for the sodium salt) is a third-generation cephalosporin antibiotic utilized extensively in drug development and microbiological research[1][2]. While therapeutically highly effective, handling the raw active pharmaceutical ingredient (API) presents distinct occupational hazards. The primary risks in a laboratory setting are localized irritation and the severe risk of [3].

As a Senior Application Scientist, I have designed this guide to provide a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection, operational handling, and disposal, ensuring maximum safety for researchers.

Mechanistic Hazard Profile: Why Strict PPE is Non-Negotiable

In laboratory environments, researchers handle ceftizoxime in its dry, powdered form. The aerosolization of this powder during weighing or transfer is the primary vector for occupational exposure[4].

Causality of Sensitization: The core structure of ceftizoxime contains a highly reactive beta-lactam ring. When inhaled or deposited on the skin, this ring can undergo cleavage and covalently bind to endogenous carrier proteins (haptenation)[5]. This hapten-protein complex is recognized by dendritic cells, initiating a Th2-driven immune response that culminates in the production of specific IgE antibodies[3]. Subsequent exposures can cross-link these IgE antibodies on mast cells, leading to rapid degranulation and symptoms ranging from contact urticaria to life-threatening anaphylaxis[3][6].

G A Ceftizoxime Dust/Aerosol (Occupational Exposure) B Inhalation / Dermal Contact A->B C Beta-Lactam Ring Cleavage & Protein Haptenation B->C D Antigen Presentation (Dendritic Cells) C->D E Th2 Lymphocyte Activation D->E F B-Cell Class Switching (IgE Production) E->F G Mast Cell Sensitization & Cross-Linking F->G H Degranulation & Allergic Response (Urticaria / Anaphylaxis) G->H

Mechanism of occupational IgE-mediated sensitization to ceftizoxime haptens.

Quantitative Hazard & PPE Specifications

To mitigate the risks of aerosol inhalation and dermal haptenation, PPE must be selected based on rigorous regulatory standards. The following table synthesizes the required protective measures based on the physicochemical properties and hazard profile of ceftizoxime[1][2][7].

Hazard CategoryGHS ClassificationRequired PPE SpecificationMechanistic Rationale
Respiratory STOT SE 3 (H335) particulate respirator.Prevents inhalation of aerosolized API dust (particle size <100 µm), blocking the primary route of respiratory haptenation.
Dermal / Skin Skin Irrit. 2 (H315)Nitrile or neoprene gloves (min. 0.11 mm thickness); Impervious lab coat.Cephalosporins can cause contact dermatitis and urticaria. Impervious barriers prevent sweat-mediated dissolution and dermal absorption.
Ocular Eye Irrit. 2A (H319) (NIOSH or EN 166 approved).Protects the highly vascularized conjunctival mucosa from dust deposition and subsequent localized inflammatory responses.
Environmental Aquatic ToxicityClosed-system local exhaust ventilation (LEV) or Class II BSC.Prevents dispersion of powder into the ambient laboratory environment, protecting non-handling personnel.
Operational Protocols: Step-by-Step Methodologies

To ensure trustworthiness and self-validation, the following protocols integrate safety checks directly into the workflow.

Phase 1: Pre-Operational Setup & Safe Weighing Workflow

Weighing dry powders is the highest-risk activity for aerosol generation.

  • Environmental Verification: Ensure the Class II Biological Safety Cabinet (BSC) or localized powder weighing hood is operational. Self-Validation: Verify inward airflow using a visual smoke test or digital anemometer before opening the API container[2].

  • PPE Donning: Don a dedicated, impervious lab coat, safety goggles, and an N95/P1 respirator[1]. Double-glove with nitrile gloves; pull the outer glove cuff over the sleeve of the lab coat to eliminate exposed skin at the wrist.

  • Static Mitigation: Use an anti-static bar or zero-ion generator inside the balance enclosure. Ceftizoxime powder can hold a static charge, causing it to repel from spatulas and aerosolize into the researcher's breathing zone.

  • Transfer Technique: Use a V-shaped anti-static spatula. Transfer the ceftizoxime slowly into a pre-tared, sealable vessel (e.g., a microcentrifuge tube or amber vial) before removing it from the BSC[4].

  • Post-Weighing Decontamination: Wipe down the balance and surrounding area with a 70% ethanol or isopropanol solution, as ceftizoxime sodium is soluble in water and slightly soluble in alcohols[2].

Phase 2: Spill Response and Decontamination

In the event of a powder spill, immediate containment is required to prevent widespread laboratory contamination[4].

  • Isolation: Evacuate non-essential personnel from the immediate area. Do not attempt to brush or sweep dry powder, as this will aggressively aerosolize the API[1][4].

  • Liquid Binding: Cover the spill with a finely-powdered liquid-binding material (e.g., diatomite or universal binders) or gently mist the area with water/alcohol to dampen the powder and prevent dispersion[2].

  • Collection: Use a disposable scoop to collect the dampened material and place it into a hazardous waste container with a secure lid[8].

  • Chemical Scrubbing: Decontaminate the affected surfaces by scrubbing thoroughly with 70% ethanol or soapy water to hydrolyze and remove residual beta-lactam traces[2][7].

  • PPE Doffing: Remove the outer gloves using the "glove-in-glove" technique to avoid skin contact with the contaminated outer surface. Dispose of them immediately[1].

Phase 3: Environmental Disposal

Ceftizoxime must never be flushed down the sink or disposed of in standard municipal waste, as environmental release contributes to antimicrobial resistance and aquatic toxicity[1][2].

  • Segregation: Collect all ceftizoxime waste (including contaminated gloves, wipes, and empty vials) in a clearly labeled, leak-proof hazardous waste bin[8].

  • Chemical Destruction (Optional but Recommended): For bulk liquid waste, beta-lactam rings can be deactivated by adjusting the pH (alkaline hydrolysis using 1M NaOH) prior to final disposal, though this should only be done if validated by the institutional safety committee.

  • Incineration: Transfer the sealed waste containers to a licensed professional waste disposal service. The standard disposal method for cephalosporin APIs is dissolution in a combustible solvent followed by destruction in a chemical incinerator equipped with an afterburner and scrubber[1][2].

References
  • Microxpress. "Safety Data Sheet (SDS) - Ceftizoxime". microxpress.in. [Link]

  • National Institutes of Health (PMC). "IgE Sensitization to Cephalosporins in Health Care Workers". nih.gov. [Link]

  • MDPI. "Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge". mdpi.com. [Link]

  • National Institutes of Health (PMC). "Cephalosporin Allergy: Current Understanding and Future Challenges". nih.gov. [Link]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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